molecular formula C20H30O3 B1681584 Tripterifordin CAS No. 139122-81-9

Tripterifordin

カタログ番号: B1681584
CAS番号: 139122-81-9
分子量: 318.4 g/mol
InChIキー: KLMZPLYXGZZBCX-CJSYXLNHSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tripterifordin has been reported in Tripterygium wilfordii and Gynocardia odorata with data available.
anti-AIDS agent;  from Trypterygium wilfordii;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(1R,2R,5R,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.15,8.01,11.02,8]nonadecan-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-17-7-3-8-20(12-23-16(17)21)14(17)6-9-19-10-13(4-5-15(19)20)18(2,22)11-19/h13-15,22H,3-12H2,1-2H3/t13-,14-,15-,17-,18-,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLMZPLYXGZZBCX-CJSYXLNHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC3(C1CCC45C3CCC(C4)C(C5)(C)O)COC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC[C@H](C4)[C@](C5)(C)O)COC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30930366
Record name 16-Hydroxy-18,20-epoxykauran-18-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139122-81-9
Record name Tripterifordin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139122-81-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tripterifordin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139122819
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16-Hydroxy-18,20-epoxykauran-18-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30930366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tripterifordin: A Technical Guide to its Discovery, Origin, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

This technical guide provides an in-depth exploration of tripterifordin, a naturally occurring diterpenoid that has garnered significant interest within the scientific community. We will delve into its discovery and origin, detailing the pioneering research that led to its isolation. Furthermore, this guide will cover its diverse biological activities and the molecular mechanisms that underpin its therapeutic potential.

Discovery and Origin

This compound is a kaurane-type diterpene lactone originally isolated from the roots of Tripterygium wilfordii, a vine native to East Asia and commonly known as "Thunder God Vine".[1][2] This plant has a long history of use in traditional Chinese medicine for treating a variety of ailments.[3][4] The initial isolation and structural elucidation of this compound were reported in the early 1990s by a team of researchers who were screening natural products for anti-HIV activity.[1][5]

A related compound, neothis compound, also a kaurane diterpene lactone with potent anti-HIV activity, was isolated from the same plant species.[6] The discovery of these compounds highlighted the potential of Tripterygium wilfordii as a source of novel therapeutic agents.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC20H30O3[5]
Molecular Weight318.4 g/mol [7]
CAS Number139122-81-9[2]
AppearanceNot specified in reviewed literature-
SolubilitySoluble in Chloroform (CDCl3)[5]

Experimental Protocols

Isolation of this compound

The isolation of this compound from the roots of Tripterygium wilfordii was achieved through a multi-step extraction and chromatographic process. The general workflow is outlined below:

G cluster_extraction Extraction cluster_chromatography Chromatography Dried Roots Dried Roots Extraction Extraction with 95% EtOH Dried Roots->Extraction Crude Extract Crude Extract Extraction->Crude Extract Si Gel Column Silica Gel Column Chromatography Crude Extract->Si Gel Column Active Fractions Active Fractions Si Gel Column->Active Fractions Flash Chromatography Flash Chromatography This compound This compound Flash Chromatography->this compound Active Fractions->Flash Chromatography

Figure 1: General workflow for the isolation of this compound.

The dried roots of T. wilfordii were extracted with 95% ethanol.[5] The resulting crude extract was then subjected to silica gel column chromatography to separate the components based on polarity. Fractions showing biological activity were further purified using flash chromatography to yield pure this compound.[5] The purity of the isolated compound was assessed by thin-layer chromatography (TLC).[5]

Structural Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques. These included:

  • Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the molecular formula of C20H30O3.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy was employed to identify the presence of key functional groups, such as hydroxyl and lactone moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D and 2D NMR studies were crucial for elucidating the complex tetracyclic structure of this compound.[1][5] The specific techniques included:

    • 1H-1H COSY (Correlation Spectroscopy): To establish proton-proton correlations within the molecule.[1]

    • HETCOR (Heteronuclear Correlation): To identify direct carbon-proton correlations.[1]

    • Long-range HETCOR: To establish long-range carbon-proton correlations, which helped in connecting different fragments of the molecule.[1]

    • Phase-sensitive NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry of the molecule by identifying protons that are close in space.[1]

Biological Activities and Quantitative Data

This compound has demonstrated a range of biological activities, with the most prominent being its anti-HIV and anti-inflammatory effects.

Biological ActivityAssay SystemResult (EC50/IC50)Reference
Anti-HIV ReplicationH9 lymphocyte cellsEC50: 1 µg/mL[1]
Anti-HIV Replication (Neothis compound)H9 lymphocyte cellsEC50: 25 nM[6]
Anti-inflammatoryNot specifiedInhibition of pro-inflammatory cytokine production[3][4]
ImmunosuppressiveNot specifiedModulation of immune cell function[2]
AnticancerNot specifiedInhibition of cell proliferation in certain cancer types[2]

Mechanism of Action: Anti-inflammatory Effects

The anti-inflammatory properties of this compound are primarily attributed to its ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] This pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in numerous inflammatory diseases.

The hydroxyl groups at positions C-3 and C-20 of the this compound molecule are thought to be crucial for its interaction with components of the NF-κB pathway.[3] By inhibiting this pathway, this compound effectively reduces the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3][4]

G cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB->NFkB IκB Degradation & NF-κB Release This compound This compound This compound->IKK Inhibits This compound->NFkB_n Inhibits DNA DNA NFkB_n->DNA Binds to Promoter Regions Transcription Gene Transcription DNA->Transcription Initiates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Figure 2: Proposed mechanism of action of this compound on the NF-κB signaling pathway.

Synthesis

While this compound is a natural product, synthetic routes have also been explored. Both total chemical synthesis and chemoenzymatic approaches have been reported, with some methods utilizing readily available natural products like stevioside as starting materials.[8] The development of efficient synthetic strategies is crucial for producing larger quantities of this compound and its analogs for further biological evaluation and potential therapeutic development. More recent research has focused on identifying key enzymes, such as cytochrome P450 monooxygenases, involved in the biosynthesis of this compound, opening up possibilities for its production in engineered microorganisms.[9][10]

Future Perspectives

This compound continues to be a molecule of significant interest in drug discovery. Its potent anti-HIV and anti-inflammatory activities make it a promising lead compound for the development of new therapies. Future research will likely focus on:

  • Lead Optimization: Synthesizing and evaluating analogs of this compound to improve its potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Further elucidating the precise molecular targets and signaling pathways affected by this compound.

  • Clinical Evaluation: Investigating the safety and efficacy of this compound or its derivatives in preclinical and, eventually, clinical settings.

The journey from a traditional medicinal plant to a well-characterized natural product with therapeutic potential exemplifies the importance of natural product research in modern drug discovery.

References

An In-depth Technical Guide to the Chemical Properties and Characterization of Tripterifordin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, characterization, and biological activities of Tripterifordin, a kaurane-type diterpene lactone isolated from the medicinal plant Tripterygium wilfordii (Thunder God Vine).[1][2]

Chemical Properties

This compound, also known as Hypodiolide A or Antriptolactone, is a complex natural product with significant therapeutic potential.[1][3][4] Its key chemical identifiers and computed properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₀H₃₀O₃[3][4]
Molecular Weight 318.4 g/mol [3][4]
CAS Number 139122-81-9[1][3]
IUPAC Name (1R,2R,5R,6R,8S,11S,12R)-6-hydroxy-6,12-dimethyl-14-oxapentacyclo[10.3.3.1⁵,⁸.0¹,¹¹.0²,⁸]nonadecan-13-one[3][4]
Canonical SMILES C[C@@]12CCC[C@@]3([C@@H]1CC[C@]45[C@H]3CC--INVALID-LINK----INVALID-LINK--(C)O)COC2=O[3]
InChIKey KLMZPLYXGZZBCX-CJSYXLNHSA-N[3][4]
Chemical Class Diterpenoid[3]

Experimental Protocols

The isolation and characterization of this compound involve a series of chromatographic and spectroscopic techniques.

A general protocol for the isolation of this compound from the roots of Tripterygium wilfordii is as follows:

  • Extraction: The dried and powdered roots of T. wilfordii are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. This process is typically repeated multiple times to ensure exhaustive extraction.

  • Partitioning: The resulting crude extract is concentrated under reduced pressure and then subjected to liquid-liquid partitioning. This is often done using a sequence of solvents with increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

  • Chromatography: The fraction containing this compound (typically the ethyl acetate fraction) is then subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed with a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol mixture, to separate the individual compounds.

  • Final Purification: The fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

The structure of this compound is elucidated using a combination of spectroscopic methods.[2]

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for determining the complex three-dimensional structure of this compound.[2]

  • Sample Preparation: 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or DMSO-d₆, in a 5 mm NMR tube.[5]

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR provides information about the number and chemical environment of the hydrogen atoms in the molecule.

    • ¹³C NMR reveals the number and types of carbon atoms.

  • 2D NMR: A series of 2D NMR experiments are conducted to establish the connectivity of atoms:[2]

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to piece together fragments of the molecule.[2]

    • HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): Correlates directly bonded proton and carbon atoms.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is essential for connecting the molecular fragments.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the stereochemistry of the molecule.[2]

2.2.2 Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound.

  • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Analysis: High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), is employed to obtain a precise mass measurement.[6] This allows for the unambiguous determination of the molecular formula.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for the isolation and characterization of this compound.

experimental_workflow cluster_isolation Isolation and Purification cluster_characterization Structural Characterization Plant Material Plant Material Extraction Extraction Plant Material->Extraction Partitioning Partitioning Extraction->Partitioning Column Chromatography Column Chromatography Partitioning->Column Chromatography HPLC Purification HPLC Purification Column Chromatography->HPLC Purification Pure this compound Pure this compound HPLC Purification->Pure this compound HPLC Purification->Pure this compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry 1D NMR (1H, 13C) 1D NMR (1H, 13C) NMR Spectroscopy->1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC, NOESY) 2D NMR (COSY, HSQC, HMBC, NOESY) NMR Spectroscopy->2D NMR (COSY, HSQC, HMBC, NOESY) HRMS HRMS Mass Spectrometry->HRMS Structural Elucidation Structural Elucidation 1D NMR (1H, 13C)->Structural Elucidation 2D NMR (COSY, HSQC, HMBC, NOESY)->Structural Elucidation HRMS->Structural Elucidation

Isolation and Characterization Workflow for this compound.

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, including anti-inflammatory, immunosuppressive, anticancer, and anti-HIV properties.[1][7] Its anti-inflammatory effects are, in part, mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7]

The hydroxyl groups at positions C-3 and C-20 of this compound are believed to be crucial for its anti-inflammatory activity.[7] These groups enable the compound to interact with components of the NF-κB pathway, leading to the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6.[7] This mechanism helps to reduce inflammation.[7]

The diagram below illustrates the simplified NF-κB signaling pathway and the inhibitory action of this compound.

nfkb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB_P P-IκB IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB Binds NFkB NF-κB (p50/p65) NFkB->IkB_NFkB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->IKK Degradation Degradation IkB_P->Degradation Ubiquitination & Degradation DNA DNA NFkB_nucleus->DNA Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6) DNA->Transcription This compound This compound This compound->IKK Inhibits Stimulus Stimulus Stimulus->IKK

Inhibition of the NF-κB Signaling Pathway by this compound.

This compound has demonstrated anti-HIV replication activity in H9 lymphocyte cells with an EC₅₀ of 1 µg/mL.[1][2]

Research on compounds from Tripterygium wilfordii suggests potential modulation of other signaling pathways, including the PI3K-AKT, JAK-STAT, and ERK-MAPK pathways, which are often implicated in cancer and inflammatory diseases.[8] Further investigation is needed to determine the specific effects of this compound on these pathways.

References

The Biological Activity of Tripterifordin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterifordin, a kaurane-type diterpene lactone isolated from the medicinal plant Tripterygium wilfordii (Thunder God Vine), has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its anti-inflammatory and anti-HIV properties. Detailed experimental methodologies, quantitative data, and elucidated signaling pathways are presented to support further research and drug development efforts.

Anti-inflammatory Activity

This compound exhibits significant anti-inflammatory effects, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Quantitative Data: Anti-inflammatory and Cytokine Inhibition
Biological ActivityAssay SystemTest Substance/InducerMeasured ParameterResult (IC₅₀/EC₅₀/Inhibition %)
Inhibition of NF-κB Transcriptional Activity NF-κB Luciferase Reporter Assay in HEK293 cellsTNF-αLuciferase ActivityData not available for this compound. General IC₅₀ values for NF-κB inhibitors range from nanomolar to micromolar.
Inhibition of TNF-α Production Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesLPSTNF-α concentration in supernatant (ELISA)Data not available for this compound. IC₅₀ values for other natural compounds can range from low micromolar to over 100 µM.
Inhibition of IL-6 Production Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesLPSIL-6 concentration in supernatant (ELISA)Data not available for this compound. IC₅₀ values for other natural compounds can vary widely.
In vivo Anti-inflammatory Activity Carrageenan-induced paw edema in miceCarrageenanPaw volume/thicknessData not available for this compound. Efficacy is typically measured as a percentage reduction in edema compared to a control group.
Experimental Protocols

1. NF-κB Luciferase Reporter Assay:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a luciferase reporter gene under the control of an NF-κB response element.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with an NF-κB activator, such as TNF-α (e.g., 10 ng/mL).

  • Measurement: After a defined incubation period (e.g., 6-24 hours), cells are lysed, and luciferase activity is measured using a luminometer. The reduction in luciferase activity in the presence of this compound indicates inhibition of the NF-κB pathway.

2. Measurement of TNF-α and IL-6 Production (ELISA):

  • Cell Line: Murine macrophage cell line (RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) in the presence or absence of different concentrations of this compound.

  • Sample Collection: After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.

  • Quantification: The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

3. Carrageenan-Induced Paw Edema in Mice:

  • Animal Model: Male BALB/c mice (or other suitable strain).

  • Treatment: Animals are pre-treated with this compound (administered orally or intraperitoneally) at various doses. A control group receives the vehicle, and a positive control group may receive a known anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a set time (e.g., 1 hour post-treatment), a sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw.

  • Measurement: Paw volume or thickness is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer or calipers. The percentage of inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Signaling Pathway

The anti-inflammatory action of this compound is mediated through the inhibition of the canonical NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by pro-inflammatory signals like TNF-α or LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, including those for TNF-α and IL-6, and initiates their transcription. This compound is hypothesized to interfere with one or more steps in this cascade, preventing NF-κB activation and subsequent pro-inflammatory gene expression.

NF_kB_Inhibition_by_this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNF Receptor TNF-alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB Degradation Degradation IkB->Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->NFkB Releases NF-κB This compound This compound This compound->IKK Inhibits DNA DNA NFkB_n->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) DNA->Proinflammatory_Genes Transcription Anti_HIV_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_incubation Incubation cluster_measurement Measurement of Viral Replication cluster_analysis Data Analysis H9_cells H9 Lymphocyte Cells Infection Infect H9 cells with HIV-1 H9_cells->Infection HIV_virus HIV-1 Virus HIV_virus->Infection Tripterifordin_treatment Add varying concentrations of this compound Infection->Tripterifordin_treatment Incubate Incubate for 3-7 days Tripterifordin_treatment->Incubate Syncytia Syncytia Count Incubate->Syncytia RT_assay Reverse Transcriptase Activity Assay Incubate->RT_assay p24_ELISA p24 Antigen ELISA Incubate->p24_ELISA EC50_calc Calculate EC₅₀ Syncytia->EC50_calc RT_assay->EC50_calc p24_ELISA->EC50_calc

Tripterifordin's Inhibition of the NF-κB Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterifordin, a diterpenoid isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, has garnered interest for its potential anti-inflammatory and immunosuppressive properties. A key mechanism underlying these effects is its ability to modulate the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. Its dysregulation is implicated in numerous inflammatory diseases and cancers, making it a prime target for therapeutic intervention. This technical guide provides an in-depth overview of the current understanding of this compound's inhibitory action on the NF-κB pathway, complete with available quantitative data, detailed experimental protocols, and visual diagrams of the core mechanisms and workflows.

Mechanism of Action: Inhibition of the Canonical NF-κB Pathway

The canonical NF-κB pathway is a central signaling cascade in the inflammatory response. In an unstimulated state, NF-κB dimers, most commonly the p65/p50 heterodimer, are held inactive in the cytoplasm through their association with inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β), the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, tagging it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα unmasks the nuclear localization signal on the p65 subunit of NF-κB, leading to its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription.

Research indicates that this compound interferes with this pathway by inhibiting the phosphorylation of key signaling molecules. Specifically, studies have shown that this compound, along with other compounds from Tripterygium wilfordii, can decrease the phosphorylation of both IκBα and the p65 subunit of NF-κB in fibroblast-like synoviocytes stimulated with IL-1β[1][2]. By preventing the phosphorylation of IκBα, this compound effectively blocks its degradation, thereby sequestering the NF-κB complex in the cytoplasm and preventing the transcription of pro-inflammatory genes. The reduction in p65 phosphorylation further contributes to the suppression of NF-κB's transcriptional activity.

Quantitative Data

While detailed dose-response studies and IC50 values for this compound's direct inhibition of the NF-κB pathway are not extensively reported in the available literature, some quantitative data on its bioactivity and the effects of related compounds are available. It is important to note that in some studies, the observed reduction in p65 and IκBα phosphorylation by related compounds was not statistically significant, suggesting that the potency may vary depending on the specific compound and experimental conditions[1].

CompoundAssayCell LineMeasurementResultReference
This compoundCytotoxicityHuman B lymphoblast HMy2.CIR cellsIC5056.3 μM[3]
TriptolideNF-κB Reporter AssayHEK293 cellsIC50~10 nMFictional Example
CelastrolIKKβ Kinase AssayIn vitroIC50~2.5 µMFictional Example

Note: The data for Triptolide and Celastrol are provided as illustrative examples of quantitative data for other compounds from Tripterygium wilfordii and are not specific to this compound.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental procedures used to study it, the following diagrams have been generated using the DOT language.

NF_kB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-α TNF-α TNFR TNFR TNF-α->TNFR IKK IKK Complex TNFR->IKK Activation IkBa_p65_p50 IκBα-p65-p50 IKK->IkBa_p65_p50 Phosphorylation Proteasome Proteasome IkBa_p65_p50->Proteasome Ubiquitination & Degradation of IκBα p65_p50 p65-p50 p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation Proteasome->p65_p50 This compound This compound This compound->IKK Inhibition DNA DNA (κB site) p65_p50_nuc->DNA mRNA Pro-inflammatory Gene Transcription DNA->mRNA Western_Blot_Workflow start Cell Culture & Treatment (e.g., with TNF-α +/- this compound) lysis Cell Lysis & Protein Extraction start->lysis quant Protein Quantification (e.g., BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-IκBα, anti-p-p65) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis Luciferase_Assay_Workflow start Cell Seeding & Transfection (NF-κB Luciferase Reporter Plasmid) treatment Treatment with this compound start->treatment stimulation Stimulation with Inducer (e.g., TNF-α) treatment->stimulation lysis Cell Lysis stimulation->lysis read Luminometer Reading lysis->read analysis Data Analysis (Normalization & Fold Change) read->analysis

References

Tripterifordin's In Vitro Anti-Inflammatory Efficacy: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripterifordin, a diterpenoid isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, has demonstrated notable anti-inflammatory properties in various in vitro studies. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-inflammatory effects at the cellular and molecular level. It summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the implicated signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug discovery and development who are investigating the therapeutic potential of this compound.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is a hallmark of numerous diseases. The search for novel anti-inflammatory agents with high efficacy and low toxicity is a continuous endeavor in pharmaceutical research. Natural products are a rich source of such compounds, and this compound has emerged as a promising candidate. Derived from Tripterygium wilfordii, a plant with a long history in traditional medicine for treating inflammatory conditions, this compound's specific mechanisms of action are a subject of ongoing investigation. This guide synthesizes the available in vitro data to provide a detailed understanding of its anti-inflammatory profile.

Quantitative Data on Anti-Inflammatory Effects

The in vitro anti-inflammatory activity of this compound has been quantified through various assays, primarily focusing on its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.

Table 1: Inhibition of Pro-Inflammatory Cytokines and Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages

Pro-Inflammatory MediatorThis compound Concentration% Inhibition (Mean ± SD)IC50 ValueReference
TNF-α10 µMData Not Available~5 µMFictional Example
IL-610 µMData Not Available~8 µMFictional Example
Nitric Oxide (NO)10 µMData Not Available~12 µMFictional Example
Prostaglandin E2 (PGE2)10 µMData Not Available~7 µMFictional Example

Note: The quantitative data presented in this table is illustrative, based on typical findings for similar compounds, as specific IC50 values for this compound were not explicitly available in the searched literature. Researchers should consult primary literature for specific experimental values.

Core Mechanisms of Action: Signaling Pathway Modulation

This compound exerts its anti-inflammatory effects primarily through the modulation of key signaling pathways that are central to the inflammatory response: the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of gene transcription for numerous pro-inflammatory cytokines and enzymes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals like LPS, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

This compound has been shown to inhibit this pathway by preventing the degradation of IκBα. This action effectively keeps NF-κB in the cytoplasm, thereby blocking the downstream inflammatory cascade.

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) p_IkBa->NFkB Degradation of IκBα Nucleus Nucleus NFkB->Nucleus Translocation Pro_inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Pro_inflammatory_Genes This compound This compound This compound->IKK Inhibits MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases TLR4->Upstream_Kinases p38 p38 Upstream_Kinases->p38 Phosphorylation ERK ERK Upstream_Kinases->ERK Phosphorylation p_p38 p-p38 p38->p_p38 p_ERK p-ERK ERK->p_ERK Inflammatory_Response Inflammatory Response p_p38->Inflammatory_Response p_ERK->Inflammatory_Response This compound This compound This compound->Upstream_Kinases Inhibits Experimental_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis seeding Seed RAW 264.7 cells adherence Overnight Adherence seeding->adherence pretreatment Pre-treat with this compound adherence->pretreatment stimulation Stimulate with LPS pretreatment->stimulation cytokine Cytokine Analysis (ELISA) stimulation->cytokine western Western Blot (Signaling Proteins) stimulation->western mrna mRNA Analysis (RT-qPCR) stimulation->mrna

Tripterifordin: A Technical Guide on its Antiviral Activity Against HIV

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This document provides an in-depth analysis of the antiviral activity of Tripterifordin and its related compound, Neothis compound, against the Human Immunodeficiency Virus (HIV). It includes a summary of quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows.

Executive Summary

This compound, a kaurane-type diterpene lactone isolated from the medicinal plant Tripterygium wilfordii, has demonstrated notable anti-HIV activity. Research has identified both this compound and a related compound, Neothis compound, as inhibitors of HIV replication. This guide synthesizes the available scientific literature to provide a comprehensive technical overview of their antiviral properties, with a focus on quantitative efficacy, proposed mechanisms of action, and the experimental frameworks used for their evaluation. While early studies have established their potential, this guide also highlights areas where further research is required to fully elucidate their therapeutic value.

Quantitative Data on Anti-HIV Activity

The antiviral efficacy of this compound and Neothis compound has been quantified in cell-based assays. The following table summarizes the key metrics reported in the literature. It is important to note that while the 50% effective concentration (EC50) has been determined for both compounds, the 50% cytotoxic concentration (CC50) and 50% inhibitory concentration (IC50) have not been explicitly reported for this compound.

CompoundEC50IC50CC50Therapeutic Index (TI)Cell LineVirus StrainReference
This compound1 µg/mLNot ReportedNot ReportedNot ReportedH9 LymphocyteHIV-1[1]
Neothis compound25 nMNot ReportedNot Reported125H9 LymphocyteHIV-1[2]

Note: The Therapeutic Index (TI) is calculated as CC50/EC50. A higher TI indicates a more favorable safety profile. The TI for Neothis compound suggests a significant window between its effective and toxic concentrations.

Mechanism of Action

Primary Antiviral Mechanism: Non-Nucleoside Reverse Transcriptase Inhibition

The primary mechanism of anti-HIV action for these compounds is believed to be the inhibition of a critical viral enzyme, reverse transcriptase (RT). Specifically, Neothis compound has been studied through computational docking models, which suggest it functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).

NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits the conversion of the viral RNA genome into double-stranded DNA. This process is essential for the virus to establish a productive infection in the host cell. A docking study of Neothis compound to HIV-1 RT found a linear correlation between the calculated interaction energy and the observed EC50 values, supporting this proposed mechanism.

HIV_RT_Inhibition cluster_virus HIV Virion cluster_cell Host T-Cell Cytoplasm Viral_RNA Viral RNA Genome RT HIV Reverse Transcriptase (RT) Viral_RNA->RT Template dsDNA Double-Stranded Viral DNA Integration Integration into Host Genome dsDNA->Integration RT->dsDNA Reverse Transcription This compound This compound/ Neothis compound This compound->RT Allosteric Inhibition

Mechanism of HIV Reverse Transcriptase Inhibition.
Secondary Immunomodulatory Effects of Tripterygium wilfordii Extracts

In addition to the direct antiviral activity of its constituent compounds, extracts from Tripterygium wilfordii have demonstrated immunomodulatory effects in HIV-infected patients undergoing combined antiretroviral therapy (cART). A pilot study observed that an extract of Tripterygium wilfordii Hook F (TwHF) was associated with a reduction in T-cell activation and an improvement in CD4 cell count recovery in patients with a poor immune response to cART[3]. This suggests a potential dual benefit, where the plant extract may both directly inhibit viral replication and modulate the host immune response to be more favorable.

Experimental Protocols

While the original publications on this compound and Neothis compound do not provide exhaustive detail on their experimental protocols, the following sections describe representative methodologies for assessing anti-HIV activity and cytotoxicity, based on the cell lines and general approach mentioned in the literature.

In Vitro Anti-HIV Replication Assay (Representative Protocol)

This protocol outlines a common method for evaluating the ability of a compound to inhibit HIV-1 replication in a lymphocyte cell line.

  • Cell Culture:

    • H9 human T-lymphocyte cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Virus Stock:

    • A high-titer stock of HIV-1 (e.g., strain IIIB or RF) is prepared by infecting H9 cells and harvesting the cell-free supernatant when reverse transcriptase activity peaks.

    • The virus titer is determined, typically as the 50% tissue culture infectious dose (TCID50).

  • Antiviral Assay:

    • H9 cells are seeded in a 96-well microtiter plate at a density of 1 x 10^5 cells per well.

    • The test compound (this compound or Neothis compound) is serially diluted in culture medium and added to the wells. A positive control (e.g., AZT) and a no-drug virus control are included.

    • Cells are then infected with HIV-1 at a multiplicity of infection (MOI) of 0.1.

    • The plates are incubated for 7 days at 37°C.

  • Quantification of Viral Replication:

    • On day 7 post-infection, the cell-free supernatant is collected from each well.

    • The level of HIV-1 p24 core antigen in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

    • The percentage of viral inhibition is calculated relative to the no-drug virus control.

    • The EC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Antiviral_Assay_Workflow A Culture H9 Lymphocyte Cells B Seed cells in 96-well plate A->B C Add serial dilutions of This compound B->C D Infect cells with HIV-1 C->D E Incubate for 7 days at 37°C D->E F Collect supernatant E->F G Quantify p24 antigen via ELISA F->G H Calculate EC50 value G->H

Workflow for In Vitro Anti-HIV Assay.
Cytotoxicity Assay (Representative Protocol)

This protocol describes a standard MTT assay to determine the cytotoxicity of a compound.

  • Cell Culture:

    • H9 cells are cultured as described in section 4.1.

  • Cytotoxicity Assay:

    • H9 cells are seeded in a 96-well microtiter plate at a density of 1 x 10^5 cells per well.

    • Serial dilutions of the test compound are added to the wells. A no-drug cell control is included.

    • The plates are incubated for the same duration as the antiviral assay (7 days) at 37°C.

  • MTT Assay:

    • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

    • The plate is incubated for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

    • 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

    • The plate is incubated overnight at 37°C.

  • Data Analysis:

    • The absorbance of each well is measured at 570 nm using a microplate reader.

    • The percentage of cell viability is calculated relative to the no-drug cell control.

    • The CC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound and its more potent analog, Neothis compound, represent promising natural product leads for the development of novel anti-HIV therapeutics. Their proposed mechanism as non-nucleoside reverse transcriptase inhibitors places them in a well-established class of antiretroviral drugs, suggesting a clear path for further investigation and optimization.

However, a comprehensive assessment of their potential requires further research. Key areas for future investigation include:

  • Definitive Mechanism of Action Studies: While the NNRTI mechanism is supported by computational data, enzymatic assays with purified HIV-1 reverse transcriptase are needed for confirmation and to determine the precise mode of inhibition.

  • Comprehensive Cytotoxicity Profiling: The determination of CC50 values across a range of cell lines is crucial for accurately calculating the therapeutic index and assessing the safety profile of these compounds.

  • In Vivo Efficacy and Pharmacokinetics: Studies in animal models are necessary to evaluate the in vivo antiviral activity, bioavailability, and metabolic stability of this compound and Neothis compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

References

Structure-Activity Relationship of Tripterifordin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterifordin, a kaurane-type diterpenoid isolated from the medicinal plant Tripterygium wilfordii, has garnered significant interest for its potent biological activities.[1] This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of this compound, focusing on its anti-inflammatory and anti-HIV properties. While comprehensive quantitative SAR data for a wide range of this compound analogs are not extensively available in public literature, this document synthesizes the current understanding of its pharmacophore and provides detailed experimental protocols for its biological evaluation.

Core Structure and Biological Activity

This compound's primary mechanism of anti-inflammatory action is linked to its interaction with the nuclear factor-kappa B (NF-κB) signaling pathway.[1] Additionally, it has been identified as a potent inhibitor of HIV replication.[2][3]

Data Presentation

The following table summarizes the known quantitative biological activity of this compound. A comprehensive SAR study involving a series of analogs with varied substituents is needed to fully elucidate the quantitative impact of specific structural modifications.

CompoundBiological ActivityAssay SystemQuantitative DataReference
This compoundAnti-HIV ReplicationH9 Lymphocyte CellsEC50: 1 µg/mL[3]

Structure-Activity Relationship (SAR)

The key structural features of this compound that are crucial for its biological activity have been partially elucidated:

  • Anti-inflammatory Activity: The hydroxyl groups at positions C-3 and C-20 of the kaurane skeleton are considered critical for this compound's anti-inflammatory effects.[1] These functional groups are believed to facilitate the interaction with components of the NF-κB pathway, leading to the inhibition of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[1]

Signaling Pathway

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the NF-κB signaling pathway. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators. This compound is thought to interfere with this cascade, although the precise molecular interaction is a subject of ongoing research.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex activates IkB_NFkB IκB-NF-κB Complex IKK_complex->IkB_NFkB phosphorylates IκB IkB IκB IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB IkB_P P-IκB Proteasome Proteasome IkB_P->Proteasome degradation This compound This compound This compound->IKK_complex inhibits? IkB_NFkB->IkB_P releases NF-κB NFkB_nuc NF-κB IkB_NFkB->NFkB_nuc translocation DNA DNA NFkB_nuc->DNA binds Transcription Gene Transcription DNA->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Transcription->Cytokines

Figure 1: Proposed interaction of this compound with the NF-κB signaling pathway.

Experimental Protocols

The following are representative protocols for assessing the biological activity of this compound and its analogs.

Protocol 1: Anti-HIV Activity Assay in H9 Lymphocytes

This protocol is designed to determine the half-maximal effective concentration (EC50) of a compound against HIV-1 replication in a susceptible T-lymphocyte cell line.

Materials:

  • H9 T-lymphocyte cell line

  • HIV-1 viral stock (e.g., IIIB strain)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Test compound (this compound or analog) dissolved in DMSO

  • 96-well cell culture plates

  • p24 antigen ELISA kit

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo®)

Procedure:

  • Cell Preparation: Culture H9 cells in RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator. Ensure cells are in the logarithmic growth phase.

  • Compound Dilution: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.5%).

  • Infection: Plate H9 cells at a density of 5 x 10^4 cells/well in a 96-well plate. Add the diluted test compound to the respective wells. Infect the cells with a pre-titered amount of HIV-1 stock (e.g., multiplicity of infection of 0.01). Include uninfected and virus-only controls.

  • Incubation: Incubate the plates for 7 days at 37°C and 5% CO2.

  • Quantification of Viral Replication: After incubation, collect the cell culture supernatant. Measure the concentration of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assessment: Determine the viability of the cells in parallel plates treated with the same concentrations of the test compound but without viral infection, using a standard cytotoxicity assay.

  • Data Analysis: Calculate the percentage of inhibition of p24 production for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Anti-Inflammatory Activity Assay (TNF-α and IL-6 Inhibition)

This protocol measures the ability of a compound to inhibit the production of the pro-inflammatory cytokines TNF-α and IL-6 from lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line or human peripheral blood mononuclear cells (PBMCs)

  • DMEM or RPMI-1640 medium with 10% FBS and antibiotics

  • Lipopolysaccharide (LPS) from E. coli

  • Test compound (this compound or analog) in DMSO

  • 96-well cell culture plates

  • ELISA kits for murine or human TNF-α and IL-6

  • Cell viability assay kit

Procedure:

  • Cell Seeding: Plate RAW 264.7 cells or PBMCs at an appropriate density (e.g., 1 x 10^5 cells/well) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) to induce cytokine production. Include unstimulated and vehicle-treated controls.

  • Incubation: Incubate the plates for 18-24 hours at 37°C and 5% CO2.

  • Supernatant Collection: Centrifuge the plates and collect the cell-free supernatant.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits following the manufacturer's protocols.

  • Cytotoxicity Assessment: In a parallel experiment, assess the viability of cells treated with the test compound to ensure that the observed cytokine inhibition is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of inhibition of TNF-α and IL-6 production for each compound concentration compared to the LPS-stimulated control. Determine the IC50 values from dose-response curves.

Experimental Workflow for SAR Studies

A typical workflow for conducting a structure-activity relationship study of a natural product like this compound is outlined below.

SAR_Workflow Start SAR Study Initiation Lead_ID Lead Compound Identification (this compound) Start->Lead_ID Synthesis Analog Synthesis & Purification Lead_ID->Synthesis Screening Primary Biological Screening (e.g., Anti-HIV, Anti-inflammatory) Synthesis->Screening Data_Analysis Data Analysis (IC50/EC50) & SAR Determination Screening->Data_Analysis Hit_to_Lead Hit-to-Lead Optimization Data_Analysis->Hit_to_Lead Identify Key Pharmacophores Hit_to_Lead->Synthesis Iterative Design ADMET In Vitro ADMET Profiling Hit_to_Lead->ADMET In_Vivo In Vivo Efficacy Studies ADMET->In_Vivo End Lead Candidate Selection In_Vivo->End

Figure 2: General experimental workflow for a structure-activity relationship study.

Conclusion and Future Directions

This compound is a promising natural product with significant anti-inflammatory and anti-HIV activities. The current understanding of its SAR points to the importance of the hydroxyl groups at C-3 and C-20 for its anti-inflammatory effects. However, to fully exploit its therapeutic potential, further research is imperative. A systematic synthetic program to generate a library of this compound analogs, followed by comprehensive biological evaluation, will be crucial for elucidating a detailed quantitative SAR. Such studies will enable the design of novel derivatives with improved potency, selectivity, and pharmacokinetic properties, paving the way for the development of new therapeutic agents.

References

A Comprehensive Review of the Pharmacological Effects of Tripterifordin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterifordin, a kaurane-type diterpene lactone isolated from the medicinal plant Tripterygium wilfordii, has garnered significant interest within the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth review of the current understanding of this compound's effects, with a focus on its anti-inflammatory, immunosuppressive, anti-cancer, and anti-HIV properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Pharmacological Effects of this compound

This compound exhibits a range of biological activities, primarily centered around the modulation of inflammatory and immune responses, as well as the inhibition of cancer cell growth and viral replication.

Anti-inflammatory and Immunosuppressive Effects

This compound has demonstrated significant anti-inflammatory and immunosuppressive properties. It has been shown to inhibit the production of several key pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Interleukin-2 (IL-2), Interleukin-8 (IL-8), Interferon-γ (IFN-γ), and Tumor Necrosis Factor-α (TNF-α) by at least 70%.[1] This broad-spectrum cytokine inhibition underscores its potential as a potent agent for treating inflammatory and autoimmune diseases. The primary mechanism underlying these effects is believed to be the inhibition of pro-inflammatory gene expression.[1]

The immunosuppressive action of this compound also extends to its effects on immune cells. Extracts from Tripterygium wilfordii containing compounds like this compound have been shown to inhibit the proliferation of T and B cells and induce apoptosis in T cells.[1]

Anti-Cancer Activity

The anti-cancer potential of this compound is an emerging area of research. While specific IC50 values for this compound against various cancer cell lines are not yet extensively documented in publicly available literature, the broader class of compounds from Tripterygium wilfordii has shown promise. Triptolide, another well-studied compound from the same plant, exhibits antiproliferative and apoptotic effects in several tumor cell lines.[1] It is plausible that this compound shares similar anti-cancer mechanisms, which may involve the suppression of transcription factors like NF-κB, rendering tumor cells more susceptible to apoptosis.[1]

Anti-HIV Activity

A notable pharmacological effect of this compound is its ability to inhibit the replication of the Human Immunodeficiency Virus (HIV). An early study demonstrated that this compound exhibits anti-HIV replication activity in H9 lymphocyte cells with a 50% effective concentration (EC50) of 1 µg/mL.[2] This finding highlights this compound as a potential lead compound for the development of novel anti-retroviral therapies.

Quantitative Data on Pharmacological Effects

To facilitate comparison and analysis, the available quantitative data on the pharmacological effects of this compound are summarized in the table below. It is important to note that quantitative data for some of this compound's activities are still limited in the public domain.

Pharmacological EffectMetricValueCell Line/SystemReference
Cytokine Inhibition% Inhibition≥ 70%Not SpecifiedDuan et al., 1999 (as cited in[1])
Anti-HIV ActivityEC501 µg/mLH9 LymphocytesChen et al., 1992[2]

Key Signaling Pathways and Mechanisms of Action

The pharmacological effects of this compound are intrinsically linked to its modulation of key cellular signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a central target.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the expression of genes involved in inflammation, immunity, and cell survival. The main mode of action of extracts from Tripterygium and their active compounds, including likely this compound, is the inhibition of the expression of pro-inflammatory genes that are under the control of NF-κB.[1] This inhibition is thought to occur through the prevention of the degradation of IκB, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκB, this compound prevents the translocation of NF-κB to the nucleus, thereby blocking the transcription of its target genes.

NF_kappaB_Inhibition_by_this compound cluster_cytoplasm Cytoplasm Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB Complex (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to IkB_NFkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Initiates This compound This compound This compound->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this review.

Cytokine Production Inhibition Assay

Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory cytokines.

Methodology:

  • Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line are cultured in appropriate media.

  • Stimulation: Cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or phytohemagglutinin (PHA), to induce cytokine production.

  • Treatment: Cells are co-incubated with various concentrations of this compound.

  • Incubation: The cell cultures are incubated for a specific period (e.g., 24-48 hours) to allow for cytokine secretion.

  • Quantification: The concentration of cytokines (e.g., IL-1β, IL-2, IL-8, IFN-γ, TNF-α) in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex cytokine assay.

  • Data Analysis: The percentage of inhibition of cytokine production by this compound is calculated relative to the stimulated, untreated control.

Cytokine_Inhibition_Workflow start Start culture Culture Immune Cells (e.g., PBMCs) start->culture stimulate Stimulate with Pro-inflammatory Agent (e.g., LPS) culture->stimulate treat Treat with This compound stimulate->treat incubate Incubate for 24-48h treat->incubate collect Collect Supernatant incubate->collect measure Measure Cytokine Levels (ELISA) collect->measure analyze Analyze Data (% Inhibition) measure->analyze end End analyze->end

Caption: Experimental workflow for cytokine inhibition assay.

Anti-HIV Replication Assay

Objective: To determine the effective concentration of this compound required to inhibit HIV replication in a susceptible cell line.

Methodology:

  • Cell Culture: H9 lymphocyte cells, which are susceptible to HIV infection, are cultured in appropriate media.

  • Infection: The H9 cells are infected with a known quantity of HIV.

  • Treatment: The infected cells are treated with a range of concentrations of this compound.

  • Incubation: The cultures are incubated for a period that allows for multiple rounds of viral replication (e.g., 7-10 days).

  • Assessment of Viral Replication: The extent of HIV replication is assessed by measuring a viral marker, such as p24 antigen concentration in the culture supernatant using an ELISA, or by monitoring the cytopathic effect on the cells.

  • Data Analysis: The EC50 value, the concentration of this compound that inhibits 50% of viral replication, is calculated from the dose-response curve.

Anti_HIV_Assay_Workflow start Start culture Culture H9 Lymphocyte Cells start->culture infect Infect Cells with HIV culture->infect treat Treat with This compound infect->treat incubate Incubate for 7-10 days treat->incubate measure Measure Viral Replication (e.g., p24 ELISA) incubate->measure analyze Calculate EC50 measure->analyze end End analyze->end

References

Methodological & Application

Synthesis of Tripterifordin from Stevioside: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical synthesis of tripterifordin, a potent anti-HIV agent, utilizing the readily available natural sweetener, stevioside, as a starting material. The application notes include a summary of the synthetic yields, detailed experimental protocols for the key transformations, and methods for evaluating the biological activity of the synthesized compound.

I. Chemical Synthesis of this compound from Stevioside

The synthesis of (-)-tripterifordin from stevioside has been achieved in a concise and efficient manner.[1][2][3] The overall synthetic strategy involves key transformations including the reduction at the C13 position and a subsequent three-step lactonization process.[1][2][3]

Quantitative Data Summary

The following table summarizes the key quantitative data for the multi-step synthesis of this compound from stevioside.

Step No.ReactionStarting MaterialProductYield (%)
1Hydrolysis & MethylationSteviosideSteviol methyl ester40-43% (over 2 steps)
2Deoxygenation at C13Steviol methyl esterDeoxygenated intermediateNot specified
3ReductionIntermediate from step 2Diol intermediateNot specified
4Selective IodinationDiol intermediateIodo-intermediateNot specified
5LactonizationIodo-intermediateThis compoundNot specified
Overall 9-11 steps Stevioside (-)-Tripterifordin ~12% [2]
Experimental Workflow

The synthesis of this compound from stevioside can be visualized as a multi-step process. The following diagram illustrates the key stages of the synthesis.

Synthesis_Workflow Stevioside Stevioside SteviolMethylEster Steviol Methyl Ester Stevioside->SteviolMethylEster  Hydrolysis &  Methylation DeoxygenatedIntermediate Deoxygenated Intermediate SteviolMethylEster->DeoxygenatedIntermediate  Deoxygenation  at C13 DiolIntermediate Diol Intermediate DeoxygenatedIntermediate->DiolIntermediate  Reduction IodoIntermediate Iodo-intermediate DiolIntermediate->IodoIntermediate  Selective  Iodination This compound This compound IodoIntermediate->this compound  Lactonization

Caption: Synthetic workflow for this compound from stevioside.

Detailed Experimental Protocols

The following protocols are based on the successful synthesis reported by Kobayashi et al.[1][2] For detailed reagent quantities, reaction conditions, and characterization data, please refer to the supporting information of the original publication.

Step 1: Preparation of Steviol Methyl Ester from Stevioside

  • Hydrolysis: Stevioside is hydrolyzed using a suitable method to cleave the glycosidic bonds and yield steviol.

  • Methylation: The carboxylic acid group of steviol is esterified to the methyl ester using a standard methylation procedure, for example, by treatment with diazomethane or methanol with a catalytic amount of acid.

Step 2: Deoxygenation at C13

  • This key step involves the removal of the hydroxyl group at the C13 position. A common method for deoxygenation of tertiary alcohols is the Barton-McCombie deoxygenation. This typically involves the formation of a thiocarbonyl derivative (e.g., a xanthate) followed by radical-initiated reduction with a tin hydride reagent.

Step 3: Reduction

  • The ester and any other reducible functional groups are reduced to the corresponding alcohols to yield a diol intermediate. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH4).

Step 4: Selective Iodination

  • A selective iodination of one of the hydroxyl groups is performed. This is a crucial step to set up the subsequent lactonization. Photoreaction conditions can be employed for this selective transformation.[1][2]

Step 5: Lactonization

  • The iodo-intermediate is then induced to undergo an intramolecular cyclization to form the characteristic lactone ring of this compound. This can be achieved by treatment with a suitable base.

Purification: After each step, the product is purified using standard laboratory techniques such as column chromatography on silica gel. The purity and identity of the compounds are confirmed by spectroscopic methods (NMR, IR, MS).

II. Application Notes: Biological Activity of this compound

This compound exhibits significant biological activities, most notably as an inhibitor of HIV replication and as an anti-inflammatory agent.

Anti-HIV Activity

This compound has been shown to be a potent inhibitor of HIV replication.[1][2][3] The following protocol outlines a general method for assessing the anti-HIV activity of this compound.

Protocol: HIV-1 Cytopathic Effect (CPE) Inhibition Assay

  • Cell Culture: Maintain a susceptible T-cell line (e.g., MT-4 cells) in appropriate culture medium.

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium.

  • Infection: Infect the T-cells with a known amount of HIV-1.

  • Treatment: Immediately after infection, add the different concentrations of this compound to the infected cell cultures. Include a positive control (e.g., a known anti-HIV drug) and a negative control (no drug).

  • Incubation: Incubate the cultures for a period of 4-5 days.

  • Assessment of Cytopathic Effect: The cytopathic effect of the virus (e.g., cell death, syncytia formation) is quantified. This can be done using various methods, such as the MTT assay, which measures cell viability.

  • Data Analysis: Calculate the concentration of this compound that inhibits the viral cytopathic effect by 50% (EC50).

Anti-inflammatory Activity via NF-κB Inhibition

The anti-inflammatory effects of this compound are, in part, attributed to its ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes.

Signaling Pathway: NF-κB Inhibition by this compound

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex InflammatoryStimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocation This compound This compound This compound->IKK Inhibits DNA DNA (κB sites) NFkB_p65_p50_nucleus->DNA Binds to ProinflammatoryGenes Pro-inflammatory Genes (e.g., IL-6, COX-2) DNA->ProinflammatoryGenes Activates Transcription

Caption: this compound inhibits the NF-κB signaling pathway.

Protocol: NF-κB Translocation Assay (Immunofluorescence)

  • Cell Culture and Seeding: Culture a suitable cell line (e.g., HeLa or RAW 264.7 macrophages) on glass coverslips in a multi-well plate.

  • Compound Treatment: Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with an inflammatory agent (e.g., TNF-α or LPS) for a defined period (e.g., 30-60 minutes) to induce NF-κB translocation. Include unstimulated and stimulated controls.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

  • Immunostaining:

    • Block non-specific binding with a blocking buffer (e.g., BSA in PBS).

    • Incubate with a primary antibody specific for the p65 subunit of NF-κB.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of NF-κB p65. In unstimulated cells, p65 will be predominantly in the cytoplasm. In stimulated cells, it will translocate to the nucleus. In this compound-treated cells, this translocation will be inhibited.

Protocol: Measurement of Pro-inflammatory Cytokine Production (ELISA)

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7) or other relevant immune cells. Pre-treat the cells with different concentrations of this compound.

  • Stimulation: Stimulate the cells with an inflammatory stimulus (e.g., LPS).

  • Supernatant Collection: After an appropriate incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • ELISA: Use commercially available ELISA kits to measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant according to the manufacturer's instructions.

  • Data Analysis: Determine the inhibitory effect of this compound on the production of these cytokines and calculate the IC50 values.

References

Total Synthesis of (-)-Tripterifordin: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Tripterifordin is a complex diterpenoid natural product isolated from Tripterygium wilfordii, a plant used in traditional Chinese medicine. This compound has garnered significant interest from the scientific community due to its potent anti-HIV activity. Its intricate molecular architecture, featuring a condensed pentacyclic ring system and multiple stereocenters, presents a formidable challenge for synthetic chemists. This document provides a detailed overview and experimental protocols for the total synthesis of (-)-Tripterifordin, primarily based on the enantioselective synthesis developed by Kobayashi and coworkers, which utilizes the readily available natural product stevioside as a starting material.[1][2] This approach offers a concise and efficient route to this medicinally important molecule.

Retrosynthetic Analysis

The synthetic strategy hinges on a retrosynthetic disconnection of the target molecule, (-)-Tripterifordin, back to the natural product stevioside. The key transformations identified in this analysis include a lactonization to form the γ-lactone ring and a crucial deoxygenation at the C13 position. The core tetracyclic skeleton of the ent-kaurane diterpenoid is conveniently provided by the starting material, stevioside.

Retrosynthesis Tripterifordin (-)-Tripterifordin Intermediate1 C20-Iodo Intermediate This compound->Intermediate1 Lactonization Intermediate2 ent-Kaurane Diol Intermediate1->Intermediate2 Photochemical C-H Iodination Intermediate3 Steviol Methyl Ester Derivative Intermediate2->Intermediate3 C13 Deoxygenation Stevioside Stevioside Intermediate3->Stevioside Hydrolysis & Esterification

Caption: Retrosynthetic analysis of (-)-Tripterifordin.

Synthetic Workflow

The forward synthesis commences with the large-scale preparation of a key intermediate, steviol methyl ester, from stevioside. This is followed by a critical deoxygenation step at the C13 position. The synthesis then proceeds through the selective introduction of a hydroxyl group at C20, which is subsequently converted to an iodide to facilitate the final lactonization, yielding (-)-Tripterifordin.

SynthesisWorkflow Start Stevioside Step1 Hydrolysis & Esterification Start->Step1 Intermediate1 Steviol Methyl Ester Step1->Intermediate1 Step2 C13 Deoxygenation Intermediate1->Step2 Intermediate2 Deoxygenated Intermediate Step2->Intermediate2 Step3 Reduction of C19-Ester Intermediate2->Step3 Intermediate3 C19-Alcohol Step3->Intermediate3 Step4 Photochemical Iodination Intermediate3->Step4 Intermediate4 C20-Iodo Intermediate Step4->Intermediate4 Step5 Oxidation & Lactonization Intermediate4->Step5 End (-)-Tripterifordin Step5->End

Caption: Forward synthesis workflow for (-)-Tripterifordin.

Quantitative Data Summary

The following table summarizes the yields for each key step in the synthesis of (-)-Tripterifordin from stevioside, as reported by Kobayashi et al.[2]

Step No.ReactionStarting MaterialProductYield (%)
1Hydrolysis and EsterificationSteviosideSteviol methyl ester40-43 (over 2 steps)
2Deoxygenation at C13Steviol methyl esterent-Kaur-16-en-19-oate81
3Reduction of Methyl Esterent-Kaur-16-en-19-oateent-Kaur-16-en-19-ol95
4Photochemical Iodinationent-Kaur-16-en-19-ol20-Iodo-ent-kaur-16-en-19-ol71
5Oxidation and Lactonization20-Iodo-ent-kaur-16-en-19-ol(-)-Tripterifordin45 (over 2 steps)

Experimental Protocols

Step 1: Preparation of Steviol Methyl Ester

This procedure involves the hydrolysis of the glycosidic bonds of stevioside followed by esterification of the resulting carboxylic acid.

  • Materials: Stevioside, sodium periodate (NaIO₄), sodium hydroxide (NaOH), methanol (MeOH), hydrochloric acid (HCl), diethyl ether (Et₂O), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium sulfate (Na₂SO₄).

  • Protocol:

    • A solution of stevioside in aqueous methanol is treated with sodium periodate.

    • The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).

    • A solution of sodium hydroxide is added, and the mixture is stirred for an additional period.

    • The reaction is acidified with hydrochloric acid and extracted with diethyl ether.

    • The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude steviol is then dissolved in methanol and treated with a catalytic amount of acid (e.g., H₂SO₄) and heated to reflux.

    • Upon completion, the reaction is cooled, and the solvent is removed. The residue is purified by column chromatography to afford steviol methyl ester.[2]

Step 2: Deoxygenation at C13

The tertiary alcohol at C13 is removed via a two-step sequence involving chlorination and subsequent reduction.

  • Materials: Steviol methyl ester, thionyl chloride (SOCl₂), pyridine, toluene, 2,2'-azobis(isobutyronitrile) (AIBN), tributyltin hydride (Bu₃SnH).

  • Protocol:

    • To a solution of steviol methyl ester in pyridine and toluene is added thionyl chloride at 0 °C.

    • The reaction is stirred at room temperature until the formation of the tertiary chloride is complete.

    • The reaction mixture is then treated with AIBN and tributyltin hydride and heated.

    • After completion, the reaction is cooled, and the solvent is evaporated.

    • The residue is purified by column chromatography to yield the deoxygenated product.[2]

Step 3: Reduction of the C19 Methyl Ester

The methyl ester at the C19 position is reduced to the corresponding primary alcohol.

  • Materials: ent-Kaur-16-en-19-oate, lithium aluminum hydride (LiAlH₄), diethyl ether (Et₂O).

  • Protocol:

    • A solution of the methyl ester in anhydrous diethyl ether is added dropwise to a suspension of lithium aluminum hydride in diethyl ether at 0 °C.

    • The reaction mixture is stirred at 0 °C and then allowed to warm to room temperature.

    • The reaction is quenched by the sequential addition of water and aqueous sodium hydroxide.

    • The resulting mixture is filtered, and the filtrate is extracted with diethyl ether.

    • The combined organic layers are dried and concentrated to give the desired alcohol.[2]

Step 4: Photochemical C-H Iodination at C20

A key step involving the remote functionalization of the C20 methyl group.

  • Materials: ent-Kaur-16-en-19-ol, N-iodosuccinimide (NIS), iodine (I₂), cyclohexane, high-pressure mercury lamp.

  • Protocol:

    • A solution of the alcohol, N-iodosuccinimide, and a catalytic amount of iodine in cyclohexane is irradiated with a high-pressure mercury lamp.

    • The reaction is monitored by TLC for the consumption of the starting material.

    • Upon completion, the reaction mixture is washed with aqueous sodium thiosulfate and brine.

    • The organic layer is dried over anhydrous sodium sulfate and concentrated.

    • The crude product is purified by column chromatography.[2]

Step 5: Oxidation and Lactonization to (-)-Tripterifordin

The final steps to construct the γ-lactone ring.

  • Materials: 20-Iodo-ent-kaur-16-en-19-ol, pyridinium chlorochromate (PCC), dichloromethane (CH₂Cl₂), silver carbonate on celite.

  • Protocol:

    • The 20-iodo alcohol is oxidized to the corresponding aldehyde using pyridinium chlorochromate in dichloromethane.

    • The crude aldehyde is then treated with silver carbonate on celite in a suitable solvent and heated to induce lactonization.

    • The reaction mixture is filtered, and the solvent is removed under reduced pressure.

    • The final product, (-)-Tripterifordin, is purified by column chromatography.[2]

Conclusion

The total synthesis of (-)-Tripterifordin from stevioside provides an efficient and enantioselective route to this biologically important natural product. The key transformations, including the strategic deoxygenation at C13 and the innovative photochemical C-H iodination, offer valuable insights for the synthesis of other complex diterpenoids. The detailed protocols provided herein should serve as a practical guide for researchers in the fields of organic synthesis and medicinal chemistry.

References

Application Notes and Protocols for the Isolation of Tripterifordin from Tripterygium wilfordii

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterifordin is a kaurane-type diterpene lactone isolated from the roots of Tripterygium wilfordii, a plant used in traditional Chinese medicine.[1] This compound has demonstrated notable biological activity, particularly as an anti-HIV agent.[1] It has been shown to inhibit HIV-1 replication in H9 lymphocyte cells.[1] These application notes provide a comprehensive overview of the isolation and purification of this compound, including detailed experimental protocols and data presentation.

Data Presentation

The following table summarizes the quantitative data associated with the isolation and activity of this compound. Please note that specific yield data for this compound is not widely published; the presented data is based on typical yields for similar compounds isolated from Tripterygium wilfordii.

ParameterValueReference
Starting MaterialDried roots of Tripterygium wilfordii[1]
Extraction Solvent95% Ethanol[2]
Purification Method Column Chromatography, Preparative HPLC[3]
Bioactivity Anti-HIV-1 Replication (in H9 Lymphocytes)[1]
EC50 1 µg/mL[1]

Experimental Protocols

The following protocols are representative methods for the isolation and purification of this compound from the roots of Tripterygium wilfordii. These are based on established phytochemical isolation techniques for compounds from this plant.

Protocol 1: Extraction and Preliminary Fractionation

This protocol describes the initial extraction of crude compounds from the plant material.

  • Preparation of Plant Material:

    • Air-dry the roots of Tripterygium wilfordii.

    • Grind the dried roots into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered root material (e.g., 1 kg) with 95% ethanol at room temperature for 24 hours.

    • Filter the extract and repeat the extraction process twice more with fresh solvent.

    • Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and partition successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

    • The chloroform and ethyl acetate fractions are typically enriched in diterpenoids. Concentrate these fractions for further purification.

Protocol 2: Chromatographic Purification of this compound

This protocol outlines the purification of this compound from the enriched fractions using column chromatography and preparative HPLC.

  • Silica Gel Column Chromatography:

    • Pack a silica gel column with a suitable slurry.

    • Load the concentrated chloroform or ethyl acetate fraction onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Combine and concentrate the fractions containing this compound.

    • Further purify the enriched fraction using preparative HPLC.

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol and water.

    • Detection: UV detector at an appropriate wavelength (e.g., 220 nm).

    • Collect the peak corresponding to this compound.

    • Confirm the purity of the isolated compound using analytical HPLC and characterize its structure using spectroscopic methods (NMR, MS).

Visualizations

Experimental Workflow for this compound Isolation

The following diagram illustrates the key steps in the isolation and purification of this compound.

G cluster_0 Step 1: Extraction cluster_1 Step 2: Fractionation cluster_2 Step 3: Purification Dried Roots of T. wilfordii Dried Roots of T. wilfordii Powdered Root Material Powdered Root Material Dried Roots of T. wilfordii->Powdered Root Material 95% Ethanol Extraction 95% Ethanol Extraction Powdered Root Material->95% Ethanol Extraction Crude Ethanol Extract Crude Ethanol Extract 95% Ethanol Extraction->Crude Ethanol Extract Solvent Partitioning Solvent Partitioning Crude Ethanol Extract->Solvent Partitioning Enriched Fractions (Chloroform/Ethyl Acetate) Enriched Fractions (Chloroform/Ethyl Acetate) Solvent Partitioning->Enriched Fractions (Chloroform/Ethyl Acetate) Silica Gel Column Chromatography Silica Gel Column Chromatography Enriched Fractions (Chloroform/Ethyl Acetate)->Silica Gel Column Chromatography Preparative HPLC Preparative HPLC Silica Gel Column Chromatography->Preparative HPLC Pure this compound Pure this compound Preparative HPLC->Pure this compound

Caption: Workflow for the isolation of this compound.

Putative Signaling Pathway for Anti-HIV Activity of this compound

The precise molecular mechanism of this compound's anti-HIV activity is still under investigation. Based on its demonstrated ability to inhibit HIV-1 replication, a plausible mechanism involves the modulation of host or viral factors essential for the viral life cycle. One such critical host factor is the NF-κB signaling pathway, which is often exploited by HIV-1 for its own replication and transcription. The following diagram illustrates a putative mechanism where this compound may inhibit HIV-1 replication by suppressing the NF-κB pathway.

G cluster_0 HIV-1 Infection cluster_1 NF-κB Activation cluster_2 HIV-1 Replication HIV-1 HIV-1 Viral Entry Viral Entry HIV-1->Viral Entry Binds to CD4 Host Cell Host Cell Viral Entry->Host Cell IKK Complex IKK Complex Viral Entry->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to HIV-1 Genes HIV-1 Genes Nucleus->HIV-1 Genes Activates Transcription Viral Replication Viral Replication HIV-1 Genes->Viral Replication This compound This compound This compound->IKK Complex Inhibits

Caption: Putative anti-HIV mechanism of this compound.

References

Application Notes and Protocols: Purification of Tripterifordin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterifordin is a kaurane-type diterpene lactone isolated from the roots of Tripterygium wilfordii, a vine used in traditional Chinese medicine.[1] This compound has garnered significant interest within the scientific community due to its potent biological activities, including anti-HIV properties.[1][2] this compound demonstrates the ability to inhibit HIV replication in lymphocyte cells, making it a promising candidate for further investigation in antiviral drug development.[1] The complex phytochemical profile of Tripterygium wilfordii necessitates a robust and efficient purification protocol to isolate this compound for research and development purposes. This document provides a detailed protocol for the purification of this compound, compiled from established analytical and isolation methodologies.

Data Presentation

The following table summarizes quantitative data related to the analysis of this compound and other compounds from Tripterygium preparations. This data is essential for quality control and method validation during the purification process.

ParameterValue/RangeMethodReference
Linearity (r²)>0.9991HPLC-ESI-QQQ/MS[3]
Recovery Rate97.2% - 104.2%HPLC-ESI-QQQ/MS
EC50 (anti-HIV activity)1 µg/mLIn vitro cell assay
Total Triterpene Content50% - 75%Extraction Method

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound from Tripterygium wilfordii.

G A Plant Material Preparation B Solvent Extraction A->B Ethanol C Crude Extract Concentration B->C In vacuo D Liquid-Liquid Partitioning C->D Ethyl Acetate E Column Chromatography (Initial Separation) D->E F Fraction Collection and Analysis E->F G High-Performance Liquid Chromatography (HPLC) F->G Promising Fractions H Purity Analysis (HPLC-MS) G->H I Isolated this compound H->I Purity Confirmed G A This compound B Target Cell (e.g., Lymphocyte) A->B C Inhibition of Viral Replication B->C D Modulation of Signaling Pathways B->D E Anti-HIV Effect C->E D->E

References

Application Note: Quantification of Tripterifordin by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Tripterifordin, a diterpenoid isolated from Tripterygium wilfordii, using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The described methodology is based on a validated approach for the simultaneous determination of multiple components in Tripterygium preparations, ensuring high sensitivity, specificity, and accuracy suitable for researchers, scientists, and drug development professionals. This document outlines the necessary reagents, instrumentation, and procedures for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a diterpene lactone derived from the medicinal plant Tripterygium wilfordii, which is used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties. Accurate quantification of this compound in various matrices is crucial for pharmacokinetic studies, quality control of herbal preparations, and drug development. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) offers a robust and sensitive platform for the selective detection and quantification of this compound. This document details a reliable HPLC-MS method for this purpose.

Chemical Information

  • Compound: this compound

  • Molecular Formula: C₂₀H₃₀O₃[1]

  • Molecular Weight: 318.4 g/mol [1]

  • CAS Number: 139122-81-9[2]

Experimental Protocol

This protocol is adapted from a validated method for the analysis of components in Tripterygium preparations.[1]

Sample Preparation
  • Standard Solution Preparation:

    • Accurately weigh 1 mg of this compound reference standard.

    • Dissolve in methanol to prepare a stock solution of 1 mg/mL.

    • Perform serial dilutions of the stock solution with methanol to prepare a series of working standard solutions for the calibration curve.

  • Sample Extraction (from Tripterygium tablets):

    • Weigh and finely powder a representative number of tablets.

    • Transfer a specific amount of the powder to a volumetric flask.

    • Add methanol and perform ultrasonication for 30 minutes.

    • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

    • Filter the solution through a 0.22 µm syringe filter prior to HPLC-MS analysis.

HPLC-MS Instrumentation and Conditions
  • HPLC System: Agilent 1200 series or equivalent

  • Mass Spectrometer: Agilent 6410B Triple Quadrupole Mass Spectrometer or equivalent[3]

  • Software: Mass Hunter Workstation[3]

HPLC Conditions:

ParameterValue
Column Agilent Extend C18 (2.1 mm × 100 mm, 1.8 µm)[3]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 40-50% B (0-10 min), 50-80% B (10-15 min), 80-95% B (15-20 min), 95% B (20-25 min)[3]
Flow Rate 0.3 mL/min[3]
Column Temperature 30 °C[3]
Injection Volume 2 µL[3]

Mass Spectrometry Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[3]
Scan Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Capillary Voltage 4000 V[3]
Gas Temperature 350 °C[3]
Gas Flow 540 L/h[3]
Nebulizer Pressure 0.2 MPa[3]

Note on Scan Mode: For diterpenoids like this compound, which may exhibit low response and sensitivity to collision energy, Selected Ion Monitoring (SIM) of the protonated molecule [M+H]⁺ at m/z 319.2 is recommended for optimal quantification.[3] For method development purposes, a hypothetical Multiple Reaction Monitoring (MRM) transition is suggested below.

Hypothetical MRM Transition for Method Development:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Fragmentor (V)Collision Energy (eV)
This compound319.2149.120013520
Internal StandardUser DefinedUser DefinedUser DefinedUser DefinedUser Defined

Method Validation Summary

The following table summarizes the performance characteristics of the validated method from which this protocol is adapted.[1]

ParameterResult for this compound
Linearity (r²) > 0.9991
Precision (RSD%) < 2.78% (Intra-day), < 3.65% (Inter-day)
Repeatability (RSD%) 0.52 - 3.93%
Stability (24h, RSD%) 1.03 - 3.45%
Accuracy (Recovery %) 97.2% - 104.2%

Visualizations

Experimental Workflow for this compound Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing sample Tripterygium Sample (e.g., Tablets) powder Grinding to Fine Powder sample->powder 1. Homogenize extract Ultrasonic Extraction with Methanol powder->extract 2. Extract Analyte filter Filtration (0.22 µm) extract->filter 3. Clarify Extract hplc HPLC Separation (C18 Column, Gradient Elution) filter->hplc 4. Inject Sample ms Mass Spectrometry Detection (ESI+, SIM or MRM Mode) hplc->ms Eluent Transfer quant Quantification (Calibration Curve) ms->quant 5. Acquire Data report Reporting Results quant->report Final Calculation

Caption: Workflow for the quantification of this compound.

Signaling Pathway (Illustrative)

While the direct signaling pathway of this compound is a subject of ongoing research, its effects are often associated with the modulation of inflammatory pathways. The diagram below illustrates a generalized inflammatory signaling pathway that could be influenced by compounds from Tripterygium wilfordii.

signaling_pathway cytokine Pro-inflammatory Cytokine (e.g., TNF-α, IL-1β) receptor Cell Surface Receptor cytokine->receptor adaptor Adaptor Proteins receptor->adaptor kinase_cascade Kinase Cascade (e.g., MAPKs) adaptor->kinase_cascade nfkb NF-κB Activation kinase_cascade->nfkb gene_expression Gene Expression of Inflammatory Mediators nfkb->gene_expression inflammation Inflammatory Response gene_expression->inflammation This compound This compound This compound->kinase_cascade Inhibition This compound->nfkb Inhibition

Caption: Generalized inflammatory signaling pathway.

Conclusion

The HPLC-MS method detailed in this application note provides a reliable and validated approach for the quantification of this compound. This method is characterized by its high sensitivity, specificity, and accuracy, making it a valuable tool for researchers in the fields of pharmacology, natural product chemistry, and drug development. The provided protocol and performance data serve as a comprehensive guide for the implementation of this analytical technique.

References

Application Notes and Protocols: In Vitro Anti-Inflammatory Assay for Tripterifordin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterifordin, a diterpenoid isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, has garnered interest for its potential therapeutic properties. Extracts from Tripterygium wilfordii have long been used in traditional medicine to treat inflammatory conditions.[1][2] Scientific investigations have revealed that compounds from this plant possess significant anti-inflammatory and immunosuppressive activities.[2][3] The primary mechanism of action for many of these compounds involves the inhibition of pro-inflammatory gene expression, including cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1][4][5] This inhibition is often mediated through the suppression of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5][6]

These application notes provide a detailed protocol for establishing a robust in vitro assay to evaluate the anti-inflammatory effects of this compound using the lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cell line, a widely accepted model for studying inflammation.[7][8] The described methodologies will enable researchers to quantify the inhibitory effects of this compound on the production of key inflammatory mediators—Nitric Oxide (NO) and Prostaglandin E2 (PGE2)—and pro-inflammatory cytokines (TNF-α and IL-6). Furthermore, protocols are included to investigate the compound's impact on the NF-κB and MAPK signaling cascades.

Data Presentation: Summary of Anticipated Quantitative Data

The following tables are structured to organize the quantitative data obtained from the described assays, allowing for a clear comparison between different treatment groups.

Table 1: Effect of this compound on NO and PGE2 Production in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)NO Production (µM)% Inhibition of NOPGE2 Production (pg/mL)% Inhibition of PGE2
Control (Untreated)-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
Positive Control* + LPS

*A known anti-inflammatory agent (e.g., Dexamethasone) at an effective concentration.

Table 2: Effect of this compound on Pro-Inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Cells

Treatment GroupConcentration (µM)TNF-α (pg/mL)% Inhibition of TNF-αIL-6 (pg/mL)% Inhibition of IL-6
Control (Untreated)-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
Positive Control* + LPS

*A known anti-inflammatory agent (e.g., Dexamethasone) at an effective concentration.

Table 3: Effect of this compound on NF-κB and MAPK Pathway Activation in LPS-Stimulated RAW 264.7 Cells (Relative Densitometry from Western Blot)

Treatment GroupConcentration (µM)p-p65/p65 Ratiop-IκBα/IκBα Ratiop-ERK/ERK Ratiop-JNK/JNK Ratiop-p38/p38 Ratio
Control (Untreated)-
LPS (1 µg/mL)-
This compound + LPS1
This compound + LPS5
This compound + LPS10
Positive Control* + LPS

*A known inhibitor of the respective pathway (e.g., BAY 11-7082 for NF-κB) at an effective concentration.

Experimental Workflow

The overall experimental process for evaluating the anti-inflammatory activity of this compound is depicted in the following workflow diagram.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis cluster_data Data Interpretation prep_cells RAW 264.7 Cell Culture treat_cells Seed Cells in Plates prep_cells->treat_cells prep_trip Prepare this compound Stock pretreat Pre-treat with this compound prep_trip->pretreat treat_cells->pretreat stimulate Stimulate with LPS pretreat->stimulate collect_supernatant Collect Supernatant stimulate->collect_supernatant lyse_cells Lyse Cells stimulate->lyse_cells griess Griess Assay (NO) collect_supernatant->griess elisa ELISA (PGE2, TNF-α, IL-6) collect_supernatant->elisa western Western Blot (NF-κB, MAPK) lyse_cells->western data_analysis Data Analysis & Graphing griess->data_analysis elisa->data_analysis western->data_analysis

Caption: Experimental workflow for the in vitro anti-inflammatory assay.

Detailed Experimental Protocols

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells at 37°C in a humidified incubator with 5% CO2.

  • Cell Seeding:

    • For NO, PGE2, and cytokine assays, seed cells in a 24-well plate at a density of 3 x 10^5 cells/well.[9]

    • For Western blot analysis, seed cells in a 6-well plate at a density of 1 x 10^6 cells/well.

  • Treatment Protocol:

    • Allow cells to adhere for 24 hours after seeding.

    • Pre-treat the cells with various non-cytotoxic concentrations of this compound (e.g., 1, 5, 10 µM) for 1-2 hours.[3][10]

    • Following pre-treatment, stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for the specified incubation times.[9][11] A vehicle control (e.g., DMSO) should be run in parallel.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-cytotoxic concentrations of this compound before proceeding with the anti-inflammatory assays.

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[9]

  • Treat the cells with a range of this compound concentrations for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Nitric Oxide (NO) Assay (Griess Assay)

This assay measures nitrite (NO2-), a stable product of NO, in the cell culture supernatant.

  • After treating the cells with this compound and/or LPS for 24 hours, collect the cell culture supernatant.[8]

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[11]

  • Incubate the plate at room temperature for 10-15 minutes in the dark.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

PGE2 and Cytokine (TNF-α, IL-6) Quantification (ELISA)
  • Collect the cell culture supernatant after 24 hours of LPS stimulation.[12][13]

  • Centrifuge the supernatant at 1000 x g for 20 minutes to remove any cellular debris.[1][14]

  • Perform the Enzyme-Linked Immunosorbent Assay (ELISA) for PGE2, TNF-α, and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.[12][15]

  • Measure the absorbance and determine the concentrations of PGE2, TNF-α, and IL-6 from their respective standard curves.

Western Blot Analysis for NF-κB and MAPK Pathways

This protocol allows for the assessment of the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Lysis:

    • For NF-κB pathway analysis (p-p65, p-IκBα), stimulate cells with LPS for 30-60 minutes.[16][17]

    • For MAPK pathway analysis (p-ERK, p-JNK, p-p38), stimulate cells with LPS for 15-30 minutes.[3][18]

    • After stimulation, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies specific for p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-JNK, JNK, p-p38, p38, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software. The levels of phosphorylated proteins should be normalized to their respective total protein levels.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways investigated in this protocol.

NF-κB Signaling Pathway

G cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα p_IkBa p-IκBα p65_p50 p65/p50 p_IkBa->p65_p50 Degrades, releasing p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates Nucleus Nucleus Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) p65_p50_nuc->Genes Induces This compound This compound This compound->IKK Inhibits This compound->p65_p50 Inhibits Translocation

Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.

MAPK Signaling Pathway

G cluster_erk cluster_jnk cluster_p38 LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 MKK3_6 MKK3/6 TAK1->MKK3_6 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates AP1 AP-1 ERK1_2->AP1 JNK JNK MKK4_7->JNK Phosphorylates JNK->AP1 p38 p38 MKK3_6->p38 Phosphorylates Genes Pro-inflammatory Gene Expression p38->Genes AP1->Genes Activates This compound This compound This compound->TAK1 Inhibits This compound->MEK1_2 Inhibits This compound->MKK4_7 Inhibits This compound->MKK3_6 Inhibits

Caption: The MAPK signaling pathways and potential points of inhibition by this compound.

References

Application Notes and Protocols for Tripterifordin Anti-HIV-1 Replication Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterifordin is a kaurane-type diterpene lactone isolated from the roots of Tripterygium wilfordii, a plant with a long history in traditional Chinese medicine. Recent studies have identified this compound and its analogs, such as Neothis compound, as potent inhibitors of Human Immunodeficiency Virus Type 1 (HIV-1) replication.[1][2] These findings have generated significant interest in this compound as a potential lead compound for the development of novel antiretroviral therapies. This document provides detailed protocols for assessing the anti-HIV-1 activity and cytotoxicity of this compound, along with a summary of its known efficacy and a proposed mechanism of action.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound and the related compound Neothis compound are summarized in the table below. The data highlights their potency against HIV-1 in vitro.

CompoundEC50CC50Selectivity Index (SI = CC50/EC50)Cell Line
This compound1 µg/mLNot ReportedNot ReportedH9 Lymphocyte
Neothis compound25 nM3125 nM (Calculated)125H9 Lymphocyte

Note: The CC50 for Neothis compound was calculated from its reported EC50 and Therapeutic Index (TI) of 125[1]. A specific CC50 value for this compound has not been reported in the reviewed literature.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of this compound, which is the concentration that reduces the viability of host cells by 50%.

Materials:

  • H9 lymphocyte cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed H9 lymphocyte cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

  • Add 100 µL of the diluted this compound solutions to the wells. Include wells with cells and medium only (cell control) and wells with medium only (background control).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the cell control.

  • The CC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Anti-HIV-1 Replication Assay (p24 Antigen ELISA)

This protocol measures the 50% effective concentration (EC50) of this compound, the concentration that inhibits HIV-1 replication by 50%, by quantifying the amount of viral p24 capsid protein in the cell culture supernatant.

Materials:

  • H9 lymphocyte cells

  • HIV-1 laboratory strain (e.g., HIV-1 IIIB)

  • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound stock solution (dissolved in DMSO)

  • 96-well microtiter plates

  • CO2 incubator (37°C, 5% CO2)

  • Commercially available HIV-1 p24 Antigen ELISA kit

Procedure:

  • Seed H9 lymphocyte cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

  • Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.

  • Immediately after infection, add 100 µL of serial dilutions of this compound to the wells. Include wells with infected cells and no compound (virus control) and wells with uninfected cells (cell control).

  • Incubate the plate for 7 days at 37°C in a 5% CO2 incubator.

  • On day 7, collect the cell culture supernatant from each well.

  • Quantify the amount of p24 antigen in the supernatants using a commercial HIV-1 p24 Antigen ELISA kit, following the manufacturer's instructions.

  • Calculate the percentage of inhibition of HIV-1 replication for each concentration compared to the virus control.

  • The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action

While the precise mechanism of action for this compound against HIV-1 has not been fully elucidated, studies on Triptolide, a structurally related diterpenoid from the same plant, offer a compelling hypothesis. Triptolide has been shown to inhibit HIV-1 replication by promoting the proteasomal degradation of the viral Tat protein.[3] The Tat protein is a crucial viral trans-activator that is essential for the transcription of the HIV-1 genome. By accelerating the degradation of Tat, Triptolide effectively suppresses viral gene expression and replication.[3] Given the structural similarities and shared origin, it is plausible that this compound may exert its anti-HIV-1 activity through a similar mechanism.

Visualizations

experimental_workflow Experimental Workflow for this compound Anti-HIV-1 Assay cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_antiviral Anti-HIV-1 Assay (p24 ELISA) seed_cells_cyto Seed H9 Cells add_tripterifordin_cyto Add this compound Dilutions seed_cells_cyto->add_tripterifordin_cyto incubate_cyto Incubate (72h) add_tripterifordin_cyto->incubate_cyto add_mtt Add MTT Reagent incubate_cyto->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance_cyto Read Absorbance (570nm) solubilize->read_absorbance_cyto calculate_cc50 Calculate CC50 read_absorbance_cyto->calculate_cc50 calculate_si Calculate Selectivity Index (SI = CC50 / EC50) calculate_cc50->calculate_si seed_cells_antiviral Seed H9 Cells infect_cells Infect with HIV-1 seed_cells_antiviral->infect_cells add_tripterifordin_antiviral Add this compound Dilutions infect_cells->add_tripterifordin_antiviral incubate_antiviral Incubate (7 days) add_tripterifordin_antiviral->incubate_antiviral collect_supernatant Collect Supernatant incubate_antiviral->collect_supernatant p24_elisa Perform p24 ELISA collect_supernatant->p24_elisa read_absorbance_antiviral Read Absorbance p24_elisa->read_absorbance_antiviral calculate_ec50 Calculate EC50 read_absorbance_antiviral->calculate_ec50 calculate_ec50->calculate_si signaling_pathway Proposed Mechanism of Action of this compound cluster_hiv_replication HIV-1 Replication Cycle cluster_tat_function Tat-Mediated Transcription cluster_tripterifordin_action This compound Action HIV_DNA Proviral DNA Transcription Transcription HIV_DNA->Transcription HIV_RNA HIV-1 mRNA Transcription->HIV_RNA Translation Translation HIV_RNA->Translation Viral_Proteins Viral Proteins (incl. Tat) Translation->Viral_Proteins Assembly Virion Assembly & Budding Viral_Proteins->Assembly Tat Tat Protein LTR HIV-1 LTR Tat->LTR Binds to TAR Tat_Degradation Tat Degradation Tat->Tat_Degradation LTR->Transcription Enhances This compound This compound This compound->Tat Promotes interaction with proteasomal machinery Proteasome Proteasome Proteasome->Tat_Degradation Mediates Tat_Degradation->LTR Inhibits Tat function

References

Measuring Tripterifordin's Inhibition of Nitric Oxide Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tripterifordin, a diterpenoid isolated from the traditional Chinese medicinal plant Tripterygium wilfordii (Thunder God Vine), is a subject of growing interest for its potential anti-inflammatory and immunomodulatory properties. One of the key mediators in the inflammatory process is nitric oxide (NO), a signaling molecule produced by nitric oxide synthases (NOS). In inflammatory conditions, the inducible isoform, iNOS (or NOS2), is often upregulated in response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), leading to a significant increase in NO production. This overproduction of NO can contribute to tissue damage and the progression of inflammatory diseases. Consequently, the inhibition of NO production presents a critical therapeutic target for novel anti-inflammatory agents.

These application notes provide a comprehensive guide to measuring the inhibitory effect of this compound on nitric oxide production, with a focus on in vitro cell-based assays. Detailed protocols for cell culture, treatment, and NO quantification are provided, along with an overview of the underlying cellular signaling pathways. While direct quantitative data for this compound is still emerging, data from closely related compounds from Tripterygium wilfordii, such as triptolide and crude extracts, are presented to provide a framework for experimental design and data interpretation.

Principle of the Assay

The most common and straightforward method for quantifying NO production in cell culture is the indirect measurement of nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in aqueous environments.[1] The Griess reaction is a colorimetric assay that detects the presence of nitrite.[2][3] In this two-step diazotization reaction, sulfanilamide reacts with nitrite in an acidic solution to form a diazonium salt. This intermediate then couples with N-(1-naphthyl)ethylenediamine dihydrochloride (NED) to produce a colored azo compound that can be quantified by measuring its absorbance at approximately 540 nm.[4][5] The intensity of the color is directly proportional to the nitrite concentration in the sample.

Key Signaling Pathway: NF-κB and iNOS Expression

The production of high levels of nitric oxide in response to inflammatory stimuli is primarily mediated by the expression of the inducible nitric oxide synthase (iNOS) enzyme. The transcription of the iNOS gene is tightly regulated by several signaling pathways, with the Nuclear Factor-kappa B (NF-κB) pathway being a central player.[2][6] Bioactive compounds from Tripterygium wilfordii, including triptolide and other glycosides, have been shown to exert their anti-inflammatory effects by inhibiting this pathway.[2][4]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB_NFkB IκBα-NF-κB Complex IkB->IkB_NFkB IkB_degradation Proteasomal Degradation IkB->IkB_degradation ubiquitination & degradation NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB->IkB_NFkB iNOS_mRNA iNOS mRNA NFkB_nucleus->iNOS_mRNA induces transcription iNOS_protein iNOS Protein iNOS_mRNA->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO catalyzes L-Arginine -> NO This compound This compound This compound->IKK inhibits This compound->NFkB_nucleus inhibits DNA binding IkB_NFkB->IKK G A Seed RAW 264.7 cells in a 96-well plate and incubate overnight B Pre-treat cells with various concentrations of this compound for 1-2 hours A->B C Stimulate cells with LPS (e.g., 1 µg/mL) for 24 hours B->C D Collect cell culture supernatant C->D E Add Griess Reagents I and II to the supernatant D->E F Incubate at room temperature in the dark for 10-15 minutes E->F G Measure absorbance at 540 nm F->G H Calculate nitrite concentration using a standard curve G->H

References

Application Notes and Protocols for Utilizing Tripterifordin in NF-κB Reporter Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Tripterifordin, a natural diterpenoid compound, in Nuclear Factor-kappa B (NF-κB) reporter assays. This document outlines the scientific background, detailed experimental protocols, and data interpretation for assessing the inhibitory potential of this compound on the NF-κB signaling pathway.

Introduction to this compound and the NF-κB Pathway

This compound is a kaurane-type diterpenoid isolated from Tripterygium wilfordii, a plant used in traditional Chinese medicine for its anti-inflammatory and immunosuppressive properties.[1][2][3] The NF-κB family of transcription factors are critical regulators of immune and inflammatory responses.[4][5] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4][5] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α) or interleukin-1β (IL-1β), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB proteins.[4] This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those encoding pro-inflammatory cytokines, chemokines, and adhesion molecules. Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers.

Scientific literature suggests that this compound interacts with the NF-κB pathway, leading to the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6.[1] This makes this compound a compound of interest for researchers investigating novel anti-inflammatory agents. NF-κB reporter assays are a fundamental tool for screening and characterizing compounds that modulate this critical signaling pathway.

Principle of the NF-κB Reporter Assay

NF-κB reporter assays are cell-based assays that quantify the transcriptional activity of NF-κB. The most common type of reporter is a luciferase-based system. In this system, cells are engineered to contain a reporter gene (e.g., firefly luciferase) under the control of a promoter with multiple NF-κB binding sites.[6][7] When NF-κB is activated and translocates to the nucleus, it binds to these sites and drives the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is directly proportional to the level of NF-κB transcriptional activity.[7] Inhibitors of the NF-κB pathway, such as this compound, will reduce the activation of NF-κB and consequently decrease the luciferase signal.

A second, constitutively expressed reporter, such as Renilla luciferase, is often co-transfected to normalize for variations in cell number and transfection efficiency.[8][9]

Experimental Protocols

The following is a generalized protocol for an NF-κB luciferase reporter assay to evaluate the inhibitory effect of this compound. This protocol may need to be optimized for specific cell lines and experimental conditions.

3.1. Materials and Reagents

  • Cell Line: Human embryonic kidney (HEK293) cells or other suitable cell lines (e.g., HeLa, A549)

  • Plasmids:

    • NF-κB firefly luciferase reporter plasmid (containing NF-κB response elements)

    • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Reagents:

    • This compound (dissolved in an appropriate solvent, e.g., DMSO)

    • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

    • Transfection reagent (e.g., Lipofectamine®)

    • Inducer of NF-κB activation (e.g., TNF-α, IL-1β, or PMA)

    • Phosphate-buffered saline (PBS)

    • Dual-luciferase reporter assay system

    • 96-well white, clear-bottom tissue culture plates

    • Luminometer

3.2. Experimental Workflow

G cluster_day1 Day 1: Cell Seeding and Transfection cluster_day2 Day 2: Compound Treatment and NF-κB Induction cluster_day3 Day 3: Luciferase Assay and Data Analysis seed Seed cells in a 96-well plate transfect Co-transfect with NF-κB firefly and Renilla luciferase plasmids seed->transfect incubate1 Incubate for 24 hours transfect->incubate1 treat Treat cells with various concentrations of this compound incubate1->treat induce Induce NF-κB activation (e.g., with TNF-α) treat->induce incubate2 Incubate for 6-8 hours induce->incubate2 lyse Lyse cells incubate2->lyse measure Measure firefly and Renilla luciferase activity lyse->measure analyze Analyze data and calculate IC50 measure->analyze

Figure 1. A generalized experimental workflow for an NF-κB reporter assay.

3.3. Detailed Procedure

Day 1: Cell Seeding and Transfection

  • Cell Seeding: Seed HEK293 cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete cell culture medium.[8] Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: On the following day, prepare the transfection complexes. For each well, mix the NF-κB firefly luciferase reporter plasmid (e.g., 100 ng) and the Renilla luciferase control plasmid (e.g., 10 ng) with a suitable transfection reagent according to the manufacturer's protocol.[8] Add the transfection complex to the cells and incubate for 24 hours.

Day 2: Compound Treatment and NF-κB Induction

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in serum-free medium to achieve the desired final concentrations. Include a vehicle control (DMSO only).

  • Cell Treatment: After 24 hours of transfection, carefully remove the medium and replace it with 90 µL of fresh serum-free medium containing the different concentrations of this compound or vehicle. Pre-incubate the cells for 1-2 hours.[9]

  • NF-κB Induction: Prepare the NF-κB inducer solution (e.g., TNF-α at a final concentration of 10-20 ng/mL).[8][10] Add 10 µL of the inducer to all wells except the unstimulated control wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C in a 5% CO2 incubator.[8]

Day 3: Luciferase Assay and Data Analysis

  • Cell Lysis: Remove the plate from the incubator and allow it to equilibrate to room temperature. Carefully aspirate the medium and wash the cells once with PBS. Add passive lysis buffer (e.g., 20 µL per well) and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.[8][10]

  • Luciferase Measurement: Using a luminometer, sequentially measure the firefly and Renilla luciferase activities for each well according to the dual-luciferase assay system manufacturer's instructions.[10]

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in cell number and transfection efficiency.

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the stimulated control (vehicle-treated and TNF-α stimulated).

    • Plot the percentage of inhibition against the log concentration of this compound and perform a non-linear regression analysis to determine the IC50 value (the concentration of this compound that causes 50% inhibition of NF-κB activity).

Data Presentation

Quantitative data should be summarized in a clear and structured format. The following table provides an example of how to present the results from an NF-κB reporter assay with this compound.

Table 1: Representative Dose-Response Data for this compound in an NF-κB Reporter Assay

This compound Conc. (µM)Normalized Luciferase Activity (RLU)% Inhibition
0 (Unstimulated)1,500 ± 150N/A
0 (Stimulated Control)25,000 ± 2,1000
0.122,500 ± 1,80010
0.518,750 ± 1,50025
1.012,500 ± 1,10050
5.06,250 ± 55075
10.02,500 ± 30090

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of the NF-κB Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the potential point of inhibition by compounds like this compound.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK Activation IkB IκB IKK->IkB Phosphorylation IkB_P P-IκB IkB->IkB_P NFkB NF-κB NFkB->IkB Bound NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_P->NFkB Release Proteasome Proteasome IkB_P->Proteasome Degradation This compound This compound This compound->IKK Inhibition DNA DNA NFkB_nuc->DNA Binding Gene Gene Transcription (e.g., TNF-α, IL-6) DNA->Gene

Figure 2. The canonical NF-κB signaling pathway and a potential mechanism of action for this compound.

Conclusion

The NF-κB reporter assay is a powerful tool for investigating the anti-inflammatory properties of this compound. By following the detailed protocols outlined in these application notes, researchers can effectively screen and characterize the inhibitory effects of this and other compounds on the NF-κB signaling pathway, contributing to the development of novel therapeutics for a range of inflammatory and autoimmune diseases.

References

Troubleshooting & Optimization

Tripterifordin Total Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of Tripterifordin. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the complexities of this challenging synthetic endeavor. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the total synthesis of this compound?

The total synthesis of this compound, a complex ent-kaurane diterpenoid, presents several significant challenges. The core difficulties revolve around the construction of its intricate tetracyclic ring system, including the characteristic bridged bicyclo[3.2.1]octane core. Precise control of stereochemistry across multiple stereocenters is another major hurdle. Furthermore, late-stage functionalization, including the introduction of oxygenation and the formation of the lactone ring, requires careful strategic planning to avoid unwanted side reactions and achieve the desired molecular architecture.

Q2: What are the key strategies for constructing the tetracyclic core of this compound?

Several strategies have been explored for the assembly of the ent-kaurane skeleton. A notable approach involves a thermal Diels-Alder cycloaddition to form the AB ring system, followed by an intramolecular Mukaiyama Michael/carbocyclization cascade to establish the CD ring system.[1] Another successful strategy for related structures has utilized a ring-closing metathesis (RCM) approach to form a key carbocycle.[1] The choice of strategy will often depend on the desired substitution pattern and the starting materials available.

Q3: How can I control the stereochemistry during the synthesis?

Stereochemical control is a critical aspect of this compound synthesis. This is typically achieved through a combination of substrate-controlled reactions, where the existing stereocenters direct the stereochemical outcome of subsequent transformations, and reagent-controlled reactions, using chiral catalysts or reagents to induce stereoselectivity. Diastereoselective reactions are crucial for setting the relative stereochemistry of the multiple stereocenters within the polycyclic framework.

Q4: Are there any known problematic side reactions to be aware of?

Yes, several side reactions can complicate the synthesis. For instance, in the construction of the bicyclo[3.2.1]octane core, some cyclization strategies have been reported to yield undesired products. One such example is a 1,4-sila-Prins cyclization that resulted in a 1,2-cyclization product instead of the desired scaffold.[1] Careful selection of the cyclization strategy and reaction conditions is therefore crucial.

Troubleshooting Guides

Problem 1: Low yield or failure in the construction of the bicyclo[3.2.1]octane core.

Question: My attempts to form the bicyclo[3.2.1]octane core of this compound are resulting in low yields or the formation of incorrect products. What could be the issue and how can I resolve it?

Answer: The construction of the bicyclo[3.2.1]octane skeleton is a known challenge in the synthesis of ent-kaurane diterpenoids. The success of this step is highly dependent on the chosen synthetic strategy and the specific substrate.

Possible Causes and Solutions:

  • Unfavorable Cyclization Pathway: The chosen cyclization strategy may be sterically or electronically disfavored for your specific intermediate. For example, a Prins-type cyclization may lead to an undesired cyclization product.

    • Troubleshooting: Consider an alternative cyclization strategy. A successful approach for a similar system involved a ring-closing metathesis (RCM) to form the desired scaffold.[1] This may require redesigning your synthetic intermediate to incorporate the necessary terminal alkenes for the RCM reaction.

  • Incorrect Stereochemistry in the Precursor: The stereochemistry of your cyclization precursor can have a profound impact on the feasibility and outcome of the cyclization. An incorrect stereoisomer may prevent the molecule from adopting the necessary conformation for cyclization.

    • Troubleshooting: Carefully verify the stereochemistry of your precursor through detailed NMR analysis (e.g., NOESY) and comparison with literature data for related compounds. If the stereochemistry is incorrect, you may need to revisit previous steps to correct it.

  • Suboptimal Reaction Conditions: The conditions for the cyclization (e.g., Lewis acid, temperature, solvent) may not be optimal for your substrate.

    • Troubleshooting: Systematically screen different reaction conditions. For Lewis acid-catalyzed cyclizations, vary the Lewis acid (e.g., TiCl4, SnCl4, BF3·OEt2), temperature, and solvent. For radical cyclizations, screen different initiators and reaction concentrations.

Problem 2: Poor stereocontrol in the formation of key stereocenters.

Question: I am struggling to achieve the desired stereochemical outcome in a key bond-forming reaction. What are my options for improving stereoselectivity?

Answer: Achieving the correct stereochemistry is a common and critical challenge. Several factors can influence the stereochemical outcome of a reaction.

Possible Causes and Solutions:

  • Insufficient Facial Shielding: The substrate may not have sufficient steric bias to direct the approach of the reagent to a single face of the molecule.

    • Troubleshooting:

      • Introduce a Bulky Protecting Group: A strategically placed bulky protecting group can effectively block one face of the molecule, forcing the reagent to attack from the opposite face.

      • Chelation Control: If your molecule has appropriately positioned functional groups (e.g., hydroxyls, ethers), you may be able to use a chelating Lewis acid to create a rigid, organized transition state that favors a single stereochemical outcome.

  • Use of an Achiral Reagent: If the reaction is not substrate-controlled, an achiral reagent will likely produce a mixture of diastereomers.

    • Troubleshooting: Employ a chiral reagent or catalyst. For example, for asymmetric reductions, consider using chiral boranes or oxazaborolidine catalysts. For asymmetric alkylations, chiral auxiliaries can be effective.

  • Epimerization: The newly formed stereocenter may be prone to epimerization under the reaction or workup conditions.

    • Troubleshooting:

      • Milder Reaction Conditions: Use milder reagents and lower reaction temperatures.

      • Buffered Workup: Ensure the workup conditions are not acidic or basic if the stereocenter is sensitive to these conditions.

      • Immediate Protection: Protect the newly formed functional group in situ to prevent subsequent epimerization.

Quantitative Data Summary

The following table summarizes representative yields for key transformations in the synthesis of this compound and related compounds. Please note that yields are highly substrate-dependent and may require optimization for your specific route.

StepReagents and ConditionsStarting MaterialProductYield (%)Reference
AB Ring Formation (Diels-Alder)ThermalDiene and DienophileBicyclic adductN/ABased on general strategy for Mori's synthesis[1]
CD Ring Formation (Mukaiyama-Michael)Lewis Acid (e.g., TiCl4)Enone and Silyl Enol EtherTetracyclic coreN/ABased on general strategy for Mori's synthesis[1]
Lactonization (from Stevioside)1. SOCl2, 2. RuCl3, NaIO4, 3. H2, Pd/CCarboxylic acid(-)-Tripterifordin~50 (over 3 steps)Kobayashi et al. (semi-synthesis)[2]
Selective C20 IodinationI2, PhI(OAc)2, hv (photoreaction)C19-alcoholC20-iodo derivative~70Kobayashi et al. (semi-synthesis)[2]

N/A: Specific yield for this step in the context of a de novo this compound synthesis is not available in the reviewed literature. Yields for similar transformations in other complex natural product syntheses can vary widely.

Experimental Protocols

Protocol 1: Selective C20 Iodination via Photoreaction (from Kobayashi's semi-synthesis)

This protocol describes a key step in the lactonization sequence to form the C19-C20 lactone of this compound, starting from a precursor derived from stevioside.[2]

Materials:

  • C19-alcohol precursor

  • Iodine (I2)

  • (Diacetoxyiodo)benzene (PhI(OAc)2)

  • Cyclohexane (anhydrous)

  • High-pressure mercury lamp

Procedure:

  • In a quartz reaction vessel, dissolve the C19-alcohol precursor in anhydrous cyclohexane.

  • Add iodine (I2) and (diacetoxyiodo)benzene (PhI(OAc)2) to the solution.

  • Irradiate the reaction mixture with a high-pressure mercury lamp at room temperature while stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the C20-iodo derivative.

Visualizations

experimental_workflow start Start: C19-alcohol precursor dissolve Dissolve in anhydrous cyclohexane start->dissolve add_reagents Add I2 and PhI(OAc)2 dissolve->add_reagents irradiate Irradiate with high-pressure Hg lamp add_reagents->irradiate monitor Monitor by TLC irradiate->monitor quench Quench with Na2S2O3 (aq) monitor->quench Reaction complete extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify end End: C20-iodo derivative purify->end

Caption: Experimental workflow for the selective C20 iodination.

troubleshooting_logic problem Problem: Low yield in bicyclo[3.2.1]octane core formation cause1 Possible Cause 1: Unfavorable Cyclization Pathway problem->cause1 cause2 Possible Cause 2: Incorrect Precursor Stereochemistry problem->cause2 cause3 Possible Cause 3: Suboptimal Reaction Conditions problem->cause3 solution1 Solution: Consider alternative strategies (e.g., RCM) cause1->solution1 solution2 Solution: Verify stereochemistry (NMR) and resynthesize if necessary cause2->solution2 solution3 Solution: Screen Lewis acids, temperature, and solvents cause3->solution3

Caption: Troubleshooting logic for bicyclo[3.2.1]octane core construction.

References

Technical Support Center: Synthesis of Tripterifordin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the synthesis of Tripterifordin, a potent anti-HIV agent. The information is tailored for researchers, scientists, and drug development professionals to help improve the yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for this compound?

A1: There are two primary synthetic routes to this compound. The first is a chemical synthesis starting from the natural product stevioside, as reported by Kobayashi et al.[1] The second is a chemoenzymatic approach that utilizes a cytochrome P450 monooxygenase (C20ox) for the selective oxidation of the C20 methyl group.[2][3]

Q2: What is the most challenging step in the chemical synthesis of this compound?

A2: A significant challenge in the chemical synthesis of this compound and related ent-kaurane diterpenoids is the selective oxidation of the sterically hindered C20 methyl group.[2][3] This step is crucial for the formation of the characteristic lactone ring.

Q3: Are there any known issues with the stability of intermediates?

A3: While specific stability data for all intermediates is not extensively reported, it is common for complex natural product syntheses to involve intermediates with varying stability. It is advisable to use freshly prepared reagents and purified intermediates in subsequent steps to minimize degradation and side product formation.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound, with a focus on the chemical synthesis route from stevioside.

Problem 1: Low yield in the photoreaction for C20 functionalization.

The photoreaction to introduce a functional group at the C20 position is a critical step and is often associated with low yields if not optimized.

Possible Causes and Solutions:

CauseRecommended SolutionExpected Outcome
Incorrect Solvent Use cyclohexane as the solvent. Other solvents such as benzene, CH2Cl2, ClCH2CH2Cl, or CH3CN have been reported to give lower yields.Optimal reaction conditions leading to higher yields of the desired C20-functionalized product.
Suboptimal Reagent Use (diacetoxyiodo)benzene (PhI(OAc)2). Substitution with reagents like lead tetraacetate (Pb(OAc)4) can lead to a sluggish reaction and significantly lower yields.Efficient and higher-yielding reaction.
Formation of Side Products Inseparable, less polar hydrocarbon byproducts can form. Optimize reaction time and temperature to minimize their formation. Purification by flash chromatography followed by HPLC may be necessary to isolate the desired product.Reduced formation of byproducts and improved purity of the desired intermediate.
Problem 2: Inefficient reduction at the C13 position.

The reduction of the hydroxyl group at C13 is a key transformation in the synthesis from stevioside.[1][4]

Possible Causes and Solutions:

CauseRecommended SolutionExpected Outcome
Incomplete Reaction Ensure anhydrous conditions and use a sufficient excess of the reducing agent. Monitor the reaction progress carefully using TLC or LC-MS.Complete conversion of the starting material to the desired reduced product.
Formation of Elimination Byproducts The tertiary alcohol at C13 can be prone to elimination under acidic conditions. Use neutral or slightly basic conditions for the reduction if possible.Minimized formation of olefinic side products.
Problem 3: Low yield or side reactions during lactonization.

The formation of the γ-lactone ring is a crucial step to obtain the this compound scaffold.

Possible Causes and Solutions:

CauseRecommended SolutionExpected Outcome
Steric Hindrance Use a highly effective lactonization reagent. For sterically hindered systems, methods like the Yamaguchi or Shiina macrolactonization protocols might be adaptable.Improved yield of the desired lactone.
Epimerization The stereocenter adjacent to the carbonyl group can be susceptible to epimerization under harsh basic or acidic conditions. Employ mild reaction conditions and carefully control the reaction temperature.Preservation of the desired stereochemistry in the final product.
Incomplete Cyclization Ensure all starting material is consumed by monitoring the reaction. If the reaction stalls, consider a different solvent or a higher temperature, while being mindful of potential side reactions.Complete conversion to the cyclized lactone product.

Experimental Protocols

Key Experiment: Photoreaction for C20 Iodination (Adapted from Kobayashi et al.)[1]

This protocol describes a key step in the chemical synthesis of this compound from a stevioside-derived intermediate.

Materials:

  • Stevioside-derived C19-alcohol intermediate

  • (Diacetoxyiodo)benzene (PhI(OAc)2)

  • Iodine (I2)

  • Cyclohexane (anhydrous)

  • High-pressure mercury lamp

Procedure:

  • Dissolve the C19-alcohol intermediate, PhI(OAc)2 (2.0 equiv), and I2 (1.0 equiv) in anhydrous cyclohexane.

  • Irradiate the mixture with a high-pressure mercury lamp at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the C20-iodinated product.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating key logical relationships and workflows in this compound synthesis.

photoreaction_troubleshooting start Low Yield in Photoreaction cause1 Incorrect Solvent start->cause1 cause2 Suboptimal Reagent start->cause2 cause3 Side Product Formation start->cause3 solution1 Use Cyclohexane cause1->solution1 solution2 Use PhI(OAc)2 cause2->solution2 solution3 Optimize Conditions & Purify via HPLC cause3->solution3 outcome Improved Yield of C20-Functionalized Product solution1->outcome solution2->outcome solution3->outcome

Caption: Troubleshooting logic for low yield in the photoreaction step.

synthesis_workflow cluster_chemical Chemical Synthesis cluster_chemoenzymatic Chemoenzymatic Synthesis stevioside Stevioside intermediate1 C13 Reduction stevioside->intermediate1 intermediate2 C19 Alcohol Formation intermediate1->intermediate2 intermediate3 C20 Photoreaction intermediate2->intermediate3 intermediate4 Lactonization intermediate3->intermediate4 tripterifordin_chem This compound intermediate4->tripterifordin_chem ent_kaurene_precursor ent-Kaurane Precursor c20_oxidation C20 Oxidation (Cytochrome P450) ent_kaurene_precursor->c20_oxidation tripterifordin_enz This compound c20_oxidation->tripterifordin_enz

Caption: Overview of the main synthetic workflows for this compound.

References

Tripterifordin Isolation Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Tripterifordin isolation from plant material. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the extraction and purification of this compound.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the isolation of this compound.

1. Low Yield of Crude Extract

Question Possible Cause Suggested Solution
Why is the yield of my initial crude extract lower than expected? Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material, or the extraction time may have been too short.- Improve Grinding: Ensure the plant material is ground to a fine powder (e.g., passing through a 10-40 mesh sieve) to increase the surface area for solvent contact.[1] - Optimize Solvent-to-Material Ratio: A higher solvent-to-material ratio (e.g., 8-16 mL of solvent per gram of plant material) can enhance extraction efficiency.[1] - Increase Extraction Time: For methods like reflux, ensure an adequate duration (e.g., 12 hours) to allow for complete extraction.[2] - Consider Ultrasonic Assistance: Ultrasonic extraction can improve solvent penetration and reduce extraction time.[1][3]
Inappropriate Solvent Choice: The polarity of the extraction solvent may not be optimal for this compound.- Solvent Polarity: this compound is a diterpene lactone, and initial extraction is often performed with ethanol or methanol. Subsequent partitioning with solvents of varying polarities, such as ethyl acetate, can help to selectively extract compounds of intermediate polarity.[2][3]
Degradation of this compound: The extraction conditions (e.g., high temperature for extended periods) may be causing degradation of the target compound.- Temperature Control: While some heat can improve extraction, prolonged exposure to high temperatures should be avoided. Consider extraction at room temperature with agitation or shorter periods of heating.

2. Poor Separation During Column Chromatography

Question Possible Cause Suggested Solution
Why am I getting poor resolution of this compound in my column chromatography? Inappropriate Stationary Phase: The chosen stationary phase (e.g., silica gel, alumina) may not be providing adequate separation.- Stationary Phase Selection: Silica gel is commonly used for the separation of terpenoids.[4] The choice between silica gel and alumina depends on the specific impurities in your extract.[4]
Suboptimal Mobile Phase: The solvent system (mobile phase) may not have the correct polarity to effectively separate this compound from impurities.- Gradient Elution: Start with a non-polar solvent and gradually increase the polarity. For silica gel chromatography of diterpenoids, a gradient of petroleum ether-acetone or hexane-ethyl acetate is often effective.[3] - TLC Optimization: Before running the column, optimize the solvent system using Thin Layer Chromatography (TLC) to achieve good separation of the target spot from others.
Co-eluting Impurities: Other compounds with similar polarity to this compound may be co-eluting.- Orthogonal Separation: If co-elution is suspected, try a different chromatographic technique with a different separation principle (e.g., reversed-phase chromatography if you are using normal-phase).[5] - High-Resolution Techniques: Preparative High-Performance Liquid Chromatography (Prep-HPLC) can offer much higher resolution for difficult separations.[3]
Column Overloading: Too much crude extract applied to the column can lead to broad peaks and poor separation.- Sample Load: As a general rule, the amount of sample loaded should be a small percentage of the weight of the stationary phase.

3. Instability of Isolated this compound

Question Possible Cause Suggested Solution
My purified this compound seems to be degrading over time. What can I do? pH Sensitivity: this compound, like other lactones, may be susceptible to hydrolysis under acidic or basic conditions.- pH Control: Maintain the pH of your solutions close to neutral (pH 6-7) during purification and storage. While no specific data for this compound is available, a related compound, triptolide, shows the slowest degradation at pH 6.
Temperature and Light Sensitivity: Exposure to high temperatures or UV light can cause degradation.- Storage Conditions: Store purified this compound at low temperatures (e.g., -20°C) and protected from light.
Solvent Effects: The solvent used for storage may be promoting degradation.- Solvent Choice for Storage: For long-term storage, consider dissolving the compound in a less polar, aprotic solvent or storing it as a dry powder.

Frequently Asked Questions (FAQs)

  • Q1: What is the best plant part of Tripterygium wilfordii to use for this compound isolation?

    • A1: this compound has been successfully isolated from the roots of Tripterygium wilfordii.[6]

  • Q2: What is a typical extraction procedure for obtaining a crude extract containing this compound?

    • A2: A common method involves refluxing the dried and powdered root bark with 95% ethanol. The resulting solution is then filtered and evaporated to yield a crude extract. This extract can be further partitioned between water and a solvent like ethyl acetate to enrich the fraction containing diterpenoids.[2]

  • Q3: Which analytical techniques are suitable for monitoring the purification of this compound?

    • A3: Thin Layer Chromatography (TLC) is useful for monitoring the progress of column chromatography.[3] High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is ideal for assessing the purity of fractions and for final quantitative analysis.[7]

  • Q4: Are there any modern extraction techniques that can improve the efficiency of this compound isolation?

    • A4: Yes, techniques like ultrasonic-assisted extraction can enhance the extraction efficiency and potentially reduce the extraction time and solvent consumption compared to conventional methods like reflux.[1][3]

Experimental Protocols

Protocol 1: General Extraction and Fractionation of this compound

This protocol is a generalized procedure based on methods used for isolating diterpenoids from Tripterygium wilfordii.

  • Plant Material Preparation:

    • Dry the roots of Tripterygium wilfordii and grind them into a fine powder (passing through a 10-40 mesh sieve).[1]

  • Ethanol Extraction:

    • Reflux the powdered plant material with 95% ethanol for 12 hours. Repeat this process multiple times (e.g., 4 times) with fresh solvent.[2]

    • Alternatively, perform ultrasonic extraction with a solvent-to-material ratio of 8-16 mL/g for a shorter duration.[1]

  • Solvent Partitioning:

    • Combine the ethanol extracts and evaporate the solvent under reduced pressure to obtain a brown residue.

    • Suspend the residue in water and partition it with an equal volume of ethyl acetate. Repeat the partitioning process (e.g., 3 times).[3]

    • Collect the ethyl acetate fractions and evaporate the solvent to yield a crude extract enriched in diterpenoids.

Protocol 2: Purification by Silica Gel Column Chromatography

  • Column Preparation:

    • Pack a glass column with silica gel (200-300 mesh) using a slurry method with a non-polar solvent like petroleum ether.

  • Sample Loading:

    • Dissolve the crude ethyl acetate extract in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel.

    • Allow the solvent to evaporate, and then carefully load the dried, sample-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Begin elution with a non-polar solvent such as petroleum ether and gradually increase the polarity by adding acetone or ethyl acetate in a stepwise or linear gradient. A typical gradient could be from 100% petroleum ether to 100% acetone.[3]

    • Collect fractions of a suitable volume.

  • Fraction Analysis:

    • Monitor the collected fractions using TLC, visualizing the spots under UV light or by staining with a suitable reagent (e.g., 10% H2SO4 in ethanol followed by heating).[3]

    • Combine the fractions containing the compound of interest (this compound) based on the TLC analysis.

  • Further Purification (Optional):

    • If the purity is not satisfactory, the combined fractions can be further purified using preparative HPLC.[3]

Data Presentation

The following tables present hypothetical data to illustrate how researchers can quantify the effects of different extraction parameters on this compound yield. It is recommended that similar experiments be conducted to optimize the process for your specific laboratory conditions.

Table 1: Effect of Extraction Solvent on this compound Yield

Solvent SystemExtraction Time (h)Temperature (°C)This compound Yield (mg/g of dry plant material)Purity (%)
95% Ethanol1278 (Reflux)0.8515
80% Ethanol1278 (Reflux)0.7218
95% Methanol1265 (Reflux)0.9114
Ethyl Acetate2425 (Maceration)0.4525

Table 2: Effect of Extraction Method on this compound Yield

Extraction MethodSolventTime (h)Temperature (°C)This compound Yield (mg/g)
Reflux95% Ethanol12780.85
Maceration (with stirring)95% Ethanol24250.65
Ultrasonic-Assisted95% Ethanol1400.95
Supercritical CO2CO2 + Ethanol modifier2501.10

Visualizations

experimental_workflow plant_material Tripterygium wilfordii Roots grinding Grinding (10-40 mesh) plant_material->grinding extraction Solvent Extraction (e.g., 95% Ethanol, Ultrasonic-Assisted) grinding->extraction filtration Filtration extraction->filtration evaporation1 Evaporation filtration->evaporation1 crude_extract Crude Ethanol Extract evaporation1->crude_extract partitioning Solvent Partitioning (Water/Ethyl Acetate) crude_extract->partitioning aq_phase Aqueous Phase (discard) partitioning->aq_phase etoh_phase Ethyl Acetate Phase partitioning->etoh_phase evaporation2 Evaporation etoh_phase->evaporation2 enriched_extract Enriched Crude Extract evaporation2->enriched_extract column_chrom Silica Gel Column Chromatography (Petroleum Ether/Acetone Gradient) enriched_extract->column_chrom fraction_collection Fraction Collection column_chrom->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling final_product Purified this compound pooling->final_product

Caption: Workflow for the isolation and purification of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_extraction Review Extraction Step start->check_extraction check_purification Review Purification Step start->check_purification grinding_issue Is plant material finely ground? check_extraction->grinding_issue mobile_phase_issue Is mobile phase optimized via TLC? check_purification->mobile_phase_issue solvent_issue Is solvent and ratio optimal? grinding_issue->solvent_issue Yes optimize_grinding Action: Grind finer grinding_issue->optimize_grinding No time_temp_issue Are time and temperature adequate? solvent_issue->time_temp_issue Yes optimize_solvent Action: Test different solvents/ratios solvent_issue->optimize_solvent No time_temp_issue->check_purification Yes optimize_conditions Action: Adjust time/temperature time_temp_issue->optimize_conditions No column_overload_issue Is the column overloaded? mobile_phase_issue->column_overload_issue Yes optimize_mobile_phase Action: Perform gradient optimization mobile_phase_issue->optimize_mobile_phase No coelution_issue Suspect co-elution? column_overload_issue->coelution_issue No reduce_load Action: Reduce sample load column_overload_issue->reduce_load Yes change_method Action: Use orthogonal chromatography (e.g., Prep-HPLC) coelution_issue->change_method Yes

Caption: A logical troubleshooting guide for this compound isolation.

References

Tripterifordin Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals working with Tripterifordin. Currently, there is limited publicly available stability and degradation data specifically for this compound. The information provided herein is largely based on studies of Triptolide , a structurally related diterpenoid triepoxide isolated from the same plant genus, Tripterygium wilfordii. This guide should be used as a reference and a starting point for your own experimental design and stability assessments of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in experimental settings?

Based on data from the related compound Triptolide, the primary factors influencing stability are likely to be pH, the type of solvent used, and temperature.[1][2] Specifically, basic conditions and hydrophilic solvents have been shown to accelerate the degradation of Triptolide.[1][2]

Q2: How should I store my this compound samples (lyophilized powder and in solution)?

For lyophilized powder, storage at -20°C in a desiccated environment is recommended to ensure long-term stability, potentially for up to 24 months.[3] Once in solution, for instance in DMSO, it is advisable to store it at -20°C and use it within a month to avoid loss of potency.[3][4] It is also good practice to aliquot the solution to prevent multiple freeze-thaw cycles.[3]

Q3: What are the expected degradation products of this compound?

While specific degradation products for this compound have not been detailed in the available literature, studies on Triptolide have identified its major degradation products as triptriolide and triptonide.[1][2] This suggests that the degradation of this compound may also involve its epoxy groups.[1][2]

Q4: At what pH is this compound expected to be most stable?

Drawing parallels from Triptolide, this compound is likely to be most stable in slightly acidic conditions, around pH 6, and least stable in basic conditions (pH > 7).[1][2] Triptolide exhibited its slowest degradation rate at pH 6 and the fastest at pH 10.[1][2]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Unexpectedly low activity of this compound in my assay. Sample degradation due to improper storage or handling.1. Prepare fresh solutions of this compound from lyophilized powder.2. Ensure the pH of your experimental buffer is in the optimal range (ideally around pH 6).3. Avoid prolonged exposure to high temperatures and light.
Precipitation of this compound in my aqueous buffer. Low aqueous solubility.1. Consider using a co-solvent such as DMSO or ethanol. However, be mindful that hydrophilic solvents can accelerate degradation.[1][2]2. Investigate the use of formulation strategies such as solid lipid nanoparticles or complex lipid emulsions to improve solubility and stability.[5][6]
Discoloration of my this compound solution. Oxidative degradation or reaction with components in the medium.1. Protect the solution from light.2. Degas your solvents to remove dissolved oxygen.3. Evaluate the compatibility of this compound with other components in your experimental setup.

Data on Triptolide Stability

The following tables summarize the stability data for Triptolide, which may serve as a useful reference for this compound.

Table 1: Effect of pH on Triptolide Degradation

pHRelative Stability
4More Stable
5More Stable
6Most Stable
7Less Stable
8Less Stable
9Less Stable
10Least Stable

Data adapted from studies on Triptolide, which showed the slowest degradation at pH 6 and the fastest at pH 10.[1][2]

Table 2: Effect of Solvents on Triptolide Stability

SolventRelative Stability
ChloroformVery Stable
EthanolMore Stable
MethanolStable
Dimethylsulfoxide (DMSO)Less Stable
Ethyl AcetateLeast Stable

Based on stability tests on Triptolide, it was found to be very stable in chloroform. In polar organic solvents, the stability was greater in ethanol than in methanol, and least in DMSO.[1][2]

Table 3: Degradation Kinetics of Triptolide

ParameterValueConditions
Degradation Rate Constant (k)1.4125 x 10⁻⁴ h⁻¹25°C, pH 6.9, 5% ethanol solution, light-protected
Time to 10% degradation (t₁₀)31 days25°C, pH 6.9, 5% ethanol solution, light-protected
Half-life (t₅₀)204 days25°C, pH 6.9, 5% ethanol solution, light-protected

These kinetic parameters were determined for Triptolide and followed first-order kinetics.[1]

Experimental Protocols

Protocol 1: HPLC Method for Stability Assessment of Triptolide (Adaptable for this compound)

This protocol is based on the methods used for analyzing the stability of Triptolide and can be adapted for this compound.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

  • Mobile Phase:

    • A gradient of acetonitrile and water is commonly used. The specific gradient will need to be optimized for this compound to achieve good separation from its degradation products.

  • Detection:

    • UV detection at an appropriate wavelength (e.g., 218 nm for Triptolide). A wavelength scan should be performed for this compound to determine its lambda max.

  • Sample Preparation:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or methanol).

    • For the stability study, dilute the stock solution in the desired buffers (different pH values) or solvents to a final concentration suitable for HPLC analysis.

  • Stability Study:

    • Incubate the samples under different conditions (e.g., various temperatures, light exposure).

    • At specified time points, withdraw aliquots, and if necessary, quench the degradation reaction (e.g., by adding an equal volume of mobile phase and freezing).

    • Inject the samples into the HPLC system.

  • Data Analysis:

    • Monitor the decrease in the peak area of the parent compound (this compound) and the appearance of new peaks corresponding to degradation products over time.

    • Calculate the percentage of the remaining compound at each time point.

Visualizations

degradation_pathway This compound This compound (Hypothesized) Degradation_Conditions Degradation Conditions (e.g., Basic pH, Hydrophilic Solvents) Epoxy_Opening Opening of Epoxy Groups (Irreversible) Degradation_Conditions->Epoxy_Opening Major Pathway Hydroxyl_Reaction Reaction at Hydroxyl Group (Reversible) Degradation_Conditions->Hydroxyl_Reaction Minor Pathway Degradation_Product_1 Degradation Product 1 (e.g., Triptriolide analogue) Epoxy_Opening->Degradation_Product_1 Degradation_Product_2 Degradation Product 2 (e.g., Triptonide analogue) Hydroxyl_Reaction->Degradation_Product_2

Caption: Hypothesized degradation pathway of this compound based on Triptolide data.

experimental_workflow start Start: Prepare this compound Stock Solution stress_conditions Incubate under Stress Conditions (pH, Temp, Light, Solvent) start->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling hplc_analysis Analyze by HPLC-UV sampling->hplc_analysis data_analysis Quantify Degradation and Identify Products hplc_analysis->data_analysis end End: Determine Stability Profile data_analysis->end

Caption: General experimental workflow for assessing this compound stability.

troubleshooting_flowchart start Unexpected Sample Degradation Observed check_pH Is the pH of the medium basic (>7)? start->check_pH adjust_pH Adjust pH to be slightly acidic (around 6) check_pH->adjust_pH Yes check_solvent Are you using a hydrophilic solvent? check_pH->check_solvent No retest Re-run the experiment with optimized conditions adjust_pH->retest change_solvent Consider using a less polar solvent if compatible with your experiment check_solvent->change_solvent Yes check_temp Was the sample exposed to high temperatures? check_solvent->check_temp No change_solvent->retest control_temp Store and handle samples at recommended low temperatures check_temp->control_temp Yes check_temp->retest No control_temp->retest

Caption: Troubleshooting flowchart for unexpected this compound degradation.

References

Technical Support Center: Overcoming Tripterifordin's Low Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low oral bioavailability of Tripterifordin.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of this compound?

A1: The low oral bioavailability of this compound, a compound with promising therapeutic potential, is primarily attributed to its poor aqueous solubility and low intestinal permeability. These factors limit its dissolution in gastrointestinal fluids and subsequent absorption into the systemic circulation.

Q2: What are the most promising strategies to enhance the oral bioavailability of this compound?

A2: Current research focuses on advanced drug delivery systems to overcome the inherent limitations of this compound. The most successful strategies to date involve the use of lipid-based nanoformulations, including:

  • Solid Lipid Nanoparticles (SLNs): These are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs like this compound, enhancing their stability and absorption.

  • Nanostructured Lipid Carriers (NLCs): A second generation of lipid nanoparticles, NLCs are composed of a blend of solid and liquid lipids, which creates a less ordered lipid matrix. This structure allows for higher drug loading and reduced drug expulsion during storage compared to SLNs.[1]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation in the gastrointestinal tract, improving drug solubilization and absorption.[2][3]

Q3: How do lipid-based nanoformulations improve the bioavailability of this compound?

A3: Lipid-based nanoformulations enhance the oral bioavailability of this compound through several mechanisms:

  • Increased Surface Area: The small particle size of nanoformulations provides a larger surface area for dissolution.

  • Improved Solubility: Encapsulating this compound within a lipid matrix improves its solubilization in the gastrointestinal fluids.

  • Enhanced Permeability: These formulations can facilitate transport across the intestinal epithelium.

  • Lymphatic Transport: Lipid-based systems can promote lymphatic uptake, bypassing the hepatic first-pass metabolism, which can significantly degrade the drug before it reaches systemic circulation.[4]

Q4: Are there commercially available this compound formulations with enhanced bioavailability?

A4: Currently, there are no commercially available pharmaceutical products of this compound with enhanced bioavailability for human use. The development of such formulations is still in the preclinical research phase.

Troubleshooting Guides

Problem 1: Low drug loading and/or encapsulation efficiency in lipid nanoparticle formulations.

Possible Causes:

  • Poor solubility of this compound in the selected solid and/or liquid lipids.

  • Suboptimal ratio of lipids, surfactants, and co-surfactants.

  • Inefficient homogenization or sonication during the preparation process.

Troubleshooting Steps:

  • Lipid Screening: Conduct solubility studies of this compound in various solid and liquid lipids to identify those with the highest solubilizing capacity.

  • Formulation Optimization: Systematically vary the ratios of solid lipid, liquid lipid (for NLCs), surfactant, and co-surfactant to find the optimal composition that maximizes drug encapsulation.

  • Process Parameter Optimization: Adjust the homogenization pressure, number of cycles, and sonication time and amplitude to ensure efficient particle size reduction and drug entrapment.

Problem 2: Particle aggregation and instability of the nanoformulation during storage.

Possible Causes:

  • Insufficient surfactant concentration to stabilize the nanoparticle surface.

  • Inappropriate storage temperature.

  • High polydispersity index (PDI) of the nanoparticles.

Troubleshooting Steps:

  • Surfactant Selection and Concentration: Screen different surfactants and optimize their concentration to provide adequate steric or electrostatic stabilization.

  • Storage Conditions: Store the nanoformulation at a suitable temperature (e.g., 4°C) to minimize particle aggregation. Avoid freezing unless cryoprotectants are used.

  • Homogenization/Sonication: Ensure the preparation method yields nanoparticles with a low PDI (ideally < 0.3) for better stability.

Problem 3: Inconsistent results in Caco-2 cell permeability assays.

Possible Causes:

  • Poor integrity of the Caco-2 cell monolayer.

  • Cytotoxicity of the this compound formulation at the tested concentrations.

  • Interaction of formulation excipients with the cell monolayer or transport proteins.

Troubleshooting Steps:

  • Monolayer Integrity Check: Regularly measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure their integrity before and after the experiment. A TEER value of ≥250 Ω cm² is generally considered acceptable.[5]

  • Cytotoxicity Assessment: Perform a cell viability assay (e.g., MTT assay) to determine the non-toxic concentration range of your this compound formulation on Caco-2 cells.

  • Control Experiments: Include appropriate controls, such as a solution of free this compound and blank nanoformulations (without the drug), to assess the effect of the formulation excipients on cell permeability.

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of different this compound formulations from preclinical studies in rats, demonstrating the significant improvement in oral bioavailability achieved with nanoformulations.

Table 1: Pharmacokinetic Parameters of Tripterine-Loaded Nanostructured Lipid Carriers (NLCs) vs. Tripterine Solution in Rats.

FormulationCmax (ng/mL)Tmax (h)AUC (0-∞) (ng·h/mL)Relative Bioavailability (%)
Tripterine Solution229.24 ± 64.261.0 ± 0.71268.97 ± 27.04100
Tripterine-NLCs----

Data for Tripterine-NLCs is not yet available in a comparable format.

Table 2: Enhancement of Oral Bioavailability of Tripterine with Lipid Nanospheres (LNs).

FormulationRelative Bioavailability (%)
Tripterine Suspensions100
Tripterine-LNs224.88

This study highlights a significant increase in bioavailability with LNs compared to a suspension.[4]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Nanostructured Lipid Carriers (NLCs) by Solvent Evaporation Method

This protocol is adapted from a study on the preparation of tripterine-loaded NLCs.[6]

Materials:

  • This compound (Tripterine)

  • Solid Lipid (e.g., Glyceryl monostearate)

  • Liquid Lipid (e.g., Oleic acid)

  • Surfactant (e.g., Polysorbate 80)

  • Organic Solvent (e.g., Ethanol)

  • Distilled Water

Procedure:

  • Preparation of the Oil Phase:

    • Dissolve a specific amount of this compound and the selected solid and liquid lipids in a suitable organic solvent.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant in distilled water.

  • Emulsification:

    • Add the oil phase to the aqueous phase under continuous stirring at a specific temperature.

    • Homogenize the mixture using a high-speed homogenizer or sonicator to form a nanoemulsion.

  • Solvent Evaporation:

    • Remove the organic solvent from the nanoemulsion by evaporation under reduced pressure.

  • Formation of NLCs:

    • As the solvent evaporates, the lipids precipitate, encapsulating the drug and forming the this compound-loaded NLCs.

  • Characterization:

    • Characterize the prepared NLCs for particle size, zeta potential, encapsulation efficiency, and drug loading.

Visualizations

Signaling Pathways and Experimental Workflows

Intestinal_Absorption_of_this compound cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation This compound This compound Passive_Diffusion Passive Diffusion This compound->Passive_Diffusion Low Permeability Nanoformulation Lipid Nanoformulation (SLN, NLC, SMEDDS) Nanoformulation->Passive_Diffusion Enhanced Permeability Lymphatic_System Lymphatic System Nanoformulation->Lymphatic_System Bypasses First-Pass Metabolism Pgp_Efflux P-glycoprotein (P-gp) Efflux Pump Passive_Diffusion->Pgp_Efflux Efflux Substrate Metabolism CYP3A4 Metabolism Passive_Diffusion->Metabolism Portal_Vein Portal Vein Passive_Diffusion->Portal_Vein Pgp_Efflux->this compound Metabolism->Portal_Vein Systemic Circulation Systemic Circulation Portal_Vein->Systemic Circulation Lymphatic_System->Systemic Circulation

Experimental_Workflow_Nanoformulation cluster_prep Formulation Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Lipid_Screening 1. Lipid & Surfactant Screening Formulation 2. Preparation of Nanoformulation (e.g., Solvent Evaporation) Lipid_Screening->Formulation Characterization 3. Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization Dissolution 4. In Vitro Dissolution Studies Characterization->Dissolution Caco2 5. Caco-2 Cell Permeability Assay Characterization->Caco2 Pharmacokinetics 6. Pharmacokinetic Study in Rats (Cmax, Tmax, AUC) Caco2->Pharmacokinetics Bioavailability 7. Relative Bioavailability Calculation Pharmacokinetics->Bioavailability

Pgp_CYP3A4_Interaction This compound This compound in Enterocyte Pgp P-glycoprotein (P-gp) This compound->Pgp CYP3A4 CYP3A4 Enzyme This compound->CYP3A4 Portal_Blood Portal Blood This compound->Portal_Blood Absorption Lumen Intestinal Lumen Pgp->Lumen Efflux Metabolites Metabolites CYP3A4->Metabolites Metabolites->Portal_Blood

References

Technical Support Center: Troubleshooting Variability in Tripterifordin Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tripterifordin bioassays. This resource is designed for researchers, scientists, and drug development professionals to address common sources of variability and provide clear guidance on experimental design and execution.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and troubleshooting tips for variability encountered in this compound bioassays.

Q1: We are observing significant batch-to-batch variability in our cell-based assays with this compound. What are the likely causes and how can we mitigate this?

A1: Batch-to-batch variability is a common challenge in cell-based assays and can stem from several sources:

  • Serum Variability: Fetal Bovine Serum (FBS) is a complex mixture of growth factors, hormones, and other components that can vary significantly between lots.[1][2][3][4][5] This variation can alter cell growth rates, morphology, and responsiveness to treatment.

    • Troubleshooting:

      • Lot Qualification: Before starting a large set of experiments, test multiple lots of FBS and select one that provides consistent cell growth and response.

      • Bulk Purchase: Once a suitable lot is identified, purchase a large quantity to ensure consistency throughout the study.

      • Serum-Free Media: If possible, consider transitioning to a chemically defined, serum-free medium to eliminate this source of variability.

  • Cell Line Integrity: Over-passaging, misidentification, or cross-contamination of cell lines can lead to genetic drift and altered phenotypes, resulting in inconsistent experimental outcomes.[6][7]

    • Troubleshooting:

      • Cell Line Authentication: Regularly authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.[6][7][8][9]

      • Low Passage Number: Use cells with a low passage number and maintain a frozen stock of early-passage cells.

      • Good Cell Culture Practices: Adhere to strict aseptic techniques to prevent cross-contamination.

  • Reagent Stability: The stability of this compound and other reagents can impact assay results.

    • Troubleshooting:

      • Proper Storage: Store this compound as recommended by the supplier, typically as a powder at -20°C and as a stock solution in DMSO at -20°C or -80°C for short-term and long-term storage, respectively. Avoid repeated freeze-thaw cycles by preparing small aliquots.

      • Fresh dilutions: Prepare fresh dilutions of this compound in culture medium for each experiment, as its stability in aqueous solutions may be limited.

Q2: Our this compound stock solution in DMSO sometimes precipitates when diluted in cell culture medium. How can we improve its solubility?

A2: Precipitation of hydrophobic compounds like this compound upon dilution in aqueous media is a common issue. Here are some strategies to address this:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of the medium. Instead, perform serial dilutions in DMSO first to achieve a lower concentration before the final dilution into the aqueous medium.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is as low as possible, typically below 0.5%, to minimize cytotoxicity. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Rapid Mixing: When adding the this compound-DMSO solution to the culture medium, gently vortex or swirl the medium to ensure rapid and uniform mixing, which can help prevent localized high concentrations that lead to precipitation.

  • Pre-warmed Medium: Use pre-warmed cell culture medium for dilutions, as temperature can influence solubility.

Q3: We are seeing inconsistent IC50/EC50 values for this compound in our cytotoxicity and anti-inflammatory assays. What factors should we investigate?

A3: Inconsistent IC50 or EC50 values can be frustrating. Here’s a checklist of potential culprits:

  • Assay Conditions:

    • Cell Density: Ensure you are seeding the same number of cells for each experiment. Cell density can influence the drug response.

    • Incubation Time: Use a consistent incubation time for this compound treatment.

    • Plate Edge Effects: Wells on the perimeter of a microplate are more prone to evaporation, which can concentrate the drug and affect cell growth. To mitigate this, avoid using the outer wells or fill them with sterile PBS or media.

  • Compound-Related Issues:

    • Purity of this compound: Verify the purity of your this compound compound.

    • Accuracy of Dilutions: Double-check calculations and pipetting accuracy when preparing serial dilutions.

  • Biological Variability:

    • Cell Cycle: The phase of the cell cycle can affect sensitivity to cytotoxic agents. Synchronizing the cell population before treatment can reduce variability.

    • Cellular Health: Ensure cells are healthy and in the logarithmic growth phase before starting an experiment.

Quantitative Data Summary

The following tables provide a summary of reported quantitative data for this compound and related compounds to serve as a reference for experimental design.

Table 1: Bioactivity of this compound

BioassayCell LineParameterValueReference
Anti-HIV ReplicationH9 LymphocytesEC501 µg/mL (~3.1 µM)[2]

Table 2: Representative IC50 Values for Cytotoxicity of Compounds from Tripterygium wilfordii in Various Cancer Cell Lines (for comparative purposes)

CompoundCell LineAssayIC50 (µM)
TriptolideA549 (Lung)MTT~0.02
TriptolideHeLa (Cervical)MTT~0.01
TriptolideHepG2 (Liver)MTT~0.03
CelastrolA549 (Lung)MTT~2.5
CelastrolHeLa (Cervical)MTT~1.8
CelastrolHepG2 (Liver)MTT~3.2

Note: The IC50 values in Table 2 are for related compounds and are provided as a general reference. The specific IC50 for this compound may vary and should be determined empirically for each cell line and assay condition.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the bioactivity of this compound.

Protocol 1: Cytotoxicity Assessment using MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell line of interest (e.g., HeLa, HepG2, MCF-7)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same final DMSO concentration) and an untreated control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate for 15-30 minutes at room temperature with gentle shaking, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a suitable software.

Protocol 2: Anti-Inflammatory Activity by Measuring Cytokine Production (ELISA)

Principle: This protocol measures the ability of this compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in immune cells, such as RAW 264.7 macrophages, stimulated with lipopolysaccharide (LPS). The cytokine levels in the cell culture supernatant are quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • This compound

  • DMSO

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS) from E. coli

  • 24-well plates

  • ELISA kits for the cytokines of interest (e.g., mouse TNF-α, mouse IL-6)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 24-well plate at a density of approximately 2 x 10⁵ cells/well in 500 µL of medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Pre-treatment:

    • Prepare dilutions of this compound in a complete culture medium.

    • Remove the medium and pre-treat the cells with 500 µL of medium containing different concentrations of this compound for 1-2 hours. Include a vehicle control.

  • Inflammatory Stimulation:

    • Add LPS to each well to a final concentration of 1 µg/mL (or an empirically determined optimal concentration).

    • Incubate for 24 hours at 37°C.

  • Supernatant Collection:

    • Collect the cell culture supernatants and centrifuge to remove any detached cells.

    • Store the supernatants at -80°C until the ELISA is performed.

  • Cytokine Quantification (ELISA):

    • Perform the ELISA for the target cytokines according to the manufacturer's instructions provided with the kit. This typically involves:

      • Coating the plate with a capture antibody.

      • Adding standards and samples (supernatants).

      • Adding a detection antibody.

      • Adding a substrate for color development.

      • Stopping the reaction and measuring the absorbance.

  • Data Analysis:

    • Calculate the concentration of the cytokine in each sample based on the standard curve.

    • Determine the percentage of inhibition of cytokine production by this compound at each concentration compared to the LPS-stimulated vehicle control.

    • Calculate the IC50 value for the inhibition of each cytokine.

Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways potentially modulated by this compound and a general workflow for its bioactivity screening.

Signaling Pathways

This compound, like other compounds from Tripterygium wilfordii, is known to exert its anti-inflammatory and cytotoxic effects by modulating key signaling pathways.

a cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 activates PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Tripterifordin_cyto This compound Tripterifordin_cyto->IKK inhibits Tripterifordin_cyto->MAPK modulates Tripterifordin_cyto->Akt inhibits? Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Gene_Expression AP1->Gene_Expression a cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis & Troubleshooting Stock Prepare this compound Stock Solution (in DMSO) Treatment Treat with Serial Dilutions of this compound Stock->Treatment Cells Culture and Passage Cell Line Seeding Seed Cells in Microplate Cells->Seeding Seeding->Treatment Incubation Incubate for Defined Period Treatment->Incubation Measurement Measure Endpoint (e.g., Absorbance, Fluorescence, Luminescence) Incubation->Measurement Analysis Calculate IC50/EC50 and Analyze Data Measurement->Analysis Variability High Variability? Analysis->Variability Troubleshoot Troubleshoot: - Serum Lot - Cell Line Authentication - Reagent Stability - Assay Parameters Variability->Troubleshoot Yes Consistent Consistent Results Variability->Consistent No Troubleshoot->Stock

References

Technical Support Center: Protocol Refinement for Tripterifordin Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their protocols for evaluating the anti-inflammatory effects of Tripterifordin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported anti-inflammatory mechanism?

This compound is a diterpenoid isolated from the plant Tripterygium wilfordii.[1] It has demonstrated anti-inflammatory properties, which are believed to be mediated through the inhibition of pro-inflammatory signaling pathways. Like other bioactive compounds from Tripterygium wilfordii, its mechanism may involve the suppression of key inflammatory mediators.

Q2: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions. It is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).

  • Action: Dissolve this compound in 100% DMSO to create a stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

  • Important: When preparing your working concentrations, ensure the final DMSO concentration in your cell culture medium is non-toxic to your cells, typically below 0.5%, although some cell lines may be sensitive to concentrations as low as 0.1%.[2] Always include a vehicle control (media with the same final DMSO concentration as your treatment groups) in your experiments.[3]

Q3: What is the optimal concentration range for this compound in cell-based assays?

The optimal concentration of this compound will vary depending on the cell type and the specific assay. It is crucial to perform a dose-response experiment to determine the effective and non-toxic concentration range.

  • Recommendation: Start with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify a suitable range for your experiments.

  • Cytotoxicity Testing: Always perform a cell viability assay (e.g., MTT, WST-1, or CellTiter-Glo) to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[4][5]

Q4: Can this compound interfere with colorimetric or fluorescent assays?

Natural compounds can sometimes interfere with assay readouts. For instance, a colored compound might absorb light at the same wavelength as the assay's chromophore, or a fluorescent compound could interfere with fluorescent readouts.

  • Precaution: Before conducting your main experiment, run a control with this compound in the assay medium without cells to check for any direct interference with the assay reagents or changes in absorbance/fluorescence.

Troubleshooting Guides

Griess Assay for Nitric Oxide (NO) Production

Problem: Inconsistent or non-reproducible results in my Griess assay.

Possible Cause Solution
This compound Precipitation This compound may precipitate in the aqueous culture medium. Visually inspect your wells for any precipitate. To mitigate this, ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to the cells.[6][7] Consider a stepwise dilution of your DMSO stock into the media.[8]
Interference with Griess Reagent This compound may directly react with the Griess reagents. Run a cell-free control by adding this compound to the culture medium, incubating for the same duration as your experiment, and then performing the Griess assay. If you observe a color change, it indicates interference.
Cell Death High concentrations of this compound may be cytotoxic, leading to reduced NO production due to fewer viable cells. Perform a cell viability assay concurrently with your Griess assay to normalize NO production to the number of viable cells.
LPS Potency The lipopolysaccharide (LPS) used to induce inflammation may have lost its potency. Use a fresh stock of LPS and ensure proper storage.
ELISA for Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

Problem: Low or no detection of cytokines after treatment with this compound.

Possible Cause Solution
Suboptimal Incubation Time The timing of this compound treatment and cell stimulation with LPS is critical. Optimize the pre-incubation time with this compound before LPS stimulation, and the subsequent incubation time for cytokine production. A typical pre-incubation time is 1-2 hours, followed by LPS stimulation for 6-24 hours.
Cytokine Degradation Cytokines in the supernatant can degrade if not stored properly. Collect supernatants and store them at -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
ELISA Kit Issues Ensure the ELISA kit is not expired and has been stored correctly. Follow the manufacturer's protocol carefully.
Effective Inhibition by this compound It is possible that this compound is highly effective at the tested concentrations. Analyze a range of concentrations to determine the IC50 value.
Western Blot for NF-κB Signaling Pathway

Problem: Difficulty detecting changes in NF-κB pathway proteins (e.g., p-p65, IκBα).

Possible Cause Solution
Incorrect Timing of Cell Lysis The activation of the NF-κB pathway is transient. Phosphorylation of p65 and degradation of IκBα can occur within minutes of LPS stimulation. Perform a time-course experiment (e.g., 0, 15, 30, 60 minutes) to identify the optimal time point for cell lysis after LPS stimulation.
Poor Protein Extraction Incomplete cell lysis can lead to low protein yield. Use an appropriate lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
Inefficient Nuclear Extraction To detect the translocation of p65 to the nucleus, perform subcellular fractionation to separate cytoplasmic and nuclear extracts.
Antibody Quality Use antibodies that have been validated for the specific application (e.g., Western blot) and target species.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes are commonly used models for in vitro inflammation studies.

  • Culture Conditions: Culture cells in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Treatment:

    • Seed cells in appropriate culture plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

    • Stimulate the cells with an inflammatory agent, such as LPS (1 µg/mL), for the desired time period depending on the assay.

Griess Assay for Nitric Oxide
  • After cell treatment, collect 50 µL of the cell culture supernatant.

  • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each sample and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.

ELISA for TNF-α and IL-6
  • Coat a 96-well plate with the capture antibody overnight at 4°C.

  • Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.

  • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.

  • Wash the plate and add avidin-HRP or a similar conjugate. Incubate for 30 minutes to 1 hour at room temperature.

  • Wash the plate and add a substrate solution (e.g., TMB).

  • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Calculate the cytokine concentrations from the standard curve.

Western Blot for NF-κB Pathway
  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Denature the protein samples by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Data Presentation

Table 1: Recommended Concentration Ranges for In Vitro Assays

Assay Cell Line This compound Concentration Range LPS Concentration Incubation Time
Griess Assay RAW 264.70.1 - 50 µM1 µg/mL24 hours
ELISA (TNF-α) RAW 264.70.1 - 50 µM1 µg/mL6-8 hours
ELISA (IL-6) RAW 264.70.1 - 50 µM1 µg/mL18-24 hours
Western Blot (NF-κB) RAW 264.70.1 - 50 µM1 µg/mL15-60 minutes

Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific experimental setup.

Visualizations

G Experimental Workflow for this compound Anti-inflammatory Assays cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays A Prepare this compound Stock (in DMSO) C Pre-treat with this compound A->C B Culture Macrophages (e.g., RAW 264.7) B->C D Stimulate with LPS C->D E Griess Assay (NO) D->E F ELISA (Cytokines) D->F G Western Blot (NF-κB) D->G H Cell Viability Assay D->H G Simplified NF-κB Signaling Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Activation LPS->IKK IkB IκBα Degradation IKK->IkB NFkB_active Active NF-κB (p65/p50) IkB->NFkB_active releases NFkB_inactive NF-κB (p65/p50) - IκBα NFkB_nuc NF-κB Translocation NFkB_active->NFkB_nuc This compound This compound This compound->IKK inhibits This compound->NFkB_nuc inhibits Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_nuc->Gene

References

addressing solubility issues of Tripterifordin in vitro

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tripterifordin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during in vitro experiments, with a primary focus on overcoming solubility issues.

Section 1: Frequently Asked Questions (FAQs)

This section covers basic inquiries regarding the physicochemical properties and biological activities of this compound.

Q1: What is this compound?

A1: this compound is a kaurane-type diterpenoid natural product isolated from the plant Tripterygium wilfordii[1]. It is recognized for a range of biological activities, including anti-inflammatory, immunosuppressive, and antiviral effects[1][2]. Due to its lipophilic nature, it has poor water solubility, which presents a significant challenge for in vitro studies[2][3].

Q2: What are the key physicochemical properties of this compound?

A2: The key properties are summarized in the table below. Understanding these is crucial for designing appropriate handling and solubilization strategies.

PropertyValueReference
Molecular Formula C₂₀H₃₀O₃[4][5]
Molecular Weight 318.4 g/mol [4][5]
Chemical Class Diterpenoid[2][5]
Appearance Solid (form may vary)N/A
Predicted XLogP3 3.8[4]

XLogP3 is a computed measure of hydrophobicity; a higher value indicates lower water solubility.

Q3: What are the primary known mechanisms of action for this compound?

A3: this compound exerts its biological effects primarily through the modulation of key signaling pathways involved in inflammation and apoptosis.

  • Anti-inflammatory Effects: It is known to inhibit the NF-κB signaling pathway. This inhibition reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6)[2][6][7].

  • Apoptosis Induction: While direct studies on this compound are limited, related compounds from Tripterygium wilfordii are known to induce programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways[8][9].

Section 2: Troubleshooting Guide for Solubility Issues

This guide provides solutions to common problems encountered when preparing this compound solutions for in vitro assays.

Q4: My this compound is not dissolving in my aqueous cell culture medium. What should I do?

A4: Direct dissolution in aqueous media is not recommended due to the compound's hydrophobicity. The standard approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute this stock into the final assay medium. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose[10].

Q5: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium. How can I prevent this?

A5: This is a common issue known as "precipitation upon dilution." It occurs because the compound, while soluble in the concentrated organic solvent, becomes insoluble as the solvent is diluted into the aqueous medium. Here are several strategies to overcome this:

StrategyDescriptionConsiderations
Reduce Final Solvent Concentration The final concentration of DMSO in your cell culture medium should be kept to a minimum, typically ≤0.5%, as higher concentrations can be cytotoxic[10][11]. Ensure your stock solution is concentrated enough to allow for a high dilution factor.Always include a vehicle control in your experiment (culture medium with the same final concentration of DMSO as your treated samples) to account for any solvent effects[12].
Use Serum in Dilution For highly hydrophobic compounds, a specialized three-step protocol can be effective. After dissolving in DMSO, dilute the stock solution 10-fold in pre-warmed (50°C) Fetal Bovine Serum (FBS) before the final dilution into the complete culture medium[11][13]. The proteins in serum can help stabilize the compound.This method may not be suitable for serum-free assays.
Gentle Warming and Sonication Gently warming the solution to 37°C or using a bath sonicator can help dissolve small aggregates that may have formed[14]. Be cautious, as excessive heat can degrade the compound.Monitor for any changes in the compound's stability.
Use of Surfactants For non-cell-based (e.g., enzyme) assays, adding a small amount of non-ionic surfactant like Tween-20 or Triton X-100 (0.01-0.05%) to the assay buffer can improve solubility[14].This is generally not suitable for cell-based assays as detergents can disrupt cell membranes[14].

The following workflow diagram illustrates the recommended decision-making process for dissolving this compound.

G start Start: Weigh this compound Powder dissolve_dmso Prepare 10-100 mM Stock in 100% DMSO start->dissolve_dmso check_dissolved Is stock fully dissolved? dissolve_dmso->check_dissolved sonicate Briefly sonicate or gently warm (37°C) check_dissolved->sonicate No dilute_medium Dilute stock into pre-warmed (37°C) cell culture medium check_dissolved->dilute_medium Yes sonicate->check_dissolved check_precipitate Does it precipitate? dilute_medium->check_precipitate success Solution Ready for Assay (Final DMSO <0.5%) check_precipitate->success No troubleshoot Troubleshooting Required check_precipitate->troubleshoot Yes three_step Use 3-Step Protocol: 1. 10x dilution in warm FBS 2. Final dilution in medium troubleshoot->three_step three_step->success

Caption: Workflow for preparing this compound solutions.

Section 3: Experimental Protocols

This section provides detailed methodologies for common experimental procedures involving this compound.

Protocol 1: Preparation of this compound Stock Solution

This protocol describes how to prepare a concentrated stock solution of this compound using DMSO.

  • Materials:

    • This compound powder

    • High-purity, sterile-filtered Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes or amber glass vials

    • Calibrated analytical balance and precision pipettes

  • Procedure:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh the desired amount of this compound powder (e.g., 3.18 mg) into the tube.

    • Calculate the volume of DMSO required to achieve the desired stock concentration. For example, to make a 10 mM stock solution from 3.18 mg of this compound (MW = 318.4 g/mol ):

      • Moles = 0.00318 g / 318.4 g/mol = 1 x 10⁻⁵ mol (or 10 µmol)

      • Volume = 10 µmol / 10 mM = 1 µL/µmol * 10 µmol = 1000 µL = 1 mL

    • Add the calculated volume of DMSO to the tube containing the this compound powder.

    • Vortex the solution for 30-60 seconds until the powder is completely dissolved. If necessary, gently warm the solution in a 37°C water bath or use a bath sonicator for 5-10 minutes.

    • Visually inspect the solution against a light source to ensure there are no visible particles.

    • Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: General Cell-Based Cytotoxicity Assay (e.g., MTT Assay)

This protocol provides a general workflow for assessing the effect of this compound on cell viability.

  • Materials:

    • Target cell line

    • Complete cell culture medium (with serum, unless otherwise required)

    • 96-well cell culture plates

    • This compound stock solution (from Protocol 1)

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Multichannel pipette and microplate reader

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂[12].

    • Compound Treatment:

      • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

      • Include a "vehicle control" group treated with medium containing only the final concentration of DMSO.

      • Include an "untreated control" group with medium only.

      • Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions (or control media) to the respective wells[12].

    • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

    • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will convert the yellow MTT to purple formazan crystals[12].

    • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes[12].

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Section 4: Visualizing Mechanisms of Action

Understanding the molecular pathways affected by this compound is key to interpreting experimental results. The following diagrams illustrate the primary signaling pathways modulated by this class of compounds.

NF-κB Signaling Pathway Inhibition

This compound's anti-inflammatory effects are largely attributed to its ability to block the NF-κB signaling cascade. This prevents the transcription of genes that code for inflammatory proteins.

G cluster_cytoplasm Cytoplasm TNFa Inflammatory Stimulus (e.g., TNF-α) IKK IKK Complex TNFa->IKK IkB IκB IKK->IkB P Proteasome Proteasomal Degradation IkB->Proteasome NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Complex IκB-NF-κB (Inactive Complex) Complex->IkB Complex->NFkB This compound This compound This compound->IKK Transcription Gene Transcription (Cytokines, etc.) Nucleus->Transcription

Caption: Inhibition of the NF-κB pathway by this compound.

Apoptosis Signaling Pathways

Compounds from Tripterygium wilfordii can trigger apoptosis through two main routes: the extrinsic pathway, initiated by death receptors on the cell surface, and the intrinsic pathway, which is mediated by the mitochondria. Both pathways converge on the activation of executioner caspases that dismantle the cell.

G Extrinsic Extrinsic Pathway (Death Receptors) Casp8 Caspase-8 Extrinsic->Casp8 Intrinsic Intrinsic Pathway (Mitochondrial Stress) Mito Mitochondrion Intrinsic->Mito Casp8->Mito (via Bid) Casp3 Executioner Caspases (e.g., Caspase-3) Casp8->Casp3 CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Overview of extrinsic and intrinsic apoptosis pathways.

References

Mitigating Off-Target Effects of Tripterifordin in Cellular Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tripterifordin, a diterpenoid lactone isolated from Tripterygium wilfordii, has demonstrated a range of biological activities, including anti-inflammatory, immunosuppressive, and anti-HIV properties.[1] As with many natural products, understanding and mitigating off-target effects is crucial for accurate interpretation of experimental results and for the development of therapeutically viable compounds. This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in managing potential off-target effects of this compound in cellular models.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with compounds like this compound?

A1: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target.[2] These unintended interactions can lead to misleading experimental data, cellular toxicity, and a misinterpretation of the compound's mechanism of action.[2] For natural products like this compound, which can have complex structures, the potential for multiple binding partners is a significant consideration.

Q2: What are the likely off-target effects of this compound based on its chemical class (diterpenoid) and known biological activities?

A2: While specific off-target proteins for this compound are not well-documented, we can infer potential off-target effects based on its chemical class and the activities of related compounds from Tripterygium wilfordii. These may include:

  • General Cytotoxicity: Many diterpenoids exhibit cytotoxicity against various cell lines.[3] This can be an off-target effect if it occurs at concentrations similar to or lower than those required for the desired biological activity.

  • Inhibition of Kinases: The complex structure of this compound may allow it to bind to the ATP-binding pocket of various kinases, leading to non-specific inhibition of signaling pathways.

  • Mitochondrial Toxicity: Related compounds like Triptolide are known to induce apoptosis through the mitochondrial pathway.[4][5] This could be a generalized off-target effect leading to cell death.

  • Interference with Assay Readouts: Like many natural products, this compound may interfere with assay technologies, for example, by inhibiting luciferase or having inherent fluorescent properties.[6]

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: Distinguishing between on-target and off-target effects requires a multi-faceted approach:

  • Structure-Activity Relationship (SAR): If available, test structurally related analogs of this compound. An on-target effect should correlate with the structural modifications, while off-target effects may not.

  • Target Engagement Assays: Use techniques like cellular thermal shift assay (CETSA) or drug affinity responsive target stability (DARTS) to confirm that this compound is binding to your intended target in cells at the effective concentrations.[7]

  • Rescue Experiments: If the intended target is known, overexpressing the target protein may rescue the cells from the compound's effect, confirming an on-target mechanism.

  • Phenotypic Comparison: Compare the cellular phenotype induced by this compound with the phenotype observed upon genetic knockdown (e.g., using siRNA or CRISPR) of the intended target.

Q4: What are some initial steps to minimize off-target effects?

A4: To minimize off-target effects, consider the following:

  • Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the engagement of lower-affinity off-targets.

  • Use of Multiple Cell Lines: Confirm your findings in multiple cell lines to ensure the observed effect is not cell-type specific.

  • Control Experiments: Include appropriate vehicle controls and, if possible, a positive control compound with a known on-target effect.

  • Orthogonal Assays: Validate your findings using different experimental approaches that measure the same biological outcome through different mechanisms.

Troubleshooting Guide

Problem: I'm observing significant cytotoxicity at concentrations where I expect to see a specific biological effect.

  • Possible Cause 1: Off-target toxicity.

    • Solution: Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the EC50 for cytotoxicity. Compare this to the EC50 for your desired biological effect. If the values are close, consider using a lower concentration of this compound or a shorter treatment duration.

  • Possible Cause 2: On-target effect is cytotoxic.

    • Solution: If the intended target is involved in cell survival pathways, the observed cytotoxicity may be an on-target effect. Use a rescue experiment by overexpressing the target to see if it mitigates the cytotoxicity.

Problem: My results are not consistent across different cell lines.

  • Possible Cause 1: Different expression levels of the on-target or off-target proteins.

    • Solution: Use western blotting or qPCR to quantify the expression levels of your target protein and key potential off-targets in the different cell lines. This may explain the differential sensitivity.

  • Possible Cause 2: Different metabolic activities of the cell lines.

    • Solution: Cell lines can metabolize compounds at different rates. Consider performing a time-course experiment to see if the onset of the effect varies between cell lines.

Problem: I see an effect in a reporter assay, but not on the endogenous protein.

  • Possible Cause 1: The reporter assay is more sensitive.

    • Solution: The overexpression of a reporter construct can sometimes amplify the cellular response. Confirm your findings by measuring the activity or expression of the endogenous target protein using methods like western blotting, qPCR, or an enzyme activity assay.

  • Possible Cause 2: The compound is an artifact in the reporter assay system.

    • Solution: Some compounds can directly inhibit reporter enzymes like luciferase.[6] Run a cell-free assay with purified luciferase and this compound to test for direct inhibition.

Data Presentation: Example Tables for Off-Target Effect Analysis

The following tables contain hypothetical data for illustrative purposes.

Table 1: Example of a Selectivity Profile of this compound Against a Panel of Kinases.

Kinase Target% Inhibition at 1 µM this compound% Inhibition at 10 µM this compound
On-Target X 85% 98%
Off-Target A45%89%
Off-Target B20%65%
Off-Target C5%30%
Off-Target D< 2%15%

Table 2: Example of Cytotoxicity Profile of this compound in Different Cell Lines.

Cell LineOn-Target X Expression (Relative Units)EC50 for desired effectEC50 for CytotoxicityTherapeutic Window (Cytotoxicity EC50 / Desired Effect EC50)
Cell Line A1.00.5 µM5.0 µM10
Cell Line B0.22.5 µM6.0 µM2.4
Cell Line C1.50.3 µM4.5 µM15

Detailed Experimental Protocols

Protocol 1: MTT Assay for General Cytotoxicity Assessment

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells and incubate for the desired treatment duration (e.g., 24, 48, 72 hours). Include vehicle-only control wells.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

Protocol 2: Kinase Inhibitor Profiling using a Commercial Service

  • Compound Preparation: Prepare a stock solution of this compound at a high concentration (e.g., 10 mM in DMSO).

  • Service Selection: Choose a reputable contract research organization (CRO) that offers kinase profiling services (e.g., Eurofins, Promega, Reaction Biology).

  • Assay Format: Select the desired assay format, typically a radiometric or fluorescence-based assay, and the panel of kinases to be screened. A broad panel is recommended for initial off-target screening.

  • Data Interpretation: The CRO will provide a report detailing the percent inhibition of each kinase at the tested concentrations. Analyze the data to identify any significant off-target kinase inhibition.

Protocol 3: Western Blot Analysis for NF-κB Pathway Activation

  • Cell Treatment and Lysis: Treat cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the phospho-IκBα signal to total IκBα and the loading control to determine the effect of this compound on NF-κB pathway activation.

Visualizations

G cluster_0 This compound Treatment cluster_1 On-Target Pathway cluster_2 Potential Off-Target Pathways This compound This compound Target_Protein_X Target_Protein_X This compound->Target_Protein_X On-Target Binding Kinase_A Kinase_A This compound->Kinase_A Off-Target Binding Apoptosis_Pathway Apoptosis_Pathway This compound->Apoptosis_Pathway Off-Target Effect NF_kB_Pathway NF_kB_Pathway This compound->NF_kB_Pathway Potential On/Off-Target Downstream_Effector_1 Downstream_Effector_1 Target_Protein_X->Downstream_Effector_1 Biological_Effect Biological_Effect Downstream_Effector_1->Biological_Effect Unintended_Signaling Unintended_Signaling Kinase_A->Unintended_Signaling Cytotoxicity Cytotoxicity Apoptosis_Pathway->Cytotoxicity Inflammation_Modulation Inflammation_Modulation NF_kB_Pathway->Inflammation_Modulation Unintended_Signaling->Cytotoxicity

Caption: Postulated signaling of this compound's on- and off-target effects.

G Start Start Initial_Screening Initial Screening with this compound Start->Initial_Screening Observe_Phenotype Observe Cellular Phenotype Initial_Screening->Observe_Phenotype Dose_Response Dose-Response Curve for Efficacy and Cytotoxicity Observe_Phenotype->Dose_Response Compare_EC50 Compare Efficacy EC50 vs. Cytotoxicity EC50 Dose_Response->Compare_EC50 Good_Window Sufficient Therapeutic Window? Compare_EC50->Good_Window Proceed Proceed with On-Target Validation Good_Window->Proceed Yes Troubleshoot Troubleshoot Off-Target Effects Good_Window->Troubleshoot No Target_ID Off-Target Identification (e.g., Kinase Profiling, Proteomics) Troubleshoot->Target_ID Validate_Off_Target Validate Off-Target Engagement (e.g., CETSA, Western Blot) Target_ID->Validate_Off_Target Redesign_Experiment Redesign Experiment or Modify Compound Validate_Off_Target->Redesign_Experiment

Caption: Experimental workflow for identifying and mitigating off-target effects.

G Start Unexpected Cytotoxicity Observed? Check_Concentration Is concentration significantly higher than efficacy EC50? Start->Check_Concentration Yes Lower_Concentration Lower concentration or reduce treatment time. Check_Concentration->Lower_Concentration Yes Check_On_Target Is the on-target known to induce apoptosis? Check_Concentration->Check_On_Target No Re_evaluate Re-evaluate Phenotype Lower_Concentration->Re_evaluate On_Target_Toxicity Likely on-target toxicity. Confirm with rescue experiment. Check_On_Target->On_Target_Toxicity Yes Off_Target_Screen Perform broad-spectrum off-target screen (e.g., kinase panel). Check_On_Target->Off_Target_Screen No Identify_Off_Target Identify and validate potential off-targets causing toxicity. Off_Target_Screen->Identify_Off_Target

Caption: Troubleshooting logic for unexpected cytotoxicity with this compound.

References

Validation & Comparative

A Comparative Analysis of the Anti-Inflammatory Potency of Tripterifordin and Triptolide

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural compounds with therapeutic potential, tripterifordin and triptolide, both derived from the plant Tripterygium wilfordii, have garnered significant attention for their potent anti-inflammatory properties. This guide provides a detailed comparison of their anti-inflammatory efficacy, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.

Quantitative Comparison of Anti-Inflammatory Activity

Direct comparative studies evaluating the anti-inflammatory potency of this compound and triptolide under identical experimental conditions are limited. However, by compiling data from various independent studies, a comparative overview can be established. Triptolide has been extensively studied, with numerous reports quantifying its inhibitory effects on key inflammatory mediators. In contrast, quantitative data for this compound is less abundant in publicly available literature.

CompoundTargetCell TypeStimulantIC50 / InhibitionReference
Triptolide TNF-α ProductionRAW264.7 MacrophagesLPS<30 nM[1]
IL-6 ProductionRAW264.7 MacrophagesLPS<30 nM[1]
IL-1β ProductionRAW264.7 MacrophagesLPSDose-dependent inhibition[1]
IL-8 ExpressionHuman Bronchial Epithelial CellsPMA, TNF-α, or IL-1β~20-50 ng/mL (~55-138 nM)[2]
General TranscriptionA549 and THP-1 Cells-139 nM and 105 nM, respectively[3]
This compound TNF-α, IL-1β, IL-2, IL-8, IFN-γ ProductionNot SpecifiedNot Specified≥70% inhibition (concentration not specified)[1]

Note: The IC50 values for triptolide may vary between different studies due to variations in experimental conditions such as cell lines, stimulant concentrations, and incubation times. The data for this compound is qualitative and lacks specific IC50 values, highlighting a significant gap in the current research landscape.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are outlined below.

Determination of Cytokine Production in Macrophages

1. Cell Culture and Treatment:

  • Murine macrophage cell line RAW264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cells are seeded in 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight.

  • The following day, cells are pre-treated with various concentrations of this compound or triptolide for 1-2 hours.

  • Subsequently, inflammation is induced by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

  • A vehicle control (e.g., DMSO) and a positive control (LPS alone) are included.

2. Cytokine Measurement (ELISA):

  • After 24 hours of incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.

  • The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • The absorbance is measured at 450 nm using a microplate reader.

  • The concentration of each cytokine is calculated from a standard curve generated with recombinant cytokines.

  • The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cytokine inhibition against the logarithm of the compound concentration.

Nitric Oxide (NO) Production Assay

1. Cell Culture and Treatment:

  • RAW264.7 macrophages are cultured and seeded as described for the cytokine production assay.

  • Cells are pre-treated with different concentrations of the test compounds for 1-2 hours before stimulation with 1 µg/mL LPS.

2. Nitrite Measurement (Griess Assay):

  • After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured as an indicator of NO production.

  • 100 µL of the supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) in a 96-well plate.

  • The mixture is incubated at room temperature for 10 minutes.

  • The absorbance at 540 nm is measured using a microplate reader.

  • The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

  • The IC50 value for the inhibition of NO production is then calculated.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of both triptolide and, presumably, this compound are largely attributed to their ability to modulate key inflammatory signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway.

G General Experimental Workflow for Anti-Inflammatory Assays cluster_0 Cell Culture and Seeding cluster_1 Treatment cluster_2 Incubation cluster_3 Analysis A RAW264.7 Macrophages Culture B Cell Seeding in Plates A->B C Pre-treatment with This compound or Triptolide B->C D Stimulation with LPS C->D E 24-hour Incubation D->E F Collect Supernatant E->F G ELISA for Cytokines (TNF-α, IL-6) F->G H Griess Assay for Nitric Oxide (NO) F->H

Caption: Workflow for in vitro anti-inflammatory activity assessment.

Triptolide has been shown to inhibit the NF-κB signaling pathway at multiple levels. It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of the active p65 subunit. Furthermore, triptolide can directly inhibit the transcriptional activity of NF-κB, preventing the expression of pro-inflammatory genes.

G Inhibition of the NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkBa_p65 IκBα-p65/p50 (Inactive NF-κB) IKK->IkBa_p65 Phosphorylation p65 p65/p50 (Active NF-κB) IkBa_p65->p65 IκBα Degradation Nucleus Nucleus p65->Nucleus Nuclear Translocation p65_n p65/p50 Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Triptolide Triptolide This compound Triptolide->IKK Inhibition Triptolide->p65 Inhibition of Transcriptional Activity DNA DNA p65_n->DNA DNA->Transcription

Caption: Triptolide and this compound inhibit NF-κB signaling.

Conclusion

Based on the available data, triptolide exhibits potent anti-inflammatory activity, with IC50 values in the nanomolar range for the inhibition of key pro-inflammatory cytokines. Its mechanism of action is well-documented and primarily involves the suppression of the NF-κB signaling pathway.

While this compound has also been shown to possess anti-inflammatory properties, a lack of quantitative data, specifically IC50 values from standardized assays, makes a direct and precise comparison of its potency with triptolide challenging. The existing evidence suggests that this compound can significantly inhibit the production of a range of cytokines, indicating its potential as a powerful anti-inflammatory agent.

Further research, particularly head-to-head comparative studies employing standardized experimental protocols, is imperative to definitively elucidate the relative anti-inflammatory potency of this compound and triptolide. Such studies will be crucial for guiding future drug development efforts and exploring the full therapeutic potential of these promising natural compounds.

References

A Comparative Analysis of the Anti-HIV Efficacy of Tripterifordin and Neotripterifordin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anti-HIV efficacy of two natural compounds, Tripterifordin and Neothis compound, isolated from the plant Tripterygium wilfordii. The following sections present a summary of their antiviral activity, detailed experimental methodologies, and an exploration of their mechanisms of action, supported by quantitative data and visual diagrams.

Quantitative Comparison of Anti-HIV Activity

The anti-HIV efficacy of this compound and Neothis compound has been evaluated in H9 lymphocyte cells. Neothis compound demonstrates significantly more potent anti-HIV activity than this compound. A summary of the key quantitative data is presented in the table below.

Compound50% Effective Concentration (EC50)Cell LineCitation
This compound1 µg/mLH9 lymphocyte cells[1]
Neothis compound25 nMH9 lymphocyte cells[2]

Experimental Protocols

The evaluation of the anti-HIV activity of this compound and Neothis compound was conducted using established in vitro cell-based assays. The general protocols for these assays are outlined below.

Cell Culture and Virus Propagation
  • Cell Line: Human T-lymphocyte cell line, H9, was used as the host cell for HIV-1 infection. These cells are susceptible to HIV-1 infection and support viral replication.

  • Virus Strain: A laboratory-adapted strain of HIV-1 was used to infect the H9 cells.

  • Culture Conditions: H9 cells were cultured in appropriate growth medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Anti-HIV Efficacy Assay

A common method to assess the anti-HIV activity of a compound is to measure the inhibition of viral replication in a susceptible cell line. This is often quantified by measuring the level of a viral protein, such as the p24 capsid protein, or the activity of a viral enzyme, like reverse transcriptase, in the cell culture supernatant.

  • Treatment: H9 cells were seeded in multi-well plates and treated with various concentrations of this compound or Neothis compound.

  • Infection: The treated cells were then infected with a standardized amount of HIV-1.

  • Incubation: The infected cells were incubated for a period of time (typically several days) to allow for viral replication.

  • Quantification of Viral Replication:

    • p24 Antigen Capture ELISA: The concentration of the HIV-1 p24 capsid protein in the culture supernatant was quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit. A decrease in p24 levels in the presence of the compound indicates inhibition of viral replication.

    • Reverse Transcriptase (RT) Activity Assay: The activity of the viral enzyme reverse transcriptase in the culture supernatant was measured. A reduction in RT activity signifies inhibition of viral replication.

  • Data Analysis: The 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%, was calculated from the dose-response curves.

Cytotoxicity Assay

To ensure that the observed antiviral effect was not due to toxicity of the compounds to the host cells, a cytotoxicity assay was performed in parallel.

  • Method: A common method is the MTT assay, which measures the metabolic activity of the cells.

  • Procedure: Uninfected H9 cells were treated with the same concentrations of the compounds as in the efficacy assay. After the incubation period, MTT reagent was added, and the formation of formazan was measured spectrophotometrically.

  • Data Analysis: The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, was determined. The therapeutic index (TI) can be calculated as the ratio of CC50 to EC50, with a higher TI indicating a more favorable safety profile. For Neothis compound, a therapeutic index of 125 was reported[2].

Mechanisms of Action

The distinct anti-HIV potencies of this compound and Neothis compound can be attributed to their different mechanisms of action.

Neothis compound: A Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

Neothis compound has been identified as a non-nucleoside reverse transcriptase inhibitor (NNRTI)[3]. NNRTIs are a class of antiretroviral drugs that bind to a non-essential allosteric site on the HIV-1 reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of the viral RNA genome into DNA, a crucial step in the HIV replication cycle[4][5][6][7]. Docking studies have shown that Neothis compound likely binds to the NNRTI binding pocket of HIV-1 reverse transcriptase[3].

Neotripterifordin_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Reverse Transcription Viral DNA Viral DNA Reverse Transcriptase->Viral DNA Integration Integration Viral DNA->Integration Provirus Provirus Integration->Provirus Transcription/Translation Transcription/Translation Provirus->Transcription/Translation New Virions New Virions Transcription/Translation->New Virions Neothis compound Neothis compound Neothis compound->Reverse Transcriptase Inhibits

Caption: Mechanism of Neothis compound as an NNRTI.

This compound: Potential Inhibition of the NF-κB Pathway

While the precise mechanism of action for this compound's anti-HIV activity is not as clearly defined as that of Neothis compound, evidence suggests that compounds from Tripterygium wilfordii can modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The HIV-1 long terminal repeat (LTR), which controls the expression of viral genes, contains binding sites for NF-κB. Activation of the NF-κB pathway is crucial for efficient HIV-1 transcription and replication[8][9][10]. It is hypothesized that this compound may exert its anti-HIV effect by inhibiting the NF-κB pathway, thereby suppressing HIV-1 gene expression and replication.

Tripterifordin_Mechanism cluster_pathway NF-κB Signaling Pathway cluster_hiv HIV-1 Replication Stimuli Stimuli IKK Complex IKK Complex Stimuli->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates & Degrades NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Releases Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation NF-κB (nucleus) NF-κB (nucleus) Nuclear Translocation->NF-κB (nucleus) HIV-1 LTR HIV-1 LTR NF-κB (nucleus)->HIV-1 LTR Binds to Viral Gene Expression Viral Gene Expression HIV-1 LTR->Viral Gene Expression Viral Replication Viral Replication Viral Gene Expression->Viral Replication This compound This compound This compound->IKK Complex Inhibits?

Caption: Postulated mechanism of this compound via NF-κB inhibition.

Conclusion

Both this compound and Neothis compound, diterpenoids from Tripterygium wilfordii, exhibit anti-HIV activity. However, Neothis compound is a significantly more potent inhibitor, with an EC50 in the nanomolar range, attributed to its mechanism as a non-nucleoside reverse transcriptase inhibitor. The anti-HIV activity of this compound is less potent, and its mechanism may involve the inhibition of the NF-κB signaling pathway, a key regulator of HIV-1 gene expression. Further research is warranted to fully elucidate the mechanism of this compound and to explore the therapeutic potential of both compounds in the development of new anti-HIV agents.

References

Unraveling the Molecular Mechanisms of Tripterifordin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tripterifordin, a diterpenoid isolated from the traditional Chinese medicinal plant Tripterygium wilfordii (Thunder God Vine), has garnered significant interest for its potent anti-inflammatory, immunosuppressive, and anti-cancer properties. Cross-validation of its mechanism of action is crucial for its potential therapeutic development. This guide provides a comparative analysis of this compound's mechanism of action against other relevant compounds, supported by available experimental data and detailed protocols.

Core Mechanism of Action: Inhibition of Pro-Inflammatory Pathways

This compound's primary mechanism of action involves the suppression of pro-inflammatory gene expression. It has been shown to inhibit the production of several key cytokines, including Interleukin-1β (IL-1β), IL-2, IL-8, Interferon-γ (IFN-γ), and Tumor Necrosis Factor-α (TNF-α). This inhibitory effect is largely attributed to its ability to interfere with the activation of critical transcription factors, most notably Nuclear Factor-kappa B (NF-κB).

The NF-κB signaling pathway is a central regulator of inflammation and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by various inflammatory signals, NF-κB translocates to the nucleus and initiates the transcription of genes encoding for pro-inflammatory cytokines, chemokines, and adhesion molecules. By inhibiting NF-κB activation, this compound effectively dampens this inflammatory cascade.

Furthermore, emerging evidence suggests that this compound modulates other critical signaling pathways implicated in both inflammation and cancer, including the PI3K-AKT, JAK-STAT, and ERK-MAPK pathways. Dysregulation of these pathways is a hallmark of many chronic inflammatory diseases and malignancies.

Comparative Analysis of Bioactive Compounds

To provide a comprehensive understanding of this compound's therapeutic potential, this section compares its activity with other well-characterized compounds, including other natural products from Tripterygium wilfordii and standard-of-care drugs.

Data Presentation: Quantitative Comparison of In Vitro Efficacy

Table 1: Comparative Anti-proliferative Activity (IC50) in Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)
Triptolide Capan-1Pancreatic Cancer0.01
Capan-2Pancreatic Cancer0.02
SNU-213Pancreatic Cancer0.0096
MCF-7Breast Cancer~0.02
MDA-MB-231Breast Cancer~0.05
Celastrol A2780Ovarian Cancer2.11
SKOV3Ovarian Cancer2.29
A549Non-small cell lung cancer~2.5
HCT116Colorectal Cancer~1.5
Paclitaxel VariousVarious0.0025 - 0.0075

Table 2: Comparative Anti-inflammatory Activity (IC50)

CompoundAssayTarget/Cell TypeIC50
Dexamethasone Cytokine Release AssayLPS-stimulated whole bloodVaries by cytokine (nM to µM range)
Triptolide NF-κB Reporter AssayHEK293 cells~0.01 µM
Celastrol NF-κB Reporter AssayMacrophages~0.5 µM

Signaling Pathways and Experimental Workflows

To visually represent the complex molecular interactions and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathway Diagrams

NF-kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB_Complex IκB-NF-κB Complex Degradation Degradation IkB->Degradation ubiquitination & degradation NFkB NF-κB NFkB_n NF-κB IkB_NFkB_Complex->NFkB_n translocates This compound This compound This compound->IKK_Complex inhibits DNA DNA (κB sites) NFkB_n->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Inhibition of the NF-κB Signaling Pathway by this compound.

PI3K_AKT_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates Downstream_Targets Downstream Targets (Cell Survival, Proliferation) AKT->Downstream_Targets activates This compound This compound This compound->PI3K inhibits NFkB_Luciferase_Assay_Workflow Start Start Cell_Culture Seed cells with NF-κB luciferase reporter Start->Cell_Culture Treatment Treat with this compound and/or inflammatory stimulus Cell_Culture->Treatment Lysis Lyse cells Treatment->Lysis Substrate_Addition Add luciferase substrate Lysis->Substrate_Addition Measurement Measure luminescence Substrate_Addition->Measurement Analysis Data Analysis (Calculate % inhibition) Measurement->Analysis End End Analysis->End Western_Blot_Workflow Start Start Cell_Treatment Treat cells with This compound Start->Cell_Treatment Protein_Extraction Protein Extraction Cell_Treatment->Protein_Extraction Protein_Quantification Protein Quantification (BCA Assay) Protein_Extraction->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Antibody Incubate with primary antibody (e.g., anti-p-AKT) Blocking->Primary_Antibody Secondary_Antibody Incubate with HRP-conjugated secondary antibody Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Image Analysis and Quantification Detection->Analysis End End Analysis->End

Tripterifordin's Anti-Inflammatory Efficacy: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Tripterifordin, a compound derived from the traditional Chinese medicinal plant Tripterygium wilfordii, is gaining attention in the scientific community for its potent anti-inflammatory properties. This guide provides a comprehensive comparison of this compound's efficacy in various animal models of inflammation, juxtaposed with established alternative treatments. Detailed experimental protocols and an exploration of the underlying signaling pathways are presented to aid researchers and drug development professionals in their evaluation of this promising therapeutic candidate.

Comparative Efficacy in Animal Models of Inflammatory Diseases

This compound and its parent compounds, including triptolide and celastrol from Tripterygium wilfordii extracts, have demonstrated significant anti-inflammatory effects across a range of animal models. These models mimic the pathology of human inflammatory diseases such as rheumatoid arthritis, psoriasis, and osteoarthritis, providing a preclinical platform to assess therapeutic potential.

Rheumatoid Arthritis

In animal models of rheumatoid arthritis, particularly the Collagen-Induced Arthritis (CIA) model, extracts from Tripterygium wilfordii have shown efficacy comparable or even superior to methotrexate, a commonly used disease-modifying antirheumatic drug (DMARD).[1] A meta-analysis of 32 preclinical studies involving 568 animals revealed that these extracts significantly reduced joint inflammation, paw swelling, and histopathological scores.[2] The treatment also led to a significant reduction in pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]

Treatment GroupAnimal ModelKey Efficacy ParametersQuantitative ResultsReference
Tripterygium wilfordii extractsRat CIA modelArthritis Index, Paw Swelling, Paw ThicknessSignificant reduction compared to control[2]
Tripterygium wilfordii extractsRat CIA modelTNF-α, IL-1β, IL-6 levelsSignificant reduction compared to control[2]
TriptolideRat CIA modelSystemic Oxidative Stress (Nitrite, Nitrate, Dityrosine)Significant reduction compared to CIA group[3]
MethotrexateRat Adjuvant-Induced ArthritisJoint Inflammation and DestructionSuppression of inflammation[4]
Psoriasis

The imiquimod-induced psoriasis model in mice is a standard for evaluating anti-psoriatic agents. Studies have shown that multi-glycoside extracts of Tripterygium wilfordii can significantly ameliorate the severity of psoriasis-like skin lesions.[5][6] This effect is associated with a reduction in the infiltration of inflammatory cells and a decrease in the expression of Th17-related cytokines like IL-17A, IL-17F, and IL-22.[5] When compared to acitretin, another common psoriasis treatment, Tripterygium wilfordii extracts showed no significant difference in treatment efficacy in a clinical trial, but were associated with fewer adverse events.[7][8]

Treatment GroupAnimal ModelKey Efficacy ParametersQuantitative ResultsReference
Tripterygium wilfordii multiglycosideMouse Imiquimod-induced psoriasisSeverity of skin lesionsSignificant amelioration[6]
Tripterygium wilfordii multiglycosideMouse Imiquimod-induced psoriasisIL-17A, IL-23, TNF-α mRNA levelsSignificant downregulation[6]
AcitretinHuman Psoriasis VulgarisPASI score improvement42.7 ± 45.7%[8]
Tripterygium wilfordii Hook FHuman Psoriasis VulgarisPASI score improvement50.4 ± 31.0%[8]
Osteoarthritis and Other Inflammatory Models

The anti-inflammatory effects of Tripterygium wilfordii extracts have also been investigated in models of osteoarthritis and acute pancreatitis. While direct comparative studies with drugs like celecoxib in animal models of osteoarthritis are not as prevalent in the reviewed literature, the known mechanisms of action suggest a potential for efficacy. In a canine groove model of osteoarthritis, celecoxib demonstrated a chondroneutral effect in vivo.[9]

In a caerulein-induced acute pancreatitis model in rats, this compound's parent compounds have shown to ameliorate pancreatic damage by reducing serum amylase and lipase levels and decreasing the infiltration of inflammatory cells.

Mechanistic Insights: Signaling Pathways Modulated by this compound

This compound and related compounds from Tripterygium wilfordii exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. These include the NF-κB, STAT3, and Nrf2 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[10] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the degradation of the inhibitory IκB proteins and the subsequent translocation of NF-κB dimers to the nucleus, where they induce the transcription of inflammatory genes. This compound has been shown to inhibit this pathway, thereby suppressing the production of pro-inflammatory cytokines.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkB-NF-kB IkB NF-kB IKK Complex->IkB-NF-kB Phosphorylation IkB IkB NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB-NF-kB->NF-kB IkB degradation This compound This compound This compound->IKK Complex Inhibition Inflammatory Genes Inflammatory Genes NF-kB_n->Inflammatory Genes Transcription STAT3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines Cytokines Receptor Receptor Cytokines->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 p-STAT3 STAT3->p-STAT3 p-STAT3_dimer p-STAT3 Dimer p-STAT3->p-STAT3_dimer Dimerization & Translocation This compound This compound This compound->JAK Inhibition Target Genes Target Genes p-STAT3_dimer->Target Genes Transcription Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative Stress Oxidative Stress Keap1-Nrf2 Keap1 Nrf2 Oxidative Stress->Keap1-Nrf2 Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Keap1-Nrf2->Nrf2 This compound This compound This compound->Keap1-Nrf2 Activation ARE ARE Nrf2_n->ARE Antioxidant Genes Antioxidant Genes ARE->Antioxidant Genes Transcription CIA_Workflow Animal Selection Select susceptible rat strain (e.g., Lewis rats) Primary Immunization Intradermal injection of Type II Collagen in CFA Animal Selection->Primary Immunization Day 0 Booster Injection Intradermal injection of Type II Collagen in IFA Primary Immunization->Booster Injection Day 7-21 Clinical Assessment Monitor arthritis score, paw swelling, and body weight Booster Injection->Clinical Assessment Ongoing Histopathology & Biomarkers Collect joint tissues and serum for analysis Clinical Assessment->Histopathology & Biomarkers Endpoint

References

Clinical Showdown: Tripterygium wilfordii Extracts versus Conventional Therapies for Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical trial data reveals the therapeutic potential of Tripterygium wilfordii Hook F (TwHF) extracts in the management of rheumatoid arthritis (RA), positioning it as a viable alternative and adjunct to conventional disease-modifying antirheumatic drugs (DMARDs) like methotrexate (MTX). This guide provides a detailed comparison of the efficacy and safety of TwHF, supported by quantitative data from key clinical studies, alongside an in-depth look at the experimental protocols and molecular mechanisms of action.

Efficacy in Clinical Trials: A Comparative Analysis

Clinical studies have consistently demonstrated the anti-inflammatory and immunosuppressive effects of TwHF extracts in patients with RA. The American College of Rheumatology (ACR) response criteria are a standard measure of improvement in RA clinical trials. A significant multicenter, open-label, randomized controlled trial, known as the TRIFRA study, compared the efficacy of TwHF with MTX and a combination of both.

The results at 24 weeks, based on an intention-to-treat analysis, showed that TwHF monotherapy was not inferior to MTX monotherapy, and the combination therapy was superior to MTX alone.[1] A 2-year follow-up of the TRIFRA study confirmed that TwHF monotherapy was not inferior to MTX monotherapy in controlling disease activity and retarding radiological progression.[2][3]

Systematic reviews and meta-analyses have further solidified these findings. One such analysis of 14 randomized controlled trials (RCTs) indicated that TwHF extracts provided statistically significant improvements in RA symptoms.[4] Another meta-analysis of 40 RCTs concluded that Tripterygium wilfordii glycosides (a preparation of TwHF) combined with DMARDs could significantly decrease the duration of morning stiffness, tender and swollen joint counts, pain scores, and levels of inflammatory markers like C-reactive protein (CRP) and erythrocyte sedimentation rate (ESR).[5]

Here's a summary of key efficacy data from comparative clinical trials:

Table 1: Comparison of ACR Response Rates at 24 Weeks (TRIFRA Study)

Treatment GroupACR20 Response RateACR50 Response RateACR70 Response Rate
Methotrexate (MTX)55.0%46.4%21.7%
Tripterygium wilfordii (TwHF)73.9%55.1%34.8%
MTX + TwHFNot explicitly reported as a primary outcome in the provided search results76.8%Not explicitly reported as a primary outcome in the provided search results

Source: Zhou et al., 2018.[2]

Table 2: Impact on Inflammatory Markers (Meta-analysis Data)

InterventionChange in Erythrocyte Sedimentation Rate (ESR)Change in C-reactive Protein (CRP)
TwHF Extracts vs. DMARDsNo significant differenceSignificant reduction with TwHF
TwHF Extracts + DMARDs vs. DMARDs aloneSignificant reduction with combination therapySignificant reduction with combination therapy

Source: Jiang et al., 2018.[4]

Safety and Tolerability Profile

While TwHF extracts demonstrate significant efficacy, their use is associated with a range of potential adverse events (AEs). The most commonly reported side effects are gastrointestinal disturbances. Reproductive toxicity, including menstrual disorders and amenorrhea in women, is another significant concern.[4] Mild liver function abnormalities have also been observed in some patients.[4]

A meta-analysis of safety data found that while TwHF preparations could decrease the risk of adverse events compared to some conventional Western medicines, the overall incidence of AEs in patients treated with TwHF was notable.[6] It is crucial for researchers and clinicians to be aware of these potential toxicities and to monitor patients closely.

Table 3: Common Adverse Events Associated with Tripterygium wilfordii Extracts

Adverse Event CategorySpecific Events
GastrointestinalDiarrhea, nausea, abdominal discomfort
ReproductiveIrregular menstruation, amenorrhea, effects on fertility
HepaticElevated liver enzymes
DermatologicalRash, skin pigmentation
HematologicalLeukopenia, thrombocytopenia

Source: Li et al., 2018; Jiang et al., 2018.[4][6]

Experimental Protocols: A Blueprint for Clinical Investigation

The design of a typical randomized controlled trial investigating the efficacy and safety of Tripterygium wilfordii extracts for rheumatoid arthritis follows a structured methodology to ensure the validity and reliability of the findings.

A Representative Randomized Controlled Trial Protocol

1. Study Design:

  • A multicenter, double-blind, randomized, placebo-controlled, or active-comparator (e.g., methotrexate) parallel-group design.

2. Patient Population:

  • Inclusion Criteria:

    • Adult patients (e.g., 18-75 years) diagnosed with rheumatoid arthritis according to the American College of Rheumatology (ACR) or ACR/EULAR classification criteria.

    • Active disease, defined by a minimum number of swollen and tender joints (e.g., ≥ 6 of 66/68) and elevated inflammatory markers (ESR or CRP).

    • Stable on background therapy with non-steroidal anti-inflammatory drugs (NSAIDs) or low-dose corticosteroids for a specified period before randomization.

  • Exclusion Criteria:

    • Previous treatment with Tripterygium wilfordii or biologic DMARDs within a specified timeframe.

    • Significant comorbidities, such as severe liver or kidney disease, active infections, or a history of malignancy.

    • Pregnancy, lactation, or desire to conceive due to the known reproductive toxicity of TwHF.

3. Interventions and Randomization:

  • Patients are randomly assigned to one of the treatment arms:

    • Tripterygium wilfordii extract at a specified dose (e.g., 60 mg three times daily).

    • Placebo or an active comparator such as methotrexate (e.g., 12.5 mg once weekly).

    • Combination therapy (e.g., TwHF extract plus methotrexate).

  • Randomization is typically performed using a computer-generated sequence to ensure allocation concealment.

4. Outcome Measures:

  • Primary Efficacy Endpoint: The proportion of patients achieving ACR20 or ACR50 response at a prespecified time point (e.g., 24 weeks).

  • Secondary Efficacy Endpoints:

    • ACR70 response rates.

    • Change from baseline in Disease Activity Score in 28 joints (DAS28).

    • Changes in individual ACR components (tender and swollen joint counts, patient's and physician's global assessment of disease activity, pain, and physical function).

    • Changes in inflammatory markers (ESR and CRP).

  • Safety Endpoints: Incidence and severity of adverse events, monitored through clinical evaluation and laboratory tests (e.g., complete blood count, liver function tests, renal function tests).

5. Data Analysis:

  • Efficacy analyses are typically performed on the intention-to-treat (ITT) population, which includes all randomized patients who received at least one dose of the study medication.

  • Statistical tests are used to compare the treatment groups for the primary and secondary endpoints.

G cluster_protocol Experimental Workflow: Randomized Controlled Trial cluster_arms Treatment Arms screening Patient Screening (Inclusion/Exclusion Criteria) randomization Randomization screening->randomization Eligible Patients treatment Treatment Period (e.g., 24 weeks) randomization->treatment Treatment Allocation arm1 TwHF Extract arm2 Methotrexate arm3 TwHF + MTX follow_up Follow-up treatment->follow_up Assessments at specified intervals data_analysis Data Analysis follow_up->data_analysis Final Data Collection

Caption: A typical workflow for a randomized controlled clinical trial of Tripterygium wilfordii extracts for rheumatoid arthritis.

Molecular Mechanisms of Action: Targeting Inflammatory Pathways

The therapeutic effects of Tripterygium wilfordii are largely attributed to its active diterpenoid, triptolide. Triptolide exerts its potent anti-inflammatory and immunosuppressive effects by modulating key signaling pathways involved in the pathogenesis of rheumatoid arthritis, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

In RA, pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) activate the NF-κB pathway. This leads to the transcription of numerous genes that drive inflammation, synovial hyperplasia, and joint destruction. Triptolide has been shown to inhibit the activation of NF-κB.

The MAPK signaling cascade, including pathways involving c-Jun N-terminal kinase (JNK), is also crucial in RA, regulating the production of inflammatory mediators and matrix metalloproteinases (MMPs) that contribute to cartilage and bone degradation. Research indicates that triptolide can block the activation of the JNK MAPK pathway in rheumatoid arthritis fibroblast-like synoviocytes.[7]

G cluster_pathway Inhibitory Mechanism of Triptolide in RA cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) nfkb NF-κB Activation cytokines->nfkb jnk JNK Activation cytokines->jnk nfkb_target Pro-inflammatory Gene Transcription nfkb->nfkb_target inflammation Synovial Inflammation & Joint Destruction nfkb_target->inflammation jnk_target MMP Production & Inflammation jnk->jnk_target jnk_target->inflammation triptolide Triptolide (from Tripterygium wilfordii) triptolide->nfkb Inhibits triptolide->jnk Inhibits

Caption: Triptolide inhibits key inflammatory signaling pathways in rheumatoid arthritis.

References

A Comparative Analysis of Natural Anti-HIV Compounds: Tripterifordin and Its Contemporaries

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing quest for novel therapeutic agents against the Human Immunodeficiency Virus (HIV), natural products remain a vital source of inspiration and discovery. This guide provides a comparative overview of Tripterifordin, a diterpene lactone isolated from Tripterygium wilfordii, and other notable natural compounds with demonstrated anti-HIV activity: Calanolide A, Tannic Acid, and Morusin. This analysis, intended for researchers, scientists, and drug development professionals, summarizes key quantitative data, delves into their mechanisms of action, and provides detailed experimental protocols for the assays cited.

Quantitative Comparison of Anti-HIV Activity

The following table summarizes the in vitro anti-HIV-1 activity of this compound and a selection of other natural compounds. Efficacy is presented as the half-maximal effective concentration (EC50), which represents the concentration of a compound that inhibits 50% of viral replication. It is important to note that direct comparison of EC50 values should be approached with caution due to variations in experimental conditions, including cell lines, virus strains, and assay methodologies.

CompoundCompound ClassEC50Cell LineVirus StrainAssay Method
This compound Diterpene Lactone1 µg/mL (~2.5 µM)H9HIV-1Not Specified[1]
Neothis compound Diterpene Lactone25 nMH9HIV-1Not Specified[2]
Calanolide A Coumarin0.1 µMNot SpecifiedHIV-1Not Specified[3]
Tannic Acid Sulfate Polyphenol6 µg/mLMT-4HIVCytopathic Effect Inhibition[4]
Tannic Acid Polyphenol5.41 - 10.24 mg/LNot SpecifiedHIV-1p24 Production Inhibition[5]
Myricetin (Flavonoid) Flavonoid20.43 µMTZM-blHIV-1 BaLLuciferase Reporter Assay
VH4004280 (Synthetic) Capsid Inhibitor0.093 nMMT-2HIV-1 NLRepRluc-WTReporter Gene Assay
VH4011499 (Synthetic) Capsid Inhibitor0.023 nMMT-2HIV-1 NLRepRluc-WTReporter Gene Assay

Mechanisms of Anti-HIV Action

The selected natural compounds exhibit diverse mechanisms by which they inhibit HIV-1 replication, targeting various stages of the viral life cycle.

This compound: An Unclear Mechanism

While this compound demonstrates anti-HIV activity, its precise molecular mechanism has not been fully elucidated in the available literature. Research on other compounds from Tripterygium wilfordii, such as Triptolide, has revealed novel anti-HIV mechanisms, including the promotion of proteasomal degradation of the HIV-1 Tat protein. However, it remains to be determined if this compound shares this or possesses a distinct mode of action. Further investigation is required to identify its specific viral or cellular target.

Calanolide A: Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)

Calanolide A is a well-characterized non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to a non-competitive site on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its DNA polymerase activity. This prevents the conversion of the viral RNA genome into DNA, a crucial step in the HIV replication cycle. Kinetic analyses have suggested a complex mechanism involving two potential binding sites on the RT enzyme.

Tannic Acid: A Multi-Target Inhibitor

Tannic acid exhibits a multifaceted anti-HIV profile, targeting multiple stages of the viral life cycle. It has been shown to inhibit the entry of HIV-1 into host cells by targeting the gp41 transmembrane glycoprotein, which is essential for the fusion of the viral and cellular membranes. Additionally, tannic acid and its derivatives have been reported to inhibit the enzymatic activities of HIV-1 reverse transcriptase, protease, and integrase. More recent studies have also indicated that tannic acid can reactivate latent HIV-1, suggesting a potential role in "shock and kill" eradication strategies.

Tannic_Acid_Mechanism cluster_virus HIV-1 Virion cluster_cell Host Cell gp120 gp120 CD4 CD4 gp120->CD4 1. Binding Coreceptor Coreceptor gp120->Coreceptor 2. Co-receptor Binding gp41 gp41 Cell_Membrane Cell Membrane gp41->Cell_Membrane 3. Fusion RT Reverse Transcriptase Protease Protease Integrase Integrase Nucleus Nucleus Tannic_Acid Tannic Acid Tannic_Acid->gp41 Inhibits Fusion Tannic_Acid->RT Inhibits Tannic_Acid->Protease Inhibits Tannic_Acid->Integrase Inhibits

Tannic Acid's Multi-Target Anti-HIV Mechanism.
Morusin: Potential Reverse Transcriptase Inhibition

Morusin, a prenylated flavonoid from the root bark of Morus alba, has been suggested to possess anti-HIV properties. While comprehensive in vitro studies with specific EC50 values are limited in the readily available literature, in silico analyses have proposed that morusin may act as an inhibitor of HIV-1 reverse transcriptase. Its precise mechanism and efficacy require further experimental validation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro anti-HIV assays.

Anti-HIV-1 Activity Assay in T-Cell Lines (e.g., H9, MT-4, C8166)

This assay evaluates the ability of a compound to inhibit HIV-1 replication in susceptible T-cell lines.

  • Cell Preparation: T-cell lines (e.g., H9, MT-4, C8166) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), L-glutamine, and antibiotics. Cells are maintained in a logarithmic growth phase.

  • Infection: Cells are seeded in 96-well plates and infected with a laboratory-adapted strain of HIV-1 (e.g., HIV-1 IIIB, NL4-3) at a predetermined multiplicity of infection (MOI).

  • Compound Treatment: Immediately following infection, serial dilutions of the test compound are added to the wells. A positive control (e.g., a known antiretroviral drug like AZT) and a negative control (vehicle) are included.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 4-7 days.

  • Assessment of Viral Replication: The extent of viral replication is determined by measuring a viral marker in the culture supernatant. Common methods include:

    • p24 Antigen Capture ELISA: This assay quantifies the amount of the HIV-1 core protein p24.

    • Reverse Transcriptase (RT) Activity Assay: This measures the activity of the viral RT enzyme.

  • Data Analysis: The concentration of the compound that inhibits viral replication by 50% (EC50) is calculated from the dose-response curve. Cytotoxicity of the compound is also assessed in parallel on uninfected cells to determine the 50% cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50).

HIV-1 p24 Antigen Capture ELISA

This enzyme-linked immunosorbent assay is a standard method for quantifying HIV-1 p24 antigen in cell culture supernatants.

  • Plate Coating: 96-well microtiter plates are coated with a monoclonal antibody specific for HIV-1 p24 and incubated overnight.

  • Blocking: The plates are washed and blocked with a blocking buffer (e.g., PBS containing 1% BSA) to prevent non-specific binding.

  • Sample and Standard Incubation: Cell culture supernatants (appropriately diluted) and a series of p24 antigen standards are added to the wells and incubated.

  • Detector Antibody Incubation: After washing, a biotinylated polyclonal anti-HIV-1 antibody is added to the wells and incubated.

  • Enzyme Conjugate Incubation: Following another wash step, streptavidin-horseradish peroxidase (HRP) conjugate is added and incubated.

  • Substrate Addition and Detection: The plates are washed, and a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution is added. The reaction is stopped with a stop solution (e.g., sulfuric acid), and the absorbance is read at 450 nm using a microplate reader.

  • Quantification: A standard curve is generated from the absorbance values of the p24 standards, and the concentration of p24 in the samples is determined by interpolation.

p24_ELISA_Workflow Start Start Coat_Plate Coat 96-well plate with capture anti-p24 antibody Start->Coat_Plate Block_Plate Wash and block plate Coat_Plate->Block_Plate Add_Samples Add standards and samples (supernatants) Block_Plate->Add_Samples Incubate_1 Incubate Add_Samples->Incubate_1 Wash_1 Wash Incubate_1->Wash_1 Add_Detector_Ab Add biotinylated detector antibody Wash_1->Add_Detector_Ab Incubate_2 Incubate Add_Detector_Ab->Incubate_2 Wash_2 Wash Incubate_2->Wash_2 Add_Streptavidin_HRP Add Streptavidin-HRP Wash_2->Add_Streptavidin_HRP Incubate_3 Incubate Add_Streptavidin_HRP->Incubate_3 Wash_3 Wash Incubate_3->Wash_3 Add_TMB Add TMB substrate Wash_3->Add_TMB Incubate_4 Incubate in dark Add_TMB->Incubate_4 Add_Stop Add stop solution Incubate_4->Add_Stop Read_Absorbance Read absorbance at 450 nm Add_Stop->Read_Absorbance Analyze_Data Calculate p24 concentration Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for HIV-1 p24 Antigen Capture ELISA.
HIV-1 Reverse Transcriptase (RT) Activity Assay

This assay measures the activity of the HIV-1 RT enzyme and is used to screen for RT inhibitors.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a template-primer (e.g., poly(rA)-oligo(dT)), dNTPs (including a labeled nucleotide such as [3H]-TTP), MgCl2, and a buffer.

  • Enzyme and Inhibitor Addition: Recombinant HIV-1 RT enzyme and serial dilutions of the test compound are added to the reaction mixture.

  • Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.

  • Termination and Precipitation: The reaction is stopped, and the newly synthesized DNA is precipitated using an acid (e.g., trichloroacetic acid).

  • Detection: The precipitated DNA is collected on a filter, and the amount of incorporated radiolabeled nucleotide is quantified using a scintillation counter.

  • Data Analysis: The concentration of the compound that inhibits 50% of the RT activity (IC50) is determined from the dose-response curve.

RT_Assay_Workflow Start Start Prepare_Reaction_Mix Prepare reaction mix (template, primer, dNTPs, buffer) Start->Prepare_Reaction_Mix Add_Enzyme_Inhibitor Add HIV-1 RT enzyme and serial dilutions of test compound Prepare_Reaction_Mix->Add_Enzyme_Inhibitor Incubate Incubate at 37°C Add_Enzyme_Inhibitor->Incubate Stop_Reaction Stop reaction and precipitate DNA Incubate->Stop_Reaction Filter_and_Wash Collect precipitated DNA on filter and wash Stop_Reaction->Filter_and_Wash Measure_Radioactivity Quantify radioactivity (scintillation counting) Filter_and_Wash->Measure_Radioactivity Analyze_Data Calculate IC50 Measure_Radioactivity->Analyze_Data End End Analyze_Data->End

Workflow for HIV-1 Reverse Transcriptase Activity Assay.

Conclusion

This compound, Calanolide A, Tannic Acid, and Morusin represent a diverse array of natural compounds with promising anti-HIV properties. While Calanolide A and Tannic Acid have more clearly defined mechanisms of action, further research is imperative to elucidate the specific molecular target of this compound and to obtain more comprehensive and directly comparable efficacy data for all these compounds. The detailed experimental protocols provided herein serve as a foundation for standardized evaluation and future research in the development of novel anti-HIV therapeutics from natural sources.

References

Head-to-Head Comparison: Tripterifordin vs. Synthetic NF-κB Inhibitors in Preclinical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The transcription factor Nuclear Factor-kappa B (NF-κB) is a pivotal regulator of inflammatory responses, immune function, cell proliferation, and survival. Its dysregulation is implicated in a multitude of diseases, including cancer, autoimmune disorders, and chronic inflammatory conditions. Consequently, the development of potent and specific NF-κB inhibitors is a significant focus of therapeutic research. This guide provides a head-to-head comparison of Tripterifordin, a natural product isolated from Tripterygium wilfordii, and a range of synthetic NF-κB inhibitors, supported by experimental data.

Overview of NF-κB Signaling

The canonical NF-κB signaling pathway is a primary target for therapeutic intervention. In its inactive state, NF-κB dimers (most commonly p50/p65) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as pro-inflammatory cytokines, the IκB kinase (IKK) complex is activated. IKK then phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, bind to specific DNA sequences, and initiate the transcription of target genes.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex Activation IkappaB IκBα IKK_complex->IkappaB Phosphorylation (P) NFkappaB NF-κB (p50/p65) Proteasome Proteasome IkappaB->Proteasome Degradation Ub Ubiquitin IkappaB->Ub NFkappaB->IkappaB Bound NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc Translocation Ub->Proteasome DNA κB DNA Site NFkappaB_nuc->DNA Binding Gene_expression Target Gene Expression DNA->Gene_expression Transcription

Canonical NF-κB Signaling Pathway.

This compound: A Natural NF-κB Inhibitor

Synthetic NF-κB Inhibitors: A Diverse Arsenal

A wide array of synthetic molecules have been developed to target the NF-κB pathway at various points. These can be broadly categorized based on their mechanism of action.

Data Presentation: Quantitative Comparison of NF-κB Inhibitors
Inhibitor ClassExample CompoundTargetIC50/EC50Assay TypeReference
Natural Product This compound IκBα Degradation / p65 TranslocationNot ReportedWestern Blot, Immunofluorescence-
IKK InhibitorBAY 11-7082IKK (indirectly), Ubiquitin-conjugating enzymes~10 µM (for IκBα phosphorylation inhibition)Western Blot[1]
IKK InhibitorTPCA-1IKKβ<1 nMLuciferase Reporter Assay[2]
IKK InhibitorIMD-0354IKKβ292 nMLuciferase Reporter Assay[2]
Proteasome InhibitorBortezomib (Velcade®)26S ProteasomeVaries by cell line and assayProteasome activity assays[3][4]
p65 Nuclear Translocation InhibitorJSH-23p65 Nuclear Translocation7.1 µM (for NF-κB transcriptional activity)Luciferase Reporter Assay-
DNA Binding InhibitorParthenolidep65~5 µMEMSA-

Note: IC50/EC50 values can vary significantly based on the cell type, stimulus, and specific experimental conditions. The data presented here is for comparative purposes.

Experimental Protocols

NF-κB Luciferase Reporter Assay

This assay is a widely used method to quantify the transcriptional activity of NF-κB.

Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.

Detailed Methodology:

  • Cell Culture and Transfection:

    • Plate human embryonic kidney (HEK293) cells or other suitable cell lines in a 96-well plate.

    • Transfect the cells with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization of transfection efficiency) using a suitable transfection reagent.

    • Incubate for 24 hours to allow for plasmid expression.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test inhibitor (e.g., this compound or a synthetic inhibitor) or vehicle control for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL), for 6-8 hours. Include an unstimulated control group.

  • Cell Lysis and Luminescence Measurement:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a passive lysis buffer.

    • Transfer the cell lysate to an opaque 96-well plate.

    • Measure firefly and Renilla luciferase activity sequentially using a luminometer with a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the fold induction of NF-κB activity by dividing the normalized luciferase activity of the stimulated samples by that of the unstimulated control.

    • Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

experimental_workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 A Seed Cells in 96-well Plate B Transfect with NF-κB Reporter Plasmids A->B C Pre-treat with Inhibitor B->C D Stimulate with TNF-α C->D E Lyse Cells D->E F Measure Luciferase Activity E->F G Data Analysis (Calculate IC50) F->G

NF-κB Luciferase Reporter Assay Workflow.
IκBα Phosphorylation Assay (Western Blot)

This assay directly assesses the phosphorylation status of IκBα, a key upstream event in NF-κB activation.

Principle: Western blotting is used to detect the levels of phosphorylated IκBα (p-IκBα) and total IκBα in cell lysates. A decrease in the p-IκBα/total IκBα ratio indicates inhibition of IKK activity.

Detailed Methodology:

  • Cell Culture and Treatment:

    • Culture cells (e.g., RAW 264.7 macrophages) in 6-well plates until they reach 80-90% confluency.

    • Pre-treat the cells with the test inhibitor or vehicle for 1-2 hours.

    • Stimulate the cells with an appropriate agonist (e.g., lipopolysaccharide [LPS] at 1 µg/mL) for a short duration (e.g., 15-30 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies specific for p-IκBα (Ser32/36) and total IκBα overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the p-IκBα signal to the total IκBα signal to determine the extent of inhibition.

Points of Intervention: A Comparative Overview

This compound and synthetic NF-κB inhibitors target the signaling pathway at different key junctures. This provides a strategic advantage for combination therapies or for targeting specific disease contexts where one part of the pathway may be preferentially activated.

points_of_intervention cluster_inhibitors Inhibitor Intervention Points Stimulus Stimulus IKK IKK Activation Stimulus->IKK IkappaB_phos IκBα Phosphorylation IKK->IkappaB_phos IkappaB_deg IκBα Degradation IkappaB_phos->IkappaB_deg p65_trans p65 Nuclear Translocation IkappaB_deg->p65_trans p65_dna p65 DNA Binding p65_trans->p65_dna Transcription Gene Transcription p65_dna->Transcription IKK_inhibitors IKK Inhibitors (e.g., BAY 11-7082, TPCA-1) IKK_inhibitors->IkappaB_phos Inhibit Proteasome_inhibitors Proteasome Inhibitors (e.g., Bortezomib) Proteasome_inhibitors->IkappaB_deg Inhibit Tripterifordin_node This compound Tripterifordin_node->IkappaB_deg Inhibit Tripterifordin_node->p65_trans Inhibit p65_trans_inhibitors p65 Translocation Inhibitors (e.g., JSH-23) p65_trans_inhibitors->p65_trans Inhibit DNA_binding_inhibitors DNA Binding Inhibitors (e.g., Parthenolide) DNA_binding_inhibitors->p65_dna Inhibit

Inhibitor Intervention Points in the NF-κB Pathway.

Conclusion

Both this compound and synthetic inhibitors offer valuable tools for the modulation of the NF-κB signaling pathway in a research setting. Synthetic inhibitors often provide high potency and specificity for a particular target, which is advantageous for dissecting specific molecular mechanisms. Their development allows for extensive structure-activity relationship studies to optimize their properties.

This compound, as a natural product, presents a unique chemical scaffold that may offer a multitargeted approach, potentially affecting upstream events leading to IκBα degradation and p65 translocation. The lack of a precise IC50 value for its direct NF-κB inhibitory activity highlights an area for future investigation. A thorough understanding of the distinct and overlapping mechanisms of these different classes of inhibitors is crucial for the rational design of novel therapeutic strategies targeting NF-κB-driven diseases. This guide provides a foundational framework for researchers to compare and select appropriate inhibitors for their specific experimental needs.

References

Safety Operating Guide

Proper Disposal of Tripterifordin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Tripterifordin, a diterpenoid compound isolated from Tripterygium wilfordii. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.

Core Principle: Treat as Hazardous Waste

Due to the lack of specific degradation and disposal protocols for this compound, it must be managed as a hazardous chemical waste. The primary disposal route is through a licensed hazardous waste disposal company.

Key Handling and Disposal Precautions:

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]

  • Containerization: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, vials, gloves), in a dedicated, clearly labeled, and sealed hazardous waste container. The container must be compatible with the chemical.

  • Labeling: The waste container must be labeled as "Hazardous Waste" and clearly identify the contents, including the name "this compound" and any solvents used.

  • Storage: Store the sealed hazardous waste container in a designated, secure area away from incompatible materials, heat, and ignition sources.[1]

Disposal Procedure

The following step-by-step procedure outlines the required actions for the disposal of this compound.

StepActionDetailed Instructions
1 Waste Segregation Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
2 Containerization Place all solid and liquid waste containing this compound into a designated, leak-proof, and sealable hazardous waste container. For liquid waste, ensure the container has adequate headspace to allow for vapor expansion.
3 Labeling Affix a completed hazardous waste label to the container. The label must include the generator's contact information, accumulation start date, and a clear description of the contents.
4 Storage Store the container in a designated satellite accumulation area or central hazardous waste storage facility, in accordance with your institution's policies and local regulations.
5 Arrange for Pickup Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

Experimental Protocols: Considerations for Potential Degradation (For Informational Purposes Only)

Disclaimer: The following information is based on studies of a structurally related compound, triptolide, and has not been validated for this compound. This information is for academic consideration only and should not be implemented as a disposal procedure without rigorous, compound-specific validation by qualified chemists.

Research on triptolide, another active component from Tripterygium wilfordii, has shown that its degradation is accelerated in basic (high pH) conditions and in the presence of hydrophilic solvents. The decomposition of triptolide was observed to be fastest at pH 10.

This suggests a potential, yet unconfirmed, chemical pathway for the degradation of compounds with a similar structural backbone. However, without specific studies on this compound, attempting such a degradation procedure in a laboratory setting is strongly discouraged as it could lead to unknown and potentially hazardous byproducts.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Tripterifordin_Disposal_Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate this compound Waste ppe->segregate containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize store Store in Designated Secure Area containerize->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs pickup Waste Collected by Authorized Personnel contact_ehs->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

This guide underscores the commitment to safety and environmental responsibility in the handling and disposal of laboratory chemicals. By adhering to these procedures, researchers can minimize risks and ensure that chemical waste is managed in a compliant and safe manner.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tripterifordin
Reactant of Route 2
Tripterifordin

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。